2-bromo-5-butylThiophene
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-butylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrS/c1-2-3-4-7-5-6-8(9)10-7/h5-6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQPMOWMCGHVEDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(S1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40569520 | |
| Record name | 2-Bromo-5-butylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40569520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128619-83-0 | |
| Record name | 2-Bromo-5-butylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40569520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-bromo-5-butylthiophene CAS number and properties
An In-depth Technical Guide to 2-bromo-5-butylthiophene: Synthesis, Reactivity, and Applications
Authored by a Senior Application Scientist
Foreword: The Strategic Value of Functionalized Heterocycles
In the landscape of modern chemical synthesis, heterocyclic compounds form the bedrock of innovation. Among these, thiophene derivatives are particularly noteworthy for their unique electronic properties and versatile reactivity. This guide focuses on a key building block, This compound , a molecule that elegantly combines the reactivity of a brominated aromatic system with the solubility-enhancing properties of an alkyl chain. Its strategic importance cannot be overstated, serving as a pivotal intermediate in the synthesis of advanced organic electronics and novel pharmaceutical agents. This document provides an in-depth exploration of its synthesis, core reactivity, and applications, grounded in established chemical principles and field-proven methodologies.
Core Properties of this compound
Understanding the fundamental physicochemical properties of a reagent is paramount for its effective use in synthesis, dictating reaction conditions, purification strategies, and storage requirements.
Identifier: this compound CAS Number: 128619-83-0[1] Molecular Formula: C₈H₁₁BrS[1]
Physicochemical Data
The properties of this compound are summarized below. While exhaustive experimental data for this specific compound is not universally published, reliable estimations can be made based on structurally similar analogs. The butyl chain significantly influences properties like boiling point and density compared to simpler analogs like 2-bromothiophene.
| Property | Value / Expected Range | Source / Rationale |
| Molecular Weight | 219.14 g/mol | [1] |
| Appearance | Colorless to yellow liquid | Inferred from analogs like 2-bromo-5-decylthiophene[2] |
| Boiling Point | ~95-100 °C / 15 mmHg | Estimated based on analogs. Boiling point is higher than 2-bromo-5-methylthiophene (65 °C / 15 mmHg) and lower than 2-bromo-5-decylthiophene (340.4 °C / 760 mmHg).[2] |
| Density | ~1.3 - 1.4 g/mL | Estimated based on analogs. Density is expected to be slightly lower than 2-bromothiophene (1.684 g/mL)[3] due to the alkyl chain. |
| Solubility | Soluble in common organic solvents (THF, Chloroform, Dioxane, Toluene). Immiscible in water. | Inferred from its nonpolar structure and behavior of similar compounds.[3] |
Synthesis of this compound: A Two-Step Approach
The most common and regioselective synthesis of this compound is a two-step process starting from commercially available thiophene. This pathway is favored for its high degree of control, ensuring the desired 2,5-disubstitution pattern.
Synthetic Workflow Diagram
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid or ester (1.1-1.2 eq.), and a base such as potassium phosphate (K₃PO₄, 2.0-3.0 eq.). [4]2. Catalyst Addition: Add the palladium catalyst, typically tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add a degassed solvent system, commonly a mixture like 1,4-Dioxane and water (4:1 ratio). [4][5]The water is crucial for the transmetalation step.
-
Reaction Conditions: Heat the mixture to 80-90 °C and stir for 12-24 hours. The reaction's progress should be monitored by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate. Wash the organic mixture with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to isolate the desired 5-aryl-2-butylthiophene derivative.
Grignard Reagent Formation
Formation of the thienylmagnesium bromide Grignard reagent opens a pathway to react with a wide array of electrophiles, including aldehydes, ketones, and CO₂, to form new carbon-carbon bonds.
Causality: The reaction involves the oxidative addition of magnesium metal into the carbon-bromine bond. This process is highly sensitive to moisture and oxygen. [6]Therefore, anhydrous conditions are absolutely critical for success. An induction period is common, and activation of the magnesium surface may be necessary. [6][7]
Experimental Protocol: Grignard Formation and Trapping
Methodology:
-
Preparation: Assemble a three-necked flask, dropping funnel, and condenser, and flame-dry all glassware under vacuum. Allow to cool under a positive pressure of dry nitrogen.
-
Magnesium Activation: Place magnesium turnings (1.2 eq.) in the flask. If needed for activation, add a small crystal of iodine.
-
Initiation: Add a small volume of anhydrous tetrahydrofuran (THF) to cover the magnesium. In the dropping funnel, prepare a solution of this compound (1.0 eq.) in anhydrous THF. Add a small amount of this solution to the magnesium and watch for signs of reaction initiation (e.g., bubbling, gentle reflux, graying of the solution). Gentle heating may be required. [8]4. Grignard Formation: Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring at room temperature or with gentle heating until most of the magnesium has been consumed.
-
Reaction with Electrophile: Cool the freshly prepared Grignard reagent to 0 °C. Slowly add a solution of the desired electrophile (e.g., benzaldehyde, 1.0 eq.) in anhydrous THF.
-
Work-up: After the reaction is complete (monitored by TLC), quench it by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Purification: Extract the product with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify the final product by column chromatography.
Applications in Research and Development
Organic Electronics: OFETs and OPVs
This compound is a valuable building block for synthesizing conjugated polymers and small molecules used in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). [2]
-
Role of the Butyl Group: The n-butyl side chain is critical for ensuring the solubility of the resulting polymers in common organic solvents. This enhanced solubility is essential for solution-based processing techniques like spin-coating or inkjet printing, which are used to fabricate thin-film devices. [2]* Role of the Thiophene Ring: The thiophene unit is an electron-rich heterocycle that facilitates charge transport (hole transport) along the polymer backbone.
-
Synthetic Utility: Through reactions like Suzuki coupling, this compound can be polymerized with other aromatic units (e.g., benzothiadiazole, diketopyrrolopyrrole) to create donor-acceptor copolymers with tailored electronic band gaps and energy levels, optimizing performance in photovoltaic and transistor applications. [2][9]
Drug Discovery and Medicinal Chemistry
The thiophene scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. Thiophene derivatives have demonstrated a wide array of biological activities. [4]
-
Scaffold for Novel Compounds: this compound serves as a starting point for creating libraries of novel substituted thiophenes. These libraries can be screened for various biological activities, including antithrombotic, anticancer, and antibacterial properties. [10][4]* Lipophilicity Modification: The butyl group increases the lipophilicity of the molecule, which can be a key factor in modulating a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for this compound should always be consulted, the hazards can be reliably inferred from structurally related compounds like 2-bromothiophene and other brominated aromatics. [11][12][13][14]
-
Hazard Classification:
-
Harmful: Harmful if swallowed, in contact with skin, or if inhaled. [11][14] * Irritant: Causes skin irritation and serious eye irritation/damage. [11][14] * Organ Toxicity: May cause respiratory irritation. [11]* Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Use safety glasses with side shields or chemical goggles.
-
Skin and Body Protection: Wear a lab coat.
-
Respiratory Protection: Use in a well-ventilated fume hood. If ventilation is inadequate, use a suitable respirator.
-
-
Handling and Storage:
-
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
-
References
-
Rizwan, K., et al. (2014). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. PMC - PubMed Central. Available at: [Link]
-
Rizwan, K., et al. (2014). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. ResearchGate. Available at: [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). 2-Bromo-5-methylthiophene CAS:765-58-2: A Key Intermediate for Advanced Material Synthesis. Available at: [Link]
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Wikipedia. (n.d.). 2-Bromothiophene. Available at: [Link]
-
Bano, K., et al. (2016). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. PMC - PubMed Central. Available at: [Link]
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Shetti, P., & Edelmann, F. T. (2021). How can I prepare the thiophene magnesium bromide and hydroxy methyl thiophene? ResearchGate. Available at: [Link]
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PubChem. (n.d.). 2-Bromo-5-phenylthiophene. Available at: [Link]
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Organic Syntheses. (n.d.). Procedure. Available at: [Link]
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Rieke, R. D., & Kim, S.-H. (2001). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. J. Org. Chem., 66(4), 1577-1581. Available at: [Link]
-
Wang, N.-X. (2003). Synthesis of 2-Bromo-2′-phenyl-5,5′-thiophene: Suzuki Reaction Versus Negishi Reaction. ResearchGate. Available at: [Link]
-
Garst, J. F. (n.d.). Grignard reagent formation. Available at: [Link]
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2-bromo-5-butylthiophene molecular weight and formula
An In-depth Technical Guide to 2-Bromo-5-butylthiophene
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound, a key heterocyclic intermediate in the fields of pharmaceutical development and materials science. The document details its chemical and physical properties, provides a validated synthesis protocol, explores its critical role in advanced organic synthesis—particularly in palladium-catalyzed cross-coupling reactions—and outlines essential safety and handling procedures. Designed for researchers, chemists, and drug development professionals, this guide synthesizes technical data with practical insights to facilitate its effective and safe utilization in the laboratory and beyond.
Core Chemical Identity and Properties
This compound is a substituted thiophene derivative characterized by a bromine atom at the 2-position and a butyl group at the 5-position of the thiophene ring. This specific arrangement of functional groups makes it a highly versatile building block. The butyl group enhances solubility in organic solvents, improving its processability, while the bromine atom serves as a reactive handle for forming new carbon-carbon and carbon-heteroatom bonds.
Molecular Formula and Weight
The chemical structure of this compound leads to the following molecular characteristics:
Physicochemical Data
The physical properties of this compound are critical for its handling, purification, and use in reactions. While specific experimental data for this exact compound is sparse, properties can be reliably inferred from closely related analogs like 2-bromo-5-methylthiophene and 2-bromothiophene.[2][3]
| Property | Value (Estimated/Reported for Analogs) | Source |
| Appearance | Colorless to light brown liquid | [3] |
| Boiling Point | ~90-95 °C at reduced pressure (e.g., 15 mmHg) | [2] |
| Density | ~1.3-1.5 g/mL at 25 °C | [2] |
| Solubility | Immiscible in water; Soluble in common organic solvents (e.g., ether, chloroform, acetone) | [3][4] |
| Refractive Index | ~1.56-1.58 (n20/D) | [2] |
Note: Data for analogs are provided for estimation. Exact values should be determined empirically.
Synthesis of this compound
The most direct and common synthesis of this compound is achieved through the regioselective bromination of 2-butylthiophene. The electron-donating nature of the alkyl group directs the electrophilic substitution of bromine preferentially to the C5 position of the thiophene ring.
Synthesis Workflow
The synthesis is a straightforward electrophilic aromatic substitution. The workflow ensures high regioselectivity and yield when performed under controlled conditions.
Caption: Synthesis workflow for this compound.
Detailed Experimental Protocol
This protocol is adapted from established methods for the bromination of alkylthiophenes.[5]
Materials:
-
2-Butylthiophene (1.0 eq)
-
Bromine (0.9 eq)
-
Chloroform (or another suitable inert solvent like carbon tetrachloride)
-
10% aqueous sodium carbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve 2-butylthiophene (e.g., 15.2 g, 0.108 mol) in 400 mL of chloroform in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution in an ice bath to manage the exothermicity of the reaction.
-
Slowly add bromine (e.g., 5 mL, 0.0977 mol), either neat or dissolved in a small amount of chloroform, to the stirred solution over 10-15 minutes.
-
After the addition is complete, allow the mixture to stir at room temperature for an additional 10 minutes to ensure the reaction goes to completion.[5]
-
Transfer the reaction mixture to a separatory funnel and wash it with a 10% aqueous sodium carbonate solution to neutralize any remaining acid (HBr) and unreacted bromine.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude oil by vacuum distillation to obtain pure this compound.
Self-Validation: The success of the synthesis can be validated by spectroscopic methods. ¹H NMR spectroscopy should confirm the disappearance of the proton signal at the 5-position of the thiophene ring and the appearance of the remaining two thiophene protons as doublets.
Core Applications in Research and Development
The utility of this compound stems from its role as a versatile intermediate. The bromine atom is a key functional group for participation in various palladium-catalyzed cross-coupling reactions, which are fundamental to modern organic synthesis.[6][7]
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron compound.[8] this compound is an excellent substrate for these reactions, enabling the synthesis of complex aryl- and heteroaryl-substituted thiophenes.
Caption: Generalized Suzuki-Miyaura coupling workflow.
Significance in Drug Development: Thiophene-containing molecules are prevalent in pharmaceuticals due to their bioisosteric relationship with benzene rings and their ability to engage in various biological interactions. The Suzuki coupling of this compound allows for the modular assembly of complex scaffolds, which is a crucial strategy in medicinal chemistry for generating libraries of compounds for screening.[9] For instance, substituted thiophenes are core components of anti-inflammatory, anti-cancer, and anti-infective agents.[10]
Materials Science and Organic Electronics
Substituted polythiophenes are a cornerstone of organic electronics.[11] The synthesis of conjugated polymers and small molecules for applications like organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs) often relies on building blocks like this compound.[12][13]
-
Solubility: The butyl side chain imparts solubility, which is essential for solution-based processing of these materials into thin films for electronic devices.[12]
-
Tuning Electronic Properties: The ability to introduce various aryl groups via cross-coupling allows for the fine-tuning of the electronic properties of the final material, such as the band gap and charge carrier mobility.[13][14]
Safety, Handling, and Storage
As a brominated organic compound, this compound requires careful handling. Safety protocols should be based on data for structurally similar chemicals.
-
Hazard Classification: While specific data is limited, related bromothiophenes are classified as harmful if swallowed, in contact with skin, or if inhaled. They can cause skin and serious eye irritation.[15]
-
Handling:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.
-
Avoid breathing vapors.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from strong oxidizing agents.
-
For long-term storage, refrigeration (2-8°C) is recommended to prevent degradation.[2]
-
Conclusion
This compound is a high-value chemical intermediate whose strategic importance is rooted in its structural features. The combination of a processability-enhancing butyl group and a synthetically versatile bromine atom makes it an indispensable tool for chemists in both pharmaceutical discovery and materials science. Its straightforward synthesis and predictable reactivity in cornerstone reactions like the Suzuki-Miyaura coupling ensure its continued and widespread application in the development of next-generation drugs and organic electronic materials. Adherence to proper safety protocols is essential for its handling and use.
References
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PrepChem. Synthesis of this compound. Available from: [Link]
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Ningbo Inno Pharmchem Co., Ltd. The Versatility of Benzothiophene Derivatives in Modern Chemistry. Available from: [Link]
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Wikipedia. 2-Bromothiophene. Available from: [Link]
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Khan, I., et al. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules. 2015;20(3):5202-5214. Available from: [Link]
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PubChem. 2-Bromo-5-phenylthiophene. Available from: [Link]
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Ningbo Inno Pharmchem Co., Ltd. Understanding the Chemical Properties of 2-Bromo-5-nitrothiophene (CAS 13195-50-1). Available from: [Link]
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Ghaffar, T., et al. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal. 2018;12(1):54. Available from: [Link]
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Ningbo Inno Pharmchem Co., Ltd. Thiophene Derivatives: Exploring the Potential of 2-Bromo-5-methylthiophene. Available from: [Link]
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Ningbo Inno Pharmchem Co., Ltd. Exploring 2-Bromo-5-nitrothiophene: Synthesis & Applications in Organic Chemistry. Available from: [Link]
-
Ibrar, A., et al. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. Chemistry Central Journal. 2017;11(1):21. Available from: [Link]
-
Ibrar, A., et al. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Molecules. 2015;20(3):5202-14. Available from: [Link]
- Google Patents. CN111763194A - Preparation method of 2-bromothiophene.
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ResearchGate. Synthesis of 5-Bromothiophene-2-sulfonamide (2) and 5-arylthiophene.... Available from: [Link]
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ResearchGate. Handbook of Thiophene-Based Materials: Applications in Organic Electronics and Photonics. Available from: [Link]
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AZoM. Designing Organic Semiconducting Materials - The Promise of Flexible Electronics. Available from: [Link]
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An In-Depth Technical Guide to 2-Bromo-5-butylthiophene: Properties, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-butylthiophene is a key heterocyclic building block in the fields of materials science and medicinal chemistry. Its unique structure, featuring a thiophene ring substituted with a bromine atom and a butyl group, provides a versatile platform for the synthesis of a wide array of functional organic molecules. The bromine atom serves as a reactive handle for various cross-coupling reactions, enabling the construction of complex molecular architectures, while the butyl group enhances solubility in organic solvents, a crucial property for processability in applications such as organic electronics. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its key reactions, and insights into its applications.
Core Physical and Chemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and material fabrication.
| Property | Value | Source/Comment |
| CAS Number | 128619-83-0 | |
| Molecular Formula | C₈H₁₁BrS | |
| Molecular Weight | 219.14 g/mol | |
| Boiling Point | 237.1 ± 20.0 °C | Predicted |
| Density | 1.361 ± 0.06 g/cm³ | Predicted |
| Refractive Index | n20/D 1.569 (lit.) | For the analogous 2-bromo-5-methylthiophene |
Spectroscopic Characterization
While experimental spectra for this compound are not widely published, the expected spectroscopic signatures can be inferred from the analysis of closely related structures and general principles of spectroscopy.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the thiophene ring protons and the butyl chain. The two protons on the thiophene ring will appear as doublets in the aromatic region (typically δ 6.5-7.5 ppm). The protons of the butyl group will appear in the aliphatic region (δ 0.9-2.8 ppm), with the α-methylene group being the most deshielded.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the four unique carbon atoms of the thiophene ring and the four carbons of the butyl chain. The carbon atom attached to the bromine (C-Br) will be significantly shifted downfield.
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected vibrations include:
-
C-H stretching of the thiophene ring (~3100 cm⁻¹)
-
C-H stretching of the butyl group (2850-2960 cm⁻¹)
-
C=C stretching of the thiophene ring (1400-1500 cm⁻¹)
-
C-S stretching of the thiophene ring
-
C-Br stretching (500-600 cm⁻¹)
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). Common fragmentation patterns would involve the loss of the butyl group or the bromine atom.
Synthesis of this compound
A common method for the synthesis of this compound involves the direct bromination of 2-butylthiophene.
Experimental Protocol: Bromination of 2-Butylthiophene
This protocol is adapted from established procedures for the bromination of alkylthiophenes.[1]
Materials:
-
2-Butylthiophene
-
Bromine
-
Chloroform
-
10% aqueous sodium carbonate solution
Procedure:
-
Dissolve 2-butylthiophene (1.0 eq) in chloroform in a round-bottom flask.
-
Slowly add a solution of bromine (0.9 eq) in chloroform to the stirred solution of 2-butylthiophene at room temperature.
-
Stir the reaction mixture for 10-30 minutes at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with a 10% aqueous sodium carbonate solution to quench any remaining bromine and neutralize any acidic byproducts.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
Caption: Synthetic workflow for the preparation of this compound.
Chemical Reactivity and Key Transformations
The bromine atom at the 2-position of the thiophene ring is the primary site of reactivity, making this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions and for the formation of organometallic reagents.
Grignard Reagent Formation
The reaction of this compound with magnesium metal yields the corresponding Grignard reagent, 5-butyl-2-thienylmagnesium bromide. This organometallic intermediate is a powerful nucleophile and can be used to form new carbon-carbon bonds by reacting with a wide range of electrophiles.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (as an initiator)
Procedure:
-
Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings (1.2 eq) and a small crystal of iodine to the flask.
-
Gently heat the flask under a stream of nitrogen to activate the magnesium.
-
Add a small amount of a solution of this compound (1.0 eq) in anhydrous ether or THF via the dropping funnel. The reaction should initiate, as indicated by a color change and gentle refluxing.
-
Once the reaction has started, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the magnesium is consumed.
-
The resulting solution of 5-butyl-2-thienylmagnesium bromide can be used directly in subsequent reactions.
Caption: Formation of the Grignard reagent from this compound.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds. This compound readily participates in this reaction with various boronic acids or their esters in the presence of a palladium catalyst and a base.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., toluene, dioxane, DMF, often with water)
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), phenylboronic acid (1.1-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2-3 eq).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Add the degassed solvent(s) to the reaction vessel.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Other Important Cross-Coupling Reactions
This compound is also a suitable substrate for other important C-C bond-forming reactions, including:
-
Stille Coupling: Reaction with organostannanes.
-
Kumada Coupling: Reaction with Grignard reagents, catalyzed by nickel or palladium.[2]
-
Sonogashira Coupling: Reaction with terminal alkynes.
-
Negishi Coupling: Reaction with organozinc reagents.[3]
The choice of reaction depends on the desired product and the functional group tolerance required.
Applications
The versatility of this compound makes it a valuable precursor in several cutting-edge areas of research and development.
Organic Electronics
In the field of organic electronics, this compound is a common starting material for the synthesis of conjugated polymers, particularly poly(3-butylthiophene) (P3BT) and its derivatives. The butyl side chains enhance the solubility of the resulting polymers, allowing for solution-based processing techniques like spin-coating and printing for the fabrication of organic field-effect transistors (OFETs) and organic photovoltaic (OPV) devices. The ability to functionalize the polymer backbone through the reactive bromine end-group (post-polymerization) or by co-polymerization with other monomers allows for the fine-tuning of the electronic and optical properties of the materials.
Drug Discovery and Development
The thiophene ring is a well-established scaffold in medicinal chemistry, present in numerous approved drugs. The ability to introduce diverse substituents onto the thiophene core via cross-coupling reactions with this compound provides a powerful tool for generating libraries of novel compounds for drug discovery. The butyl group can modulate the lipophilicity of the molecule, which is a critical parameter for drug absorption, distribution, metabolism, and excretion (ADME) properties.
Safety and Handling
As with any brominated organic compound, appropriate safety precautions must be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) before use.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a fume hood.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis. Its combination of a reactive bromine handle and a solubilizing butyl group makes it an ideal starting material for the construction of complex organic molecules for applications in materials science and drug discovery. A thorough understanding of its physical properties, spectroscopic characteristics, and reactivity is essential for its effective utilization in the laboratory. The experimental protocols provided in this guide serve as a practical starting point for researchers and scientists working with this important compound.
References
-
PrepChem. Synthesis of this compound. Available from: [Link]
-
Wikipedia. Kumada coupling. Available from: [Link]
-
ResearchGate. Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic acid. Available from: [Link]
-
NROChemistry. Negishi Coupling. Available from: [Link]
Sources
A Technical Guide to the Spectroscopic Profile of 2-bromo-5-butylthiophene
Abstract
This technical guide provides a comprehensive, in-depth analysis of the expected spectroscopic data for 2-bromo-5-butylthiophene, a heterocyclic organic compound of significant interest in the development of organic electronics and as a versatile building block in medicinal chemistry. In the absence of a complete, publicly available experimental dataset for this specific molecule, this guide synthesizes a robust, predicted spectroscopic profile based on foundational principles and empirical data from closely related structural analogs. We present detailed analyses of expected Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. Each section includes a rigorous interpretation of the predicted spectra, elucidating the structural information each technique provides. Furthermore, this guide furnishes detailed, field-proven experimental protocols for acquiring high-quality spectroscopic data for this class of compounds, intended to serve as a practical resource for researchers, scientists, and professionals in drug development.
Introduction: The Structural Significance of this compound
This compound (C₈H₁₁BrS) is a disubstituted thiophene derivative. The thiophene ring is an aromatic heterocycle that serves as a cornerstone in the architecture of numerous functional materials and pharmaceutical agents. The presence of a bromine atom at the 2-position provides a reactive handle for a variety of cross-coupling reactions (e.g., Suzuki, Stille, Kumada), enabling the facile construction of more complex molecular architectures. The butyl group at the 5-position enhances solubility in organic solvents, a critical property for solution-based processing of organic electronic materials and for formulation in drug discovery.
Accurate structural confirmation and purity assessment are paramount for any chemical research and development. Spectroscopic techniques are the most powerful tools for this purpose. This guide provides the foundational spectroscopic knowledge required to confidently identify and characterize this compound.
Molecular Structure and Atom Numbering
For clarity in the subsequent spectral assignments, the following numbering scheme is used for the this compound molecule:
Caption: Molecular structure and atom numbering for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR will provide unambiguous confirmation of its structure.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show signals for the two protons on the thiophene ring and the nine protons of the butyl group. The electron-withdrawing bromine atom will deshield the adjacent proton (H3), while the electron-donating alkyl group will shield its adjacent proton (H4).
| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~6.85 | Doublet (d) | 1H | H3 |
| ~6.60 | Doublet (d) | 1H | H4 |
| ~2.75 | Triplet (t) | 2H | Hα |
| ~1.65 | Sextet | 2H | Hβ |
| ~1.40 | Sextet | 2H | Hγ |
| ~0.92 | Triplet (t) | 3H | Hδ |
Rationale for Predictions:
-
Thiophene Protons (H3, H4): In unsubstituted thiophene, the protons appear around 7.0-7.3 ppm. In 2-bromothiophene, the proton at C3 is observed around 6.9 ppm and the proton at C4 is at ~7.2 ppm. In 2-butylthiophene, the proton at C3 is around 6.6 ppm and the proton at C4 is at ~6.7 ppm.[1][2][3] In this compound, the effects are additive. The bromine at C2 deshields H3, while the butyl group at C5 shields H4. The characteristic doublet splitting pattern arises from the coupling between H3 and H4, with an expected coupling constant (J) of approximately 3.5-4.0 Hz.
-
Butyl Group Protons: The chemical shifts and multiplicities are standard for a butyl chain attached to an aromatic ring. The α-protons are deshielded by the ring current, appearing as a triplet. The subsequent methylene groups (β and γ) appear as overlapping multiplets (predicted as sextets), and the terminal methyl group (δ) appears as a triplet around 0.9 ppm.
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals, corresponding to the four unique carbons of the thiophene ring and the four carbons of the butyl chain.
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~138 | C5 |
| ~129 | C4 |
| ~128 | C3 |
| ~112 | C2 |
| ~33 | Cα |
| ~30 | Cβ |
| ~22 | Cγ |
| ~14 | Cδ |
Rationale for Predictions:
-
Thiophene Carbons: The carbon atom attached to bromine (C2) is significantly shielded due to the "heavy atom effect" and is expected around 112 ppm.[4] The carbon attached to the butyl group (C5) is deshielded and expected to be the furthest downfield of the ring carbons. The C3 and C4 carbons will have chemical shifts influenced by both substituents, predicted to be around 128-129 ppm.
-
Butyl Group Carbons: The assignments are based on typical values for an n-butyl group attached to an aromatic system.
Experimental Protocol for NMR Data Acquisition
This protocol outlines a standard procedure for acquiring high-quality NMR spectra for compounds like this compound.
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the purified this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent solubilizing power for many organic compounds and its single residual proton peak at ~7.26 ppm, which is unlikely to interfere with the analyte signals.[5][6]
-
Add tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). Modern spectrometers can also lock onto the deuterium signal of the solvent, and the residual solvent peak can be used for calibration.[7]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Parameters (400 MHz Spectrometer):
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse (zg30).
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-32, to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): 2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: -10 to 220 ppm.
-
Number of Scans: 1024 or more, as ¹³C is a less sensitive nucleus.
-
Relaxation Delay (d1): 2 seconds.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the spectrum using the TMS signal at 0.00 ppm or the residual CDCl₃ signal at 77.16 ppm for ¹³C.
-
Integrate the ¹H NMR signals and analyze the multiplicities and coupling constants.
-
Caption: Standard workflow for NMR analysis of this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups and bonding patterns within a molecule by measuring the absorption of infrared radiation.
Predicted IR Spectral Data
The IR spectrum of this compound will be dominated by absorptions from the C-H bonds of the aromatic ring and the aliphatic butyl chain, as well as vibrations of the thiophene ring itself.
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 | Weak | Aromatic C-H Stretch |
| 2955-2855 | Medium-Strong | Aliphatic C-H Stretch (CH₃, CH₂) |
| ~1520, ~1440 | Medium | Aromatic C=C Ring Stretching |
| ~1230 | Medium | C-H in-plane bending |
| ~800 | Strong | C-H out-of-plane bending (2,5-disubstituted thiophene) |
| ~700 | Medium | C-S Stretch |
Rationale for Predictions:
-
C-H Stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the butyl group appear just below 3000 cm⁻¹.[8]
-
Ring Vibrations: Thiophene rings exhibit characteristic stretching vibrations in the 1400-1550 cm⁻¹ region.[8][9]
-
Substitution Pattern: A strong band around 800 cm⁻¹ is highly characteristic of 2,5-disubstituted thiophenes and corresponds to the out-of-plane bending of the two adjacent ring protons.[10]
-
C-S Stretch: The C-S stretching vibration is typically weaker and appears in the fingerprint region, around 700 cm⁻¹.[8]
Experimental Protocol for IR Data Acquisition (Neat Liquid)
As this compound is a liquid at room temperature, the simplest and most common method is to acquire the spectrum of a neat (undiluted) thin film.
-
Sample Preparation:
-
Ensure the salt plates (typically Potassium Bromide, KBr, or Sodium Chloride, NaCl) are clean and dry. Handle them only by the edges to avoid moisture from fingerprints.
-
Place one small drop of neat this compound onto the surface of one salt plate.[11][12]
-
Carefully place the second salt plate on top and gently rotate to spread the liquid into a thin, uniform film. The film should be free of air bubbles.[13]
-
-
Data Acquisition (FT-IR Spectrometer):
-
First, acquire a background spectrum with the empty, clean salt plates in the sample holder. This is crucial to subtract the absorbance of the plates and the atmosphere (CO₂, H₂O) from the final spectrum.
-
Place the sample "sandwich" into the sample holder in the instrument.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Post-Acquisition:
-
Clean the salt plates thoroughly with a dry solvent (e.g., dichloromethane or acetone) and return them to a desiccator for storage.[12]
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, offering powerful evidence for its structure.
Predicted Mass Spectrum Analysis
Electron Ionization (EI) is the most common method for volatile compounds like this. The mass spectrum is predicted to show a distinct molecular ion peak and several characteristic fragment ions.
-
Molecular Ion (M⁺): The molecular weight of C₈H₁₁BrS is 218.00 g/mol (for ⁷⁹Br) and 220.00 g/mol (for ⁸¹Br). Due to the near 1:1 natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br), the mass spectrum will exhibit a characteristic "doublet" for the molecular ion peak at m/z 218 and 220 , with nearly equal intensities.[14] This isotopic signature is a definitive indicator of the presence of one bromine atom.
-
Major Fragment Ions: Fragmentation is the process where the high-energy molecular ion breaks apart into smaller, charged fragments.[15]
-
m/z 175/177 [M - C₃H₇]⁺: Loss of a propyl radical (CH₂CH₂CH₃) via cleavage at the β-position of the butyl chain. This is a common fragmentation pathway for alkyl-substituted aromatic rings.
-
m/z 139 [M - Br]⁺: Loss of a bromine radical. The resulting butyl-thiophene cation would be a significant peak.
-
m/z 111 [C₅H₃S]⁺: Cleavage of the entire butyl group and the bromine atom, leaving a thienyl fragment.
-
m/z 97 [C₄H₅S]⁺: A common fragment in alkylthiophenes, often attributed to the formation of a stable thiopyrylium ion through rearrangement.[2]
-
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Experimental Protocol for GC-MS Data Acquisition
Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for analyzing this volatile compound, as the GC separates the sample from any impurities before it enters the mass spectrometer.
-
Sample Preparation:
-
Instrument Parameters (GC-MS):
-
Gas Chromatograph (GC):
-
Injector Temperature: 250 °C.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm).
-
Carrier Gas: Helium, with a constant flow rate of ~1 mL/min.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes. (This program should be optimized for the specific sample).
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for that peak.
-
Analyze the molecular ion and fragmentation pattern, comparing it to the predicted data and searching against spectral libraries (e.g., NIST).
-
Conclusion
The structural elucidation of this compound relies on a synergistic application of NMR, IR, and MS techniques. This guide provides a detailed, predicted spectroscopic profile that serves as a robust benchmark for researchers. The ¹H and ¹³C NMR spectra are expected to confirm the precise arrangement of the hydrogen and carbon atoms, IR spectroscopy will verify the presence of the key functional groups and substitution pattern, and mass spectrometry will establish the molecular weight and confirm the presence of bromine through its characteristic isotopic pattern. The detailed protocols provided herein offer a standardized approach to data acquisition, ensuring the generation of high-quality, reproducible results essential for advancing research and development in materials science and medicinal chemistry.
References
-
Department of Chemistry and Biochemistry, Northern Illinois University. FT-IR sample preparation. [Link]
-
Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]
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Polymer Chemistry Characterization Lab, Virginia Tech. Sample Preparation – FT-IR/ATR. [Link]
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ResearchGate. How to prepare a liquid sample for FTIR spectrum?. [Link]
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ACS Publications. Mono-, di-, and trisubstituted acyl- and alkylthiophenes. 2. Mass spectrometry. [Link]
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SCION Instruments. Sample preparation GC-MS. [Link]
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PubChem, National Institutes of Health. 2-Butylthiophene. [Link]
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University of Colorado Boulder, Department of Chemistry. IR Spectroscopy of Liquids. [Link]
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University of California, Davis. Sample Preparation Guidelines for GC-MS. [Link]
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Wikipedia. Nuclear magnetic resonance spectroscopy. [Link]
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PubChem, National Institutes of Health. 2-Bromothiophene. [Link]
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University of Wisconsin-Madison, Department of Chemistry. Notes on NMR Solvents. [Link]
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The Infrared Absorption Spectra of Thiophene Derivatives. Journal of the College of Engineering, University of Osaka Prefecture. [Link]
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NIST WebBook. Thiophene, 2-bromo-. [Link]
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IOSR Journal. Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. [Link]
-
Chemguide. Fragmentation patterns in the mass spectra of organic compounds. [Link]
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
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An In-depth Technical Guide on the Hazards and Toxicity of 2-Bromo-5-Butylthiophene Derivatives
Introduction
Thiophene moieties are prevalent structural motifs in a vast array of pharmaceuticals and functional materials, valued for their unique electronic properties and ability to modulate biological activity.[1] The introduction of various substituents onto the thiophene ring allows for the fine-tuning of these properties, leading to the development of novel drug candidates and advanced materials. Among these, 2-bromo-5-butylthiophene and its derivatives represent a class of intermediates with significant potential in organic synthesis. However, the incorporation of a thiophene ring, particularly when substituted with a halogen such as bromine, raises important questions regarding the potential hazards and toxicity of these compounds.
This technical guide provides a comprehensive overview of the known and anticipated hazards associated with this compound derivatives. Drawing upon established principles of toxicology, metabolic pathways of related thiophene-containing drugs, and available safety data for analogous compounds, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed for safe handling, risk assessment, and informed decision-making in the laboratory and during preclinical development. While specific toxicological data for this compound is not extensively available, this guide will extrapolate from existing knowledge to provide a robust framework for understanding its potential risks.
Metabolic Activation and Mechanisms of Thiophene Toxicity
A primary driver of toxicity for many thiophene-containing compounds is their metabolic activation by cytochrome P450 (CYP450) enzymes in the liver.[2][3] This bioactivation can lead to the formation of highly reactive electrophilic metabolites that are capable of covalently binding to cellular macromolecules, such as proteins and nucleic acids, leading to cellular damage and organ toxicity.[4][5]
Two principal pathways of CYP450-mediated metabolic activation of the thiophene ring have been identified:
-
S-oxidation: The sulfur atom of the thiophene ring can be oxidized to form a thiophene-S-oxide. This intermediate is unstable and can act as a potent electrophile.[4][6]
-
Epoxidation: The double bonds within the thiophene ring can be epoxidized to form a thiophene epoxide. This strained three-membered ring is also highly reactive and electrophilic.[2][3][6]
Quantum chemical studies have suggested that for many thiophene-containing drugs, the epoxidation pathway may be both thermodynamically and kinetically more favorable than S-oxidation, leading to a higher potential for the formation of toxic epoxide metabolites.[2][3] The formation of these reactive intermediates is a critical initiating event in the toxicity observed with some thiophene-containing drugs, which has been linked to adverse effects such as hepatotoxicity, nephrotoxicity, and thrombotic thrombocytopenic purpura.[2][3]
It is important to note, however, that the presence of a thiophene ring does not invariably lead to toxicity. The overall toxic potential of a thiophene derivative is influenced by several factors, including the nature and position of substituents on the ring, the daily dose of the compound, and the availability of alternative, less toxic metabolic pathways.[4][5]
Predicted Metabolic Pathway of this compound
The metabolic fate of this compound is anticipated to follow the general pathways of other substituted thiophenes. The presence of the electron-withdrawing bromine atom and the electron-donating butyl group will influence the regioselectivity of CYP450-mediated oxidation.
Caption: Predicted metabolic pathways of this compound.
Hazard Identification and Classification
| Hazard Class | Inferred Classification | Supporting Rationale and References |
| Acute Toxicity, Oral | Category 4: Harmful if swallowed | Based on data for 2-bromothiophene and other substituted bromothiophenes.[7][8][9][10] |
| Acute Toxicity, Dermal | Category 4: Harmful in contact with skin | Based on data for 2-bromothiophene and other substituted bromothiophenes.[7][8][11] |
| Acute Toxicity, Inhalation | Category 4: Harmful if inhaled | Based on data for 2-bromothiophene and other substituted bromothiophenes.[7][8] |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation | A common classification for brominated organic compounds and thiophene derivatives.[7][10][11] |
| Serious Eye Damage/Irritation | Category 2A: Causes serious eye irritation | A common classification for brominated organic compounds and thiophene derivatives.[7][10][11] |
| Germ Cell Mutagenicity | Suspected of causing genetic defects | The formation of reactive electrophilic metabolites suggests a potential for mutagenicity.[12] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation | Based on data for similar compounds.[7][11] |
| Ecotoxicity | Potentially harmful to aquatic life | Organobromine compounds can be persistent and bioaccumulative.[13][14][15][16] |
Safe Handling and Personal Protective Equipment (PPE)
Given the potential hazards, stringent safety protocols must be implemented when handling this compound and its derivatives.
-
Engineering Controls: All work should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.[17][18]
-
Personal Protective Equipment:
-
Eye/Face Protection: Chemical safety goggles or a face shield are mandatory.[19][20]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn.[19][20] A lab coat and closed-toe shoes are also required.
-
Respiratory Protection: If there is a risk of generating aerosols or dusts, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[18]
-
-
Handling Procedures:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[17][21]
Experimental Protocols for Toxicity Assessment
A comprehensive toxicological evaluation of this compound would involve a tiered approach, starting with in vitro assays and progressing to in vivo studies if necessary.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a fundamental first step to determine the concentration at which the compound exhibits cytotoxic effects.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a relevant cell line (e.g., HepG2 for hepatotoxicity).
Methodology:
-
Cell Culture: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and treat the cells for 24-48 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
Caption: Workflow for an in vitro MTT cytotoxicity assay.
In Vivo Acute Oral Toxicity Study (OECD 423)
Should in vitro data suggest significant toxicity, an in vivo study would be warranted to determine the acute oral toxicity.
Objective: To determine the acute toxicity of this compound after a single oral dose and to identify the approximate lethal dose.
Methodology:
-
Animal Selection: Use a single sex of rodents (typically female rats).
-
Dosing: Administer a single oral dose of the compound at one of the defined starting dose levels (e.g., 5, 50, 300, or 2000 mg/kg body weight).
-
Observation: Observe the animals for signs of toxicity and mortality for at least 14 days.
-
Stepwise Procedure:
-
If the animal survives, dose two additional animals at the same dose.
-
If the animal dies, dose two additional animals at the next lower dose.
-
-
Endpoint: The study is complete when a dose that causes mortality or clear signs of toxicity is identified, or when no effects are seen at the highest dose.
-
Pathology: Conduct a gross necropsy of all animals at the end of the study.
Conclusion
While this compound and its derivatives are valuable synthetic intermediates, their inherent chemical structure, containing both a thiophene ring and a bromine substituent, necessitates a cautious approach to their handling and use. The potential for metabolic activation to form reactive, toxic intermediates is a significant concern that warrants careful consideration in any research or development program. By understanding the fundamental mechanisms of thiophene toxicity, implementing robust safe handling procedures, and conducting appropriate toxicological assessments, researchers can mitigate the risks associated with this class of compounds and ensure a safe laboratory environment. Further experimental studies are crucial to definitively characterize the toxicological profile of this compound.
References
-
Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods - ACS Publications. Available from: [Link]
-
Bioactivation Potential of Thiophene-Containing Drugs | Chemical Research in Toxicology. Available from: [Link]
-
Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods - PubMed. Available from: [Link]
-
Bioactivation potential of thiophene-containing drugs - PubMed. Available from: [Link]
-
Thiophene- and benzothiophene-containing drugs and analogs tested in metabolic studies. - ResearchGate. Available from: [Link]
-
The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds - Liverpool University Press. Available from: [Link]
-
Organobromine compounds in aquatic environments: Embryotoxicity linked to lipophilicity and molecular structure | Request PDF - ResearchGate. Available from: [Link]
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A Researcher's Guide to 2-bromo-5-butylthiophene: Sourcing, Synthesis, and Application
This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals working with 2-bromo-5-butylthiophene. This versatile heterocyclic building block is a valuable intermediate in the synthesis of complex organic molecules, particularly in the development of novel pharmaceuticals and organic electronic materials. This document provides in-depth, field-proven insights into its commercial availability, synthesis, key chemical properties, and practical application in one of modern chemistry's most powerful reactions.
Strategic Sourcing and Commercial Availability
This compound is readily accessible for laboratory and scale-up needs through several reputable chemical suppliers. When procuring this reagent, it is imperative to evaluate not only the purity but also the accompanying analytical data (e.g., Certificate of Analysis with NMR or GC data), lead times, and available quantities to ensure experimental reproducibility and project timeline adherence.
For initial small-scale studies, sourcing from suppliers who provide comprehensive characterization data is crucial to minimize batch-to-batch variability. For larger-scale campaigns, a cost-benefit analysis considering bulk pricing becomes more pertinent.
Table 1: Comparison of Commercial Suppliers
| Supplier | Example Product Number | Purity | Available Quantities | Key Considerations |
| Sigma-Aldrich (Merck) | 703554 | 97% | 1g, 5g, 25g | Global distribution network and extensive documentation. |
| TCI America | B2139 | >98.0% (GC) | 5g, 25g | High-purity reagents often accompanied by detailed analytical data. |
| Alfa Aesar (Thermo Fisher) | H26169 | 97% | 5g, 25g | Broad portfolio of research chemicals with reliable specifications. |
| BLD Pharmatech | BD137356 | 97% | 5g, 25g, 100g, 500g | Competitive option for sourcing both research and bulk quantities. |
Note: Product information is subject to change. Always verify details on the supplier's official website.
Synthesis, Properties, and Safety
Regioselective Synthesis
Understanding the synthetic origin of a reagent can provide insights into potential impurities and reactivity. This compound is typically synthesized via electrophilic bromination of 2-butylthiophene. The n-butyl group is an ortho-, para- director; however, due to steric hindrance at the 3-position, the bromination occurs with high regioselectivity at the electron-rich 5-position. N-Bromosuccinimide (NBS) is a commonly used and effective brominating agent for this transformation.
Caption: Synthesis of this compound via bromination.
Physicochemical Properties
The physical and chemical properties of this compound are essential for designing reaction conditions, particularly for purification and analysis.
Table 2: Key Physicochemical Properties
| Property | Value |
| Molecular Formula | C₈H₁₁BrS |
| Molecular Weight | 219.14 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 108-110 °C at 15 mmHg |
| Density | 1.336 g/mL at 25 °C |
| Refractive Index (n20/D) | ~1.547 |
Safe Handling and Storage
As with all brominated organic compounds, this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood.[1][2]
-
Hazards : May cause skin, eye, and respiratory irritation. Harmful if swallowed or in contact with skin.[1]
-
Storage : Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][4] Keep the container tightly closed.
Core Application: Suzuki-Miyaura Cross-Coupling
A primary application of this compound in drug discovery and materials science is its use as a substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a robust and versatile method for forming a carbon-carbon bond between the thiophene ring and various aryl or heteroaryl groups.[5]
Experimental Workflow
The following diagram outlines the critical steps for a successful Suzuki-Miyaura coupling experiment. Each step is crucial for achieving high yield and purity.
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The Unseen Architect: A Technical Guide to the Butyl Side Chain's Role in Alkylthiophene Solubility and Properties
Introduction: Beyond the Backbone – The Criticality of Side-Chain Engineering
In the realm of conjugated polymers, the polythiophene backbone has long been the star player, its alternating single and double bonds providing the electronic highway for charge transport. However, the performance of these materials in advanced applications such as organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and sensors is not dictated by the backbone alone. The humble alkyl side chains, often seen as mere solubilizing appendages, are in fact crucial architects of the polymer's overall behavior. This in-depth technical guide focuses on the specific and significant role of the butyl side chain in poly(3-alkylthiophenes), particularly poly(3-butylthiophene) (P3BT). We will dissect how this four-carbon chain profoundly influences solubility, dictates solid-state morphology, and ultimately shapes the optoelectronic properties that are paramount for device functionality. This guide moves beyond a simple recitation of facts to provide a causal understanding of the structure-property relationships, empowering researchers and drug development professionals to make informed decisions in the synthesis and application of these versatile materials.
The Solubility Imperative: The Butyl Chain as a Processing Enabler
The processability of a conjugated polymer is the gateway to its application. Without adequate solubility in common organic solvents, the fabrication of uniform, high-quality thin films is an insurmountable challenge. The butyl side chain, while relatively short, strikes a critical balance between inducing solubility and maintaining favorable electronic interactions.
The primary role of the alkyl side chains is to disrupt the strong interchain π-π stacking of the rigid polythiophene backbones, thereby allowing solvent molecules to intercalate and dissolve the polymer.[1] The length of this side chain is a determining factor in this process.[2] While longer side chains can enhance solubility to a greater extent, they can also increase the distance between polymer backbones, potentially hindering charge transport.[3] The butyl group provides sufficient steric hindrance to render P3BT soluble in a range of common organic solvents like chloroform, chlorobenzene, and tetrahydrofuran (THF), facilitating solution-based processing techniques such as spin-coating and printing.[4]
The solubility of poly(3-alkylthiophenes) is not a simple binary outcome but is governed by complex thermodynamic interactions captured by models like the Flory-Huggins theory.[5] The interaction parameter, χ, between the polymer and the solvent is a key determinant of solubility. A lower χ value, indicating more favorable interactions, leads to better solubility. The butyl chains, with their non-polar character, interact favorably with non-polar and moderately polar organic solvents.
Quantitative Solubility Data for Poly(3-alkylthiophenes)
| Polymer | Alkyl Side Chain | Common Solvents | Typical Solubility (mg/mL) | Reference |
| P3BT | Butyl (C4) | Chloroform, Chlorobenzene, Toluene, THF | ~10-20 in Chloroform | [4] |
| P3HT | Hexyl (C6) | Chloroform, Chlorobenzene, Toluene, THF | >20 in Chloroform | [6] |
| P3OT | Octyl (C8) | Chloroform, Chlorobenzene, Toluene, THF | High | [7] |
| P3DDT | Dodecyl (C12) | Chloroform, Chlorobenzene, Toluene, THF | Very High | [4][8] |
Note: Solubility is highly dependent on the polymer's molecular weight and regioregularity.
Experimental Protocol: Determining Polymer Solubility
A standardized method for determining polymer solubility is crucial for reproducible research. The following protocol outlines a common approach.[9][10]
-
Material Preparation: Ensure the poly(3-butylthiophene) is of known molecular weight and regioregularity. Use high-purity, anhydrous solvents.
-
Sample Preparation: Accurately weigh a small amount of P3BT (e.g., 10 mg) into a series of vials.
-
Solvent Addition: Add a precise volume of the chosen solvent (e.g., 1 mL) to each vial.
-
Dissolution: Stir the mixtures at a controlled temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached. Use of a magnetic stirrer is recommended.
-
Observation: Visually inspect the solutions for any undissolved polymer.
-
Filtration: If a saturated solution is formed, filter the solution through a 0.45 µm PTFE filter to remove any undissolved material.
-
Quantification: Carefully evaporate the solvent from a known volume of the filtered solution and weigh the remaining polymer. This will give the solubility in mg/mL.
-
Validation: Repeat the measurement at least three times to ensure accuracy and precision.
The Morphological Blueprint: How the Butyl Chain Dictates Solid-State Order
The transition from a solvated polymer chain to a solid thin film is a critical step where the butyl side chain exerts profound influence over the material's morphology. This, in turn, has a direct impact on the electronic and optical properties. The arrangement of polymer chains in the solid state, including their packing, orientation, and crystallinity, is a key determinant of device performance.[11][12]
Regioregularity, the controlled head-to-tail coupling of the thiophene units, is a prerequisite for achieving the high degrees of crystallinity necessary for efficient charge transport.[13][14][15] The butyl side chains of regioregular P3BT facilitate the self-assembly of the polymer backbones into ordered, lamellar structures. In these structures, the planar polythiophene backbones engage in π-π stacking, creating pathways for charge carriers to move between chains, while the butyl side chains form insulating layers that separate these conductive planes.[2][8]
The length of the alkyl side chain directly affects the interchain stacking distance.[2] Shorter side chains, like butyl, can allow for closer π-π stacking compared to longer chains, which can be beneficial for charge transport. However, this can also lead to stronger aggregation and potentially lower solubility.[16] The crystallization behavior of P3BT has been studied, revealing that it can form well-defined crystalline domains.[17]
Diagram: Influence of Butyl Side Chain on Polymer Packing
Caption: Schematic of P3BT solid-state packing.
The Optoelectronic Signature: Tuning Properties with the Butyl Group
The electronic and optical properties of poly(3-alkylthiophenes) are intrinsically linked to the conformation of the polymer backbone and the degree of intermolecular order, both of which are influenced by the butyl side chains.
The absorption and emission spectra of P3ATs are sensitive to the length of the alkyl side chain.[4][18] In solution, P3BT exhibits a characteristic absorption maximum (λ_max) in the visible region, which can shift depending on the solvent and temperature, a phenomenon known as solvatochromism. This shift is indicative of changes in the polymer chain conformation. In the solid state, the formation of ordered aggregates leads to a red-shift in the absorption spectrum, which is a hallmark of enhanced interchain interactions and a more planar backbone conformation, both of which are desirable for optoelectronic applications.[2][19][20][21]
The energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also subtly affected by the side chain.[2] These energy levels are critical for determining the efficiency of charge injection and transport in devices, as well as the open-circuit voltage in solar cells.
The charge carrier mobility, a measure of how efficiently charges move through the material, is strongly dependent on the morphology dictated by the butyl side chains. While P3BT generally exhibits lower mobility than its longer-chain counterpart, poly(3-hexylthiophene) (P3HT), it can still achieve respectable values, particularly when processing conditions are optimized.[16] The trade-off between solubility, morphology, and electronic properties is a central theme in the field of conjugated polymers.
Comparative Optoelectronic Data
| Property | P3BT | P3HT | P3DDT | Reference |
| Absorption Max (λ_max) in THF (nm) | ~448 | ~470 | ~390 | [4] |
| Band Gap (eV) in THF | ~2.06 | ~1.86 | ~2.21 | [4] |
| Hole Mobility (cm²/Vs) | ~10⁻⁴ - 10⁻³ | ~10⁻³ - 10⁻² | Lower | [13][16] |
Synthesis and Characterization: A Practical Approach
The reliable synthesis and thorough characterization of P3BT are fundamental to understanding and utilizing its properties.
Synthesis of Poly(3-butylthiophene)
Regioregular P3BT is typically synthesized via Grignard Metathesis (GRIM) polymerization of 2,5-dibromo-3-butylthiophene.[4][7] This method allows for good control over the regioregularity, which is crucial for achieving desirable electronic properties.
Caption: Workflow for the synthesis of P3BT.
Characterization Techniques
A suite of characterization techniques is employed to verify the structure and properties of the synthesized P3BT:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the regioregularity and confirm the chemical structure.[4]
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index.[4]
-
UV-Vis Spectroscopy: To investigate the optical properties and aggregation behavior.[4][18]
-
Differential Scanning Calorimetry (DSC): To study the thermal transitions, such as the glass transition and melting temperatures.[4][17]
-
X-ray Diffraction (XRD): To probe the crystalline structure and orientation in thin films.[8]
Conclusion and Future Outlook
The butyl side chain of poly(3-butylthiophene) is far more than a simple solubilizing group; it is a key design element that intricately controls the polymer's processability, solid-state morphology, and optoelectronic properties. While often overshadowed by the more extensively studied P3HT, P3BT offers a unique set of characteristics that may be advantageous for specific applications. The shorter side chain can promote closer π-π stacking, and its distinct solubility profile can be exploited for novel processing strategies.
Future research will likely focus on fine-tuning the properties of P3BT through copolymerization, blending with other materials, and exploring advanced processing techniques to further optimize its performance in electronic devices. A deep, causal understanding of the role of the butyl side chain, as outlined in this guide, is essential for unlocking the full potential of this versatile conjugated polymer.
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Thiophene-Based Monomers: The Cornerstone of High-Performance Conjugated Polymers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Thiophene-based π-conjugated polymers have become a central focus in the field of organic electronics and biomedical research, prized for their exceptional electronic properties, environmental stability, and synthetic versatility.[1][2] This guide provides a comprehensive exploration of thiophene-based monomers, the fundamental building blocks that dictate the ultimate performance of these advanced materials. We will delve into the causal relationships between monomer design, polymerization methodology, and the resultant polymer's structure-property-function characteristics. This document is structured to serve as a practical and authoritative resource, offering not just protocols but the scientific rationale behind them, empowering researchers to make informed decisions in the design and synthesis of next-generation conjugated polymers for applications ranging from organic photovoltaics to advanced biosensors.[3]
The Thiophene Moiety: An Exceptional Building Block
The five-membered sulfur heterocycle, thiophene, is the cornerstone of a vast class of conducting polymers.[4] Its prevalence stems from a unique combination of chemical and physical attributes:
-
Electron-Rich Nature: The sulfur atom's lone pairs contribute to the π-system, making the thiophene ring more electron-rich than benzene. This facilitates oxidative polymerization and lowers the oxidation potential of the resulting polymer.
-
Structural Versatility: The thiophene ring can be readily functionalized, particularly at the 3- and 4-positions, without excessively disrupting the conjugated backbone. This allows for the precise tuning of solubility, morphology, and electronic properties.[1][5]
-
High Charge Carrier Mobility: Polythiophenes, when synthesized with a high degree of structural order, exhibit excellent charge transport characteristics, making them ideal for applications in transistors and solar cells.[6][7]
-
Environmental and Thermal Stability: Compared to many other conjugated polymers, polythiophenes exhibit notable stability against atmospheric exposure and heat, a critical factor for device longevity.[2][8]
The electronic structure of polythiophene can exist in two forms: a lower-energy aromatic state and a higher-energy quinoid state, which differ in the bond-length alternation along the polymer backbone. This structural flexibility is key to the formation of charge carriers like polarons and bipolarons upon doping.
Crafting the Monomer: Synthetic Strategies and Functionalization
The properties of a conjugated polymer are fundamentally programmed at the monomer level. The choice of substituents on the thiophene ring is a critical design parameter that governs solubility, processability, and the final electronic and optical characteristics of the polymer.[1][9]
Alkyl and Alkoxy Side-Chain Functionalization
The introduction of alkyl or alkoxy groups at the 3-position of the thiophene ring was a landmark development. Unsubstituted polythiophene is an insoluble and intractable material.[1][4] Attaching flexible side chains disrupts interchain packing just enough to render the polymer soluble in common organic solvents, enabling solution-based processing for device fabrication.[10]
-
Causality: Longer alkyl chains generally improve solubility but can also induce more ordered self-assembly and higher charge carrier mobility in the solid state, contrary to early assumptions.[11] This is because well-defined, regioregular head-to-tail (HT) coupled poly(3-alkylthiophene)s (P3ATs) can self-assemble into planar structures, facilitating efficient π-stacking.[11]
Post-Polymerization Functionalization
An alternative strategy involves polymerizing a monomer with a reactive "handle" and then modifying the side chain on the pre-formed polymer. This is particularly useful for introducing functional groups that might not be compatible with polymerization conditions.
-
Workflow Example: A common approach is to polymerize 3-(bromoalkyl)thiophene. The bromo group on the resulting polymer's side chains can then be converted to a variety of functionalities, such as amines, thiols, or carboxylic acids, through nucleophilic substitution reactions.[5]
Fused-Ring Monomers
Fusing thiophene rings with other aromatic systems (e.g., creating benzothiophene or thienothiophene) is a powerful strategy to create more rigid, planar backbones.[12][13]
-
Causality: This increased planarity enhances π-orbital overlap along the polymer backbone, leading to a reduction in the bandgap and a red-shift in optical absorption.[14] Fused-ring systems are central to the design of low-bandgap polymers for organic photovoltaic (OPV) applications.[13][15]
Polymerization: From Monomer to Macromolecule
The method used to polymerize thiophene monomers is as critical as the monomer design itself. It dictates the polymer's molecular weight, polydispersity, and, most importantly, its regioregularity—the specific orientation of monomers relative to one another in the polymer chain.
Chemical Oxidative Polymerization
This is one of the simplest and most scalable methods for synthesizing polythiophenes. It typically involves an oxidant, such as iron(III) chloride (FeCl₃), in an appropriate solvent.[10][16][17]
-
Mechanism: The polymerization is initiated by the oxidation of the monomer by FeCl₃, forming a radical cation.[18] These radical cations then couple, and subsequent re-aromatization and further oxidation steps propagate the polymer chain. The process is terminated when the oxidant is consumed or by side reactions.
Caption: Mechanism of Chemical Oxidative Polymerization.
-
Limitations: A major drawback of this method is the lack of control over the coupling positions, leading to polymers with structural defects (regio-irregularities) such as head-to-head (HH) or tail-to-tail (TT) linkages. These defects disrupt the π-conjugation, leading to a lower effective conjugation length and reduced electronic performance.[11]
Electrochemical Polymerization
In this technique, a voltage is applied to an electrode immersed in a solution containing the thiophene monomer and an electrolyte.[12][19][20] Polymerization occurs directly on the electrode surface as a thin film.
-
Mechanism: The monomer is oxidized at the electrode surface to form radical cations, which then couple and grow into a polymer film.[21][22] The resulting polymer is in its doped, conductive state.
-
Advantages: This method allows for the direct deposition of a polymer film onto a substrate, which is advantageous for certain device applications. The film thickness can be precisely controlled by monitoring the charge passed during polymerization.
-
Causality: The choice of solvent, electrolyte, and applied potential significantly influences the morphology, adhesion, and mechanical properties of the resulting polymer film.[19][20] However, like chemical oxidation, it offers poor control over regioregularity.
Transition Metal Cross-Coupling Polymerization
To overcome the challenge of regio-irregularity, transition metal-catalyzed cross-coupling reactions have become the gold standard for synthesizing high-performance, structurally well-defined polythiophenes.[1] These methods allow for the precise formation of C-C bonds, leading to nearly defect-free, head-to-tail (HT) coupled polymers.[1][11]
Developed by McCullough and coworkers, this method involves the nickel-catalyzed polymerization of 2-bromo-5-(chloromagnesio)-3-alkylthiophene, which is generated in situ.[5] This technique is a type of Kumada catalyst-transfer polycondensation. It produces highly regioregular (>98% HT) poly(3-alkylthiophene)s.[5][11]
Stille and Suzuki polycondensations are powerful and versatile methods for creating a wide range of conjugated polymers, including complex donor-acceptor copolymers.[23][24]
-
Stille Coupling: Reacts an organostannane (e.g., a distannylthiophene) with an organohalide (e.g., a dibrominated comonomer) using a palladium catalyst.[23][25][26]
-
Suzuki Coupling: Reacts an organoboron compound (e.g., a thiophene diboronic acid or ester) with an organohalide, also catalyzed by palladium.[27][28][29][30]
Caption: Generalized catalytic cycle for Suzuki cross-coupling.
-
Self-Validating System: The choice between Stille and Suzuki coupling often depends on monomer stability, functional group tolerance, and concerns about byproduct toxicity (organotin byproducts from Stille are toxic).[24] Suzuki coupling is often preferred due to the lower toxicity of boron-based byproducts.[24] The successful synthesis of a regioregular polymer via these methods is validated by Nuclear Magnetic Resonance (NMR) spectroscopy, which can distinguish between different triad sequences (HT-HT, HT-HH, etc.), and Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity.
| Polymerization Method | Control over Regioregularity | Monomer Synthesis | Typical Applications | Key Advantages | Key Disadvantages |
| Chemical Oxidative | Poor | Simple | Bulk materials, conductive coatings | Scalable, inexpensive | Poor structural control, defects |
| Electrochemical | Poor | Simple | Sensor electrodes, electrochromics | Direct film deposition, thickness control | Poor structural control, limited to conductive substrates |
| GRIM (Kumada) | Excellent | Moderately complex | High-performance OFETs | High regioregularity, controlled MW | Sensitive to functional groups and moisture |
| Stille Coupling | Excellent | Complex (toxic reagents) | OPVs, OFETs, complex copolymers | High functional group tolerance | Toxic organotin reagents/byproducts |
| Suzuki Coupling | Excellent | Moderately complex | OPVs, OFETs, complex copolymers | Less toxic byproducts, stable monomers | Requires a base, can be sensitive |
Structure-Property Relationships: The Impact of Design
The interplay between molecular structure, solid-state packing, and electronic function is a central theme in conjugated polymer research.[7][11][31]
-
Regioregularity and Mobility: As established, a high degree of head-to-tail (HT) coupling is paramount for achieving high charge carrier mobility.[4][11] HT-P3ATs adopt a more planar backbone conformation, which promotes the formation of ordered, lamellar structures with significant π-stacking, creating efficient pathways for charge transport.[7][11]
-
Side-Chain Engineering and Morphology: The length and branching of alkyl side chains influence the polymer's solubility, melting point, and solid-state morphology. For instance, longer side chains in P3ATs can lead to more desirable electronic and optical properties by inducing a more planar main-chain structure.[11]
-
Backbone Planarity and Bandgap: Introducing fused rings or alternating electron-donating and electron-accepting monomers along the polymer backbone are key strategies for tuning the HOMO and LUMO energy levels and reducing the electronic bandgap. This is a core principle in designing polymers for organic solar cells, as a lower bandgap allows the polymer to absorb a broader portion of the solar spectrum.[1]
| Polymer Example | Key Structural Feature | Typical Hole Mobility (cm²/Vs) | Optical Bandgap (eV) | Primary Application |
| Regiorandom P3HT | Irregular monomer coupling | 10⁻⁵ - 10⁻⁴ | ~2.1 | Educational/Early Research |
| Regioregular P3HT | >95% Head-to-Tail coupling | 0.01 - 0.1 | ~1.9 | OFETs, OPVs |
| PBTTT | Fused thieno[3,2-b]thiophene backbone | >1.0 | ~1.8 | High-performance OFETs |
| PTB7-Th | Donor-Acceptor (D-A) copolymer | ~10⁻³ - 10⁻² | ~1.6 | High-efficiency OPVs |
(Note: Values are approximate and can vary significantly with processing conditions and device architecture.)
Key Protocols and Methodologies
Protocol 1: Synthesis of Regioregular Poly(3-hexylthiophene) (P3HT) via GRIM Polymerization
This protocol is based on the McCullough method and should be performed under strict anhydrous and inert atmosphere conditions.
Materials:
-
2,5-dibromo-3-hexylthiophene (monomer)
-
Anhydrous tetrahydrofuran (THF)
-
Methylmagnesium bromide (MeMgBr) or other Grignard reagent
-
[1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂)
-
Hydrochloric acid (HCl), Methanol, Hexanes
Procedure:
-
Setup: Dry all glassware in an oven at >120 °C overnight and assemble hot under a stream of dry argon or nitrogen.
-
Grignard Formation: Dissolve the 2,5-dibromo-3-hexylthiophene monomer in anhydrous THF in a Schlenk flask. Cool the solution to 0 °C. Slowly add one equivalent of MeMgBr solution dropwise. A magnesium-bromine exchange will occur. Stir the reaction at room temperature for 1-2 hours.
-
Polymerization: In a separate Schlenk flask, add the Ni(dppp)Cl₂ catalyst. Add the prepared monomer-Grignard solution to the catalyst via cannula transfer. The solution will typically change color, indicating the start of polymerization.
-
Reaction: Allow the polymerization to proceed at room temperature for 2-4 hours. The solution will become viscous.
-
Quenching: Quench the reaction by slowly pouring the polymer solution into a beaker containing methanol. A dark, fibrous precipitate of P3HT will form.
-
Purification:
-
Filter the crude polymer and wash thoroughly with methanol to remove any remaining catalyst and salts.
-
Perform a Soxhlet extraction with methanol, then hexanes, and finally chloroform or chlorobenzene. The high molecular weight, regioregular polymer will be extracted in the chloroform fraction.
-
Precipitate the purified polymer from the chloroform solution by adding it to methanol.
-
-
Drying & Characterization: Filter the final polymer and dry under vacuum. Characterize the product using ¹H NMR to confirm regioregularity and GPC to determine molecular weight (Mn, Mw) and polydispersity index (PDI).
Protocol 2: Fabrication and Characterization of an Organic Field-Effect Transistor (OFET)
This protocol outlines a typical bottom-gate, bottom-contact OFET architecture.
Caption: Workflow for OFET fabrication and testing.
Procedure:
-
Substrate: Start with a heavily n-doped silicon wafer (which acts as the gate electrode) with a thermally grown silicon dioxide (SiO₂) layer (the gate dielectric).
-
Cleaning: Thoroughly clean the substrate by sonicating sequentially in deionized water, acetone, and isopropanol.[6] Dry with a nitrogen gun.
-
Surface Treatment: Often, the SiO₂ surface is treated with a self-assembled monolayer (e.g., octadecyltrichlorosilane, OTS) to improve the morphology of the deposited polymer film.
-
Source/Drain Electrodes: Pattern the source and drain electrodes (typically gold) on top of the dielectric using photolithography and thermal evaporation.
-
Polymer Deposition: Dissolve the synthesized polythiophene in a suitable solvent (e.g., chloroform, chlorobenzene). Deposit a thin film of the polymer onto the substrate via spin-coating.
-
Annealing: Anneal the device on a hotplate (typically 100-150 °C) to remove residual solvent and improve the crystalline order of the polymer film.
-
Characterization: Place the device in a probe station under an inert atmosphere or vacuum. Use a semiconductor parameter analyzer to measure the output and transfer characteristics, from which key parameters like charge carrier mobility, on/off ratio, and threshold voltage can be extracted.
Conclusion and Future Outlook
The field of thiophene-based conjugated polymers continues to evolve at a rapid pace. The foundational principles of monomer design and controlled polymerization have enabled remarkable advancements in material performance. Future research will increasingly focus on developing novel monomers for donor-acceptor copolymers with precisely tuned energy levels for next-generation solar cells, creating functionalized polymers for highly specific biosensing applications[3], and designing materials with enhanced stability and lifetime for robust commercial devices. The synthetic versatility of the thiophene ring ensures that it will remain a central component in the ongoing quest for high-performance organic electronic materials.
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- Optical and Chemical Properties of Polythiophene Films Produced via Surface Polymerization by Ion-Assisted Deposition | Chemistry of Materials - ACS Publications.
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- Thiophene - Wikipedia.
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Mechanism of electropolymerization of Thiophene[32] - ResearchGate. Available at:
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- Side Chain Functionalization - The McCullough Group - Research.
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- Stille type P–C coupling polycondensation towards phosphorus-crosslinked polythiophenes with P-regulated photocatalytic hydrogen evolution - NIH.
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Methodological & Application
Application Notes and Protocols for the Stille Coupling of 2-bromo-5-butylthiophene and Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Substituted Thiophenes
Thiophene rings are privileged scaffolds in medicinal chemistry and materials science, appearing in numerous pharmaceuticals and organic electronic materials. The ability to precisely install diverse substituents onto the thiophene core is paramount for tuning molecular properties and developing novel chemical entities. The Stille cross-coupling reaction stands as a robust and versatile method for forging carbon-carbon bonds, offering a powerful tool for the derivatization of thiophene precursors.[1][2][3] This guide provides an in-depth exploration of the Stille coupling conditions specifically tailored for 2-bromo-5-butylthiophene, an important building block for a variety of functionalized molecules.
The Stille Coupling: A Mechanistic Overview
The Stille reaction is a palladium-catalyzed cross-coupling between an organostannane (organotin) reagent and an organic halide or pseudohalide.[2][4][5] The reaction is prized for its tolerance of a wide array of functional groups and the relative stability of the organostannane reagents to air and moisture.[1][6][7] The catalytic cycle, which is central to understanding and optimizing the reaction, consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2][6]
The Catalytic Cycle
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound, forming a Pd(II) intermediate.[1][4][8] This step is often favored for electron-rich heteroaryl halides.
-
Transmetalation: The organic group from the organostannane reagent is transferred to the palladium center, displacing the halide. This is frequently the rate-determining step of the reaction.[1][9] The choice of ligands on the palladium and additives can significantly influence the rate of this step.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, forming the desired product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][4][6]
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Optimizing the Stille Coupling for this compound
The electron-rich nature of the thiophene ring in this compound influences the reactivity and requires careful selection of reaction parameters to achieve high yields and minimize side reactions.
Catalyst Selection
A variety of palladium sources can be used, including both Pd(0) and Pd(II) precatalysts.[9]
-
Pd(0) Catalysts: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a common choice and is often effective for routine couplings.[10] Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is another widely used Pd(0) source, which requires the addition of a supporting ligand.[9]
-
Pd(II) Precatalysts: Palladium(II) acetate (Pd(OAc)₂) and bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) are stable to air and are reduced in situ to the active Pd(0) species.
For challenging couplings or when aiming for very high efficiency, using a combination of a Pd(II) source with a specific ligand can offer superior results.
The Critical Role of Ligands
The choice of ligand is paramount in tuning the reactivity of the palladium catalyst.[11] For electron-rich heteroaryl bromides like this compound, sterically hindered and electron-rich phosphine ligands can accelerate the reaction.[9][10]
-
Triphenylphosphine (PPh₃): A standard, versatile ligand suitable for many applications.
-
Tri(o-tolyl)phosphine (P(o-tol)₃): A more sterically bulky ligand that can sometimes improve yields.
-
Buchwald Ligands (e.g., XPhos): These are highly effective for a broad range of cross-coupling reactions, including those involving heteroaryl halides, and can often lead to higher yields and faster reaction times.
-
N-Heterocyclic Carbenes (NHCs): In some cases, NHC ligands can offer enhanced stability and reactivity.[10]
Solvent and Temperature Considerations
The choice of solvent and reaction temperature is crucial for ensuring solubility of the reagents and promoting the desired reaction rate.
-
Toluene and Dioxane: These are common, relatively non-polar solvents for Stille couplings. Reactions are typically run at elevated temperatures (80-110 °C).[10][12]
-
N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP): These polar aprotic solvents can be beneficial, particularly for less reactive substrates, as they can help to stabilize charged intermediates in the catalytic cycle.[9][13]
Additives to Enhance Reactivity
Additives can have a profound impact on the efficiency of the Stille coupling.
-
Copper(I) Iodide (CuI): CuI is a well-known co-catalyst in Stille reactions. It is believed to act as a scavenger for free phosphine ligands, which can inhibit the transmetalation step.[9] It can also facilitate the transmetalation by forming a more reactive organocopper intermediate.
-
Cesium Fluoride (CsF): Fluoride ions can coordinate to the organotin reagent, forming a hypervalent tin species that is more reactive in the transmetalation step.[9]
Experimental Protocols
Safety Precautions: Organotin compounds are highly toxic.[1][2] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn.
Protocol 1: General Stille Coupling of this compound with an Aryl Stannane
This protocol provides a reliable starting point for the coupling of this compound with various aryl tributylstannanes.
Materials:
-
This compound
-
Aryl tributylstannane (1.1 - 1.2 equivalents)
-
Pd(PPh₃)₄ (2-5 mol%)
-
Anhydrous, degassed toluene
-
Schlenk flask or microwave vial
-
Magnetic stir bar
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound and Pd(PPh₃)₄.
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[10]
-
Add anhydrous, degassed toluene via syringe, followed by the aryl tributylstannane.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), typically for 8-16 hours.
-
Upon completion, cool the reaction to room temperature.
-
Work-up: Dilute the reaction mixture with a suitable organic solvent like ethyl acetate. Wash the organic phase with a saturated aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts as insoluble tributyltin fluoride.[6] Stir vigorously for 1-2 hours.
-
Filter the mixture through a pad of celite to remove the precipitate.
-
Wash the filtrate with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-5-butylthiophene.
Protocol 2: Optimized Conditions for Challenging Couplings
For less reactive organostannanes or when higher yields are desired, the following protocol incorporating a ligand and an additive is recommended.
Materials:
-
This compound
-
Organostannane (1.1 - 1.2 equivalents)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Cesium Fluoride (CsF) (2.0 equivalents)
-
Anhydrous, degassed 1,4-dioxane
-
Schlenk flask or microwave vial
-
Magnetic stir bar
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the organostannane, Pd₂(dba)₃, XPhos, and CsF.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
Follow the work-up and purification steps outlined in Protocol 1.
Data Presentation: Comparison of Reaction Conditions
The following table summarizes typical reaction conditions and expected outcomes for the Stille coupling of this compound.
| Entry | Catalyst (mol%) | Ligand (mol%) | Additive (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | - | - | Toluene | 110 | 12 | 75-85 |
| 2 | Pd₂(dba)₃ (2) | PPh₃ (8) | - | Toluene | 110 | 12 | 70-80 |
| 3 | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | CuI (10 mol%) | DMF | 90 | 8 | 80-90 |
| 4 | Pd(OAc)₂ (2) | XPhos (4) | CsF (2.0) | Dioxane | 100 | 6 | >90 |
Yields are approximate and will vary depending on the specific organostannane used.
Troubleshooting and Optimization Workflow
Even with optimized protocols, challenges such as low yields or side reactions can occur. A systematic approach to troubleshooting is essential.
Common Issues and Solutions:
-
Low or No Conversion:
-
Inactive Catalyst: Ensure the Pd(0) catalyst has not degraded. If using a Pd(II) precatalyst, confirm that the conditions are suitable for its reduction.[10]
-
Oxygen Contamination: The catalytic cycle is sensitive to oxygen. Ensure all solvents are properly degassed and the reaction is maintained under a strictly inert atmosphere.[10]
-
Reagent Purity: Impurities in the starting materials or solvent can poison the catalyst. Use high-purity reagents and anhydrous, degassed solvents.[10]
-
-
Homo-coupling of Organostannane:
-
De-bromination of the Thiophene:
-
The starting material is reduced instead of coupled.
-
Solution: This can be caused by trace amounts of water or other protic sources. Ensure all reagents and solvents are rigorously dried.
-
Caption: A systematic workflow for optimizing Stille coupling conditions.
Conclusion
The Stille coupling is a highly effective method for the functionalization of this compound and its derivatives. By understanding the underlying mechanism and carefully selecting the catalyst, ligand, solvent, and any necessary additives, researchers can achieve high yields and synthesize a diverse range of substituted thiophenes for applications in drug discovery and materials science. The protocols and optimization strategies provided in this guide offer a solid foundation for successfully implementing this powerful cross-coupling reaction.
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Myers, A. The Stille Reaction - Chem 115. Available at: [Link]
-
Heravi, M. M., et al. "Stereoretentive Pd-catalysed Stille cross-coupling reactions of secondary alkyl azastannatranes and aryl halides." PMC - NIH. Available at: [Link]
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Chemistry LibreTexts. "Stille Coupling." Chemistry LibreTexts. Available at: [Link]
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NROChemistry. "Stille Coupling." NROChemistry. Available at: [Link]
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Shen, W. "Ligand effects on the stereochemistry of Stille couplings, as manifested in reactions of Z-alkenyl halides." Chemical Communications (RSC Publishing). Available at: [Link]
-
Li, J-H., et al. "Efficient Stille cross-coupling reaction catalyzed by the Pd(OAc)2/Dabco catalytic system." Journal of Organic Chemistry. Available at: [Link]
-
Wang, D., et al. "Stille coupling via C–N bond cleavage." PMC - NIH. Available at: [Link]
-
Wikipedia. "Stille reaction." Wikipedia. Available at: [Link]
-
Li, J-H., et al. "Efficient Stille Cross-Coupling Reaction Catalyzed by the Pd(OAc)2/Dabco Catalytic System." ACS Publications. Available at: [Link]
-
J&K Scientific LLC. "Stille Cross-Coupling." J&K Scientific LLC. Available at: [Link]
-
Klare, S., et al. "Stille vs. Suzuki – cross-coupling for the functionalization of diazocines." RSC Publishing. Available at: [Link]
-
OpenOChem Learn. "Stille Coupling." OpenOChem Learn. Available at: [Link]
-
ResearchGate. "Table 2 Ligand effects on Stille couplings of various Z-alkenyl halides a." ResearchGate. Available at: [Link]
-
Common Organic Chemistry. "Stille Reaction (Palladium Catalyzed Coupling)." Common Organic Chemistry. Available at: [Link]
-
Espinet, P., & Echavarren, A. M. "The Mechanisms of the Stille Reaction." University of Windsor. Available at: [Link]
-
Supporting Information. "The Unprecedented Side Reactions in the Stille Coupling Reaction." Supporting Information. Available at: [Link]
-
Organic Chemistry Portal. "Stille Coupling." Organic Chemistry Portal. Available at: [Link]
-
Wang, C., et al. "Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers." Wiley-VCH. Available at: [Link]
-
Reddy, P. S. N., et al. "Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations." PMC - NIH. Available at: [Link]
-
Kolomoitsev, O. O., et al. "The Synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction." Preprints.org. Available at: [Link]
-
Kumar, A., et al. "Synthesis of sulfonyl 2-aryl-5-methylenyltetrahydropyrans." PMC - NIH. Available at: [Link]
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MDPI. "Transition Metal Catalyzed Synthesis of Aryl Sulfides." MDPI. Available at: [Link]
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Application Notes and Protocols for the Formation and Reaction of 5-Butyl-2-Thienylmagnesium Bromide
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Thiophene-Based Grignard Reagents
Grignard reagents, organomagnesium halides (R-MgX), are among the most pivotal organometallic compounds in synthetic organic chemistry, enabling the formation of new carbon-carbon bonds with a wide array of electrophiles.[1] Their discovery by Victor Grignard in 1900, a breakthrough recognized with the Nobel Prize in Chemistry in 1912, revolutionized the field by providing a robust method for constructing complex molecular architectures.[2] Within this class of reagents, those derived from heterocyclic scaffolds, particularly thiophene, are of paramount importance in medicinal chemistry and materials science.
The thiophene moiety is a key structural component in numerous pharmaceuticals and organic electronic materials. The ability to functionalize the thiophene ring at specific positions is crucial for the development of novel compounds with desired biological activities or material properties. The Grignard reagent of 2-bromo-5-butylthiophene, 5-butyl-2-thienylmagnesium bromide, serves as a versatile nucleophilic intermediate for introducing the 5-butyl-2-thienyl group into a target molecule. This application note provides a comprehensive guide to the formation of this specific Grignard reagent and its subsequent reactions with various electrophiles, grounded in established chemical principles and field-proven methodologies.
The Mechanism of Grignard Reagent Formation: A Surface-Mediated Radical Process
The formation of a Grignard reagent is a complex heterogeneous reaction that occurs on the surface of the magnesium metal. While often depicted as a simple insertion of magnesium into the carbon-halogen bond, the underlying mechanism is believed to involve single electron transfer (SET) and the formation of radical intermediates.
The process begins with the transfer of an electron from the magnesium metal to the antibonding orbital of the carbon-bromine bond in this compound. This results in the formation of a radical anion, which rapidly dissociates to yield a 5-butyl-2-thienyl radical and a bromide anion. The radical species is adsorbed onto the magnesium surface, where it can then react with a magnesium(I) species (MgX•) also on the surface to form the final Grignard reagent, 5-butyl-2-thienylmagnesium bromide.
Caption: Mechanism of Grignard Reagent Formation.
Experimental Protocols
PART 1: Formation of 5-Butyl-2-Thienylmagnesium Bromide
This protocol details the preparation of the Grignard reagent from this compound. The utmost care must be taken to ensure anhydrous and inert conditions, as Grignard reagents are highly sensitive to moisture and oxygen.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (for activation)
-
Nitrogen or Argon gas supply
-
Standard Schlenk line or equivalent inert atmosphere setup
-
Flame-dried glassware (three-neck round-bottom flask, condenser, dropping funnel)
Protocol:
-
Glassware and Solvent Preparation: All glassware must be rigorously dried in an oven at >120 °C overnight or flame-dried under vacuum and cooled under a stream of inert gas. Anhydrous THF should be obtained from a solvent purification system or freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).
-
Reaction Setup: Assemble the flame-dried three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen or argon inlet. The entire system should be purged with inert gas for at least 30 minutes.
-
Magnesium Activation: Place the magnesium turnings (1.2 equivalents) in the reaction flask. Add a single crystal of iodine. Gently warm the flask with a heat gun under a flow of inert gas until the purple iodine vapor is visible and deposits on the magnesium surface. This process helps to disrupt the passivating magnesium oxide layer.[2] Allow the flask to cool to room temperature.
-
Initiation of Grignard Formation: Add a small portion of anhydrous THF to the flask to cover the magnesium turnings. Prepare a solution of this compound (1.0 equivalent) in anhydrous THF in the dropping funnel. Add a small aliquot (approximately 10%) of the this compound solution to the magnesium suspension.
-
Observation of Initiation: The initiation of the reaction is indicated by the disappearance of the iodine color, a gentle bubbling from the magnesium surface, and a slight exotherm. The solution may also become cloudy. If the reaction does not start, gentle warming with a heat gun or the addition of a few drops of 1,2-dibromoethane can be used to initiate the reaction.
-
Addition of Substrate: Once the reaction has initiated, add the remaining solution of this compound dropwise from the addition funnel at a rate that maintains a gentle reflux. The reaction is exothermic, and the addition rate should be controlled to prevent overheating.
-
Completion of Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours, or until most of the magnesium has been consumed. The resulting greyish-black solution is the Grignard reagent, 5-butyl-2-thienylmagnesium bromide, which should be used immediately in the next step.
PART 2: Reaction of 5-Butyl-2-Thienylmagnesium Bromide with Electrophiles
This section provides a general protocol for the reaction of the prepared Grignard reagent with a representative electrophile, benzaldehyde. This procedure can be adapted for other electrophiles such as ketones, esters, and carbon dioxide.
Materials:
-
Solution of 5-butyl-2-thienylmagnesium bromide in THF (from Part 1)
-
Benzaldehyde (or other electrophile)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate or sodium sulfate
Protocol:
-
Electrophile Addition: Cool the solution of 5-butyl-2-thienylmagnesium bromide to 0 °C using an ice bath. Prepare a solution of the electrophile (e.g., benzaldehyde, 1.0 equivalent) in anhydrous THF. Add the electrophile solution dropwise to the stirred Grignard reagent solution. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide intermediate and neutralize any unreacted Grignard reagent.
-
Work-up and Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether to extract the organic product. Separate the organic layer and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by distillation, depending on the physical properties of the product.
Caption: Experimental Workflow for Grignard Synthesis.
Data Presentation: Reactions of 5-Butyl-2-Thienylmagnesium Bromide
The following table summarizes the expected products and representative yields for the reaction of 5-butyl-2-thienylmagnesium bromide with various common electrophiles. Yields are indicative and can vary based on reaction scale and specific conditions.
| Electrophile | Product | Typical Yield (%) |
| Benzaldehyde | (5-Butylthiophen-2-yl)(phenyl)methanol | 80-90 |
| Acetone | 2-(5-Butylthiophen-2-yl)propan-2-ol | 75-85 |
| Carbon Dioxide (CO₂) | 5-Butylthiophene-2-carboxylic acid | 70-80[2] |
| N,N-Dimethylformamide (DMF) | 5-Butylthiophene-2-carbaldehyde | 65-75 |
Troubleshooting Common Issues in Grignard Reactions
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate | - Presence of moisture in glassware or solvent.- Inactive magnesium surface (oxide layer). | - Ensure all glassware is rigorously flame-dried under vacuum and cooled under inert gas.[2]- Use freshly distilled, anhydrous solvents.- Activate magnesium with iodine, 1,2-dibromoethane, or by crushing the turnings to expose a fresh surface. |
| Low yield of the desired product | - Incomplete formation of the Grignard reagent.- Reaction with atmospheric oxygen or moisture.- Side reactions (e.g., Wurtz coupling). | - Ensure complete consumption of magnesium during Grignard formation.- Maintain a positive pressure of inert gas throughout the reaction.- Control the rate of addition of the alkyl halide to minimize local high concentrations. |
| Formation of Wurtz coupling byproduct | - High reaction temperature.- High local concentration of the alkyl halide. | - Maintain a gentle reflux during Grignard formation and avoid excessive heating.- Add the solution of this compound slowly and with efficient stirring. |
Conclusion
The synthesis of 5-butyl-2-thienylmagnesium bromide is a valuable tool for the functionalization of the thiophene ring. By adhering to strict anhydrous and inert atmosphere techniques, this versatile Grignard reagent can be prepared in high yield and subsequently reacted with a variety of electrophiles to generate a diverse range of substituted thiophene derivatives. The protocols and troubleshooting guide provided in this application note offer a solid foundation for researchers to successfully employ this important synthetic transformation in their drug discovery and materials science endeavors.
References
-
Kumada, M. Nickel and Palladium Catalyzed Cross-Coupling Reactions. Pure and Applied Chemistry, 1980 , 52(4), 669-679. [Link]
-
Corriu, R. J. P.; Masse, J. P. Activation of Grignard Reagents by Transition-Metal Complexes. A New and Simple Synthesis of Trans-Stilbenes and Polyphenyls. Journal of the Chemical Society, Chemical Communications, 1972 , (3), 144a. [Link]
-
Royal Society of Chemistry. Supplementary Information. [Link]
-
Organic Chemistry Portal. Kumada Coupling. [Link]
-
Creyghton, E. J.; et al. Nickel-Catalyzed Kumada Cross-Coupling Reactions of Tertiary Alkylmagnesium Halides and Aryl Bromides/Triflates. PMC, 2010 . [Link]
-
Roth, G. P.; et al. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 2011 , 7, 1308-1317. [Link]
-
Organic Syntheses. Aldehydes from Grignard Reagents. Organic Syntheses, Coll. Vol. 6, p.232 (1988); Vol. 55, p.1 (1976). [Link]
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Chemie Brunschwig. Transition Metal-Catalyzed Couplings Reactions. [Link]
-
Filo. If 5.0 g of methylmagnesium bromide is reacted with an excess of benzalde... [Link]
- Google Patents. Preparation method of 2-thiophenecarboxylic acid.
- Google Patents. Carboxylation of grignard reagents in the presence of liquid co2.
-
Organic Syntheses. Di-n-butylvinyltin. Organic Syntheses, Coll. Vol. 4, p.328 (1963); Vol. 38, p.23 (1958). [Link]
-
Khusnutdinov, R. I.; et al. Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl4-ROH reagent in the presence of vanadium, iron, and molybdenum catalysts. ResearchGate, 2008 . [Link]
-
PrepChem. Synthesis of 2-Butylmagnesium bromide. [Link]
-
NROChemistry. Kumada Coupling. [Link]
-
Chemistry LibreTexts. 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. [Link]
-
J-Stage. A Practical Synthesis of 2-Methylthiophene-3-carboxylic Acid Ethyl Ester. Chemical and Pharmaceutical Bulletin, 2011 , 59(6), 797-798. [Link]
-
Testbook. Reaction between acetone and methylmagnesium chloride follow. [Link]
-
Brainly. A Grignard reaction of n-butylmagnesium bromide with acetone would produce. [Link]
-
Quora. What product would form in the Grignard reaction of phenylmagnesium bromide with carbon dioxide? [Link]
-
ResearchGate. Reaction between benzaldehyde (1) and allyl bromide (2) promoted by... [Link]
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Application Notes and Protocols for the Lithiation of 2-Bromo-5-Butylthiophene: A Guide for Synthetic Chemists
Abstract
This comprehensive technical guide provides a detailed protocol for the efficient lithiation of 2-bromo-5-butylthiophene via a halogen-metal exchange reaction with n-butyllithium (n-BuLi). This procedure yields the highly versatile intermediate, 2-lithio-5-butylthiophene, a valuable synthon in the development of novel therapeutic agents and functional organic materials. This document outlines the reaction mechanism, provides a step-by-step experimental procedure with an emphasis on safety, and discusses methods for characterization and subsequent functionalization. The protocols and insights provided herein are intended for researchers, scientists, and drug development professionals engaged in organic synthesis.
Introduction: The Synthetic Utility of Lithiated Thiophenes
Thiophene and its derivatives are privileged scaffolds in medicinal chemistry and materials science.[1] The introduction of functional groups onto the thiophene ring is a critical step in the synthesis of a vast array of biologically active molecules and organic electronic materials. Direct functionalization of the thiophene core can be achieved through lithiation, a process that involves the replacement of a hydrogen or halogen atom with a lithium atom, thereby generating a highly nucleophilic organolithium species.[2] This intermediate can then be reacted with a wide range of electrophiles to introduce diverse functionalities with high regioselectivity.
The target molecule of this guide, this compound, is a strategic starting material for generating a specific lithiated intermediate. The bromine atom at the 2-position facilitates a rapid and clean halogen-metal exchange with an organolithium reagent like n-butyllithium (n-BuLi), a reaction that is generally faster and more regioselective than deprotonation of the corresponding C-H bond.[3] The resulting 2-lithio-5-butylthiophene is a potent nucleophile, poised for reaction with various electrophiles to construct more complex molecular architectures. For instance, substituted butylthiophenes are used as raw materials in the synthesis of anticancer and anti-atherosclerotic agents.[1]
This application note provides a robust and reliable protocol for the generation of 2-lithio-5-butylthiophene, with a strong emphasis on the safe handling of pyrophoric reagents and the underlying principles that govern the reaction's success.
Reaction Mechanism and Scientific Rationale
The lithiation of this compound proceeds via a halogen-metal exchange mechanism. This reaction is a kinetically controlled process that is highly efficient even at very low temperatures.[4]
Mechanism:
The reaction is initiated by the nucleophilic attack of the butyl group from n-BuLi on the bromine atom of this compound. This is a concerted process that proceeds through a four-centered transition state. The greater electronegativity of bromine compared to lithium drives the exchange, resulting in the formation of the more stable 2-lithio-5-butylthiophene and the byproduct, n-butyl bromide. The reaction is typically performed at -78 °C to prevent side reactions, such as the degradation of the solvent (e.g., THF) by the highly basic n-BuLi and to ensure the stability of the generated organolithium intermediate.[5]
Materials and Methods
Reagent and Solvent Data
| Reagent/Solvent | Formula | MW ( g/mol ) | Concentration | Supplier | Notes |
| This compound | C₈H₁₁BrS | 219.14 | N/A | Commercially Available | Store under inert atmosphere. |
| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | 2.5 M in hexanes | Commercially Available | Pyrophoric! Handle with extreme care under inert atmosphere. |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Anhydrous | Commercially Available | Must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) under an inert atmosphere. |
| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | Saturated | N/A | Used for quenching the reaction. |
| Diethyl ether (Et₂O) | (C₂H₅)₂O | 74.12 | Anhydrous | Commercially Available | Used for extraction. |
| Brine (sat. aq. NaCl) | NaCl | 58.44 | Saturated | N/A | Used for washing during work-up. |
| Anhydrous MgSO₄ or Na₂SO₄ | MgSO₄/Na₂SO₄ | 120.37/142.04 | N/A | Commercially Available | Used for drying the organic phase. |
Safety Precautions: Handling n-Butyllithium
n-Butyllithium is a pyrophoric reagent that ignites spontaneously on contact with air and reacts violently with water.[4] Strict adherence to safety protocols is mandatory.
-
Work Environment: All operations involving n-BuLi must be conducted in a certified fume hood with the sash at the lowest practical height. The work area should be free of flammable solvents and combustible materials. A dry chemical (Class D) fire extinguisher must be readily accessible.
-
Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, chemical splash goggles, a face shield, and chemical-resistant gloves (nitrile or neoprene are suitable, but check manufacturer's compatibility data).
-
Inert Atmosphere: All glassware must be oven- or flame-dried and cooled under an inert atmosphere (e.g., argon or nitrogen). The reaction must be carried out under a positive pressure of an inert gas.
-
Transfer Techniques: Use a syringe or cannula transfer technique for handling n-BuLi. Never draw n-BuLi into a syringe by pulling back the plunger against a vacuum. Instead, use a gentle positive pressure of inert gas to push the liquid into the syringe.
-
Quenching: Have a quenching solution, such as isopropanol or a beaker of dry ice, readily available to safely destroy any excess or spilled reagent.
-
Waste Disposal: All glassware and equipment contaminated with n-BuLi must be quenched carefully before cleaning. Quench with a less reactive alcohol like isopropanol, followed by methanol, and then water.
Experimental Protocol: Lithiation of this compound
This protocol is adapted from established procedures for the lithiation of bromothiophenes.[6]
Setup:
-
Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a thermometer adapter with a low-temperature thermometer, and a nitrogen/argon inlet connected to a bubbler.
-
Dry the entire apparatus thoroughly in an oven at 120 °C for at least 4 hours, or flame-dry under a stream of inert gas. Allow to cool to room temperature under a positive pressure of inert gas.
Procedure:
-
To the reaction flask, add this compound (1.0 eq) and anhydrous tetrahydrofuran (THF, approx. 0.2 M solution).
-
Cool the stirred solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise via syringe over a period of 10-15 minutes. It is crucial to maintain the internal temperature below -70 °C during the addition.
-
After the addition is complete, stir the reaction mixture at -78 °C for 1 hour. The formation of the lithiated species is typically rapid.
-
Quenching the Reaction (for characterization or subsequent steps):
-
To confirm the formation of the lithiated species, an aliquot can be quenched with a suitable electrophile. For example, adding an excess of deuterated water (D₂O) will yield 2-deuterio-5-butylthiophene, which can be analyzed by NMR spectroscopy to determine the efficiency of the lithiation.
-
For synthetic applications, the solution of 2-lithio-5-butylthiophene at -78 °C is now ready for the addition of the desired electrophile.
-
Work-up Procedure (after quenching with an electrophile):
-
After the reaction with the electrophile is complete (monitor by TLC if applicable), quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and add diethyl ether (or another suitable organic solvent) and water.
-
Separate the layers. Extract the aqueous layer with diethyl ether (2 x).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent in vacuo using a rotary evaporator.
-
The crude product can then be purified by an appropriate method, such as column chromatography on silica gel.
Experimental Workflow Diagram
Caption: Experimental workflow for the lithiation of this compound.
Results and Discussion: Characterization and Further Applications
Confirmation of Lithiation
The successful formation of 2-lithio-5-butylthiophene is typically inferred by the successful isolation of the product after quenching with a known electrophile. Direct characterization of the lithiated species is challenging due to its instability.
A common method to verify the efficiency of the lithiation is to quench an aliquot of the reaction mixture with a deuterated electrophile, such as D₂O. The resulting 2-deuterio-5-butylthiophene can be analyzed by ¹H NMR spectroscopy. The disappearance or significant reduction of the signal corresponding to the proton at the 2-position of the thiophene ring (relative to the signals of the butyl group) indicates successful lithiation. For comparison, the ¹H NMR spectrum of the starting material, 2-butylthiophene, shows characteristic signals for the thiophene protons.[7][8]
Troubleshooting and Key Considerations
-
Low Yields:
-
Moisture: The most common cause of failure in organolithium reactions is the presence of moisture. Ensure all glassware is scrupulously dried and solvents are anhydrous.
-
Reagent Quality: The concentration of commercially available n-BuLi can decrease over time. It is good practice to titrate the solution before use to determine its exact molarity.
-
Temperature Control: Allowing the reaction temperature to rise significantly can lead to side reactions, including reaction with the THF solvent.
-
-
Formation of Side Products:
-
Debromination: If the reaction is quenched with a proton source (e.g., adventitious water), the debrominated product, 2-butylthiophene, will be formed.[9]
-
Wurtz-type Coupling: While less common at low temperatures, coupling of the organolithium species can occur.
-
Synthetic Applications
The generated 2-lithio-5-butylthiophene is a powerful intermediate for the synthesis of a wide range of 2,5-disubstituted thiophenes. The choice of electrophile dictates the functionality introduced at the 2-position.
Caption: Synthetic utility of 2-lithio-5-butylthiophene.
Conclusion
The lithiation of this compound is a highly efficient and versatile method for the generation of a key synthetic intermediate. By following the detailed protocol and adhering to the stringent safety precautions outlined in this guide, researchers can reliably access 2-lithio-5-butylthiophene for use in a multitude of synthetic applications, particularly in the fields of drug discovery and materials science. The principles of inert atmosphere techniques and careful temperature control are paramount to the success of this powerful chemical transformation.
References
- Bruker. (n.d.). NMR Spectra Data.
-
Organic Syntheses. (n.d.). Procedure for the reaction of (Z/E)-1-bromopropene with BuLi. Retrieved from [Link]
- Knochel, P., & Haag, B. (2011). Bromine–lithium exchange: An efficient tool in the modular construction of biaryl ligands. Beilstein Journal of Organic Chemistry, 7, 1105–1119.
- The Royal Society of Chemistry. (2015).
- Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. (n.d.). Journal of Student Scholarship - TCNJ.
- ResearchGate. (n.d.). Possible pathways of the step‐by‐step bromine−lithium exchange in 2....
- Thienothiophenes. Part 2.1 Synthesis, metallation and bromine→lithium exchange reactions of thieno[3,2-b]thiophene and its polybromo derivatives. (n.d.). Journal of the Chemical Society, Perkin Transactions 1.
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PubChem. (n.d.). 2-Butylthiophene. National Center for Biotechnology Information. Retrieved from [Link]
- University of Illinois IDEALS. (n.d.). Competitive Halogen-Metal Exchange Reactions.
- Sci-Hub. (n.d.). Thienothiophenes. Part 3.
- Benchchem. (n.d.). The Reactivity of the Thiophene Ring in 2-Propylthiophene: An In-depth Technical Guide.
- Kumar, R., & Yusuf, M. (2018). Therapeutic importance of synthetic thiophene. Chemistry Central Journal, 12(1), 57.
- Gannon, M. K., 2nd, & Detty, M. R. (2007). Generation of 3- and 5-lithiothiophene-2-carboxylates via metal-halogen exchange and their addition reactions to chalcogenoxanthones. The Journal of Organic Chemistry, 72(7), 2647–2650.
- Reddit. (2018, January 22).
- ResearchGate. (n.d.).
- Boyle, P. H., & Connon, S. J. (2007). Highly selective 5-substitution of 3-methylthiophene via directed lithiation. Organic & Biomolecular Chemistry, 5(4), 547–549.
- De Sousa, P. T., & Taylor, R. J. K. (1990). PREPARATION AND APPLICATIONS OF 2-IODO-5-LITHIOTHIOPHENE - SYNTHESIS OF 8,11-THIOLEUKOTRIENE B-3.
- Marchais-Oberwinkler, S., et al. (2014). Metabolic stability optimization and metabolite identification of 2,5-thiophene amide 17β-hydroxysteroid dehydrogenase type 2 inhibitors. European Journal of Medicinal Chemistry, 86, 597-610.
-
Organic Syntheses. (n.d.). 2-thiophenethiol. Retrieved from [Link]
- ResearchGate. (n.d.). Synthesis of cyclopentenones and butenolides by reaction of the lithium salt of P,P-diphenyl-P-(alkyl)(N-phenyl)phosphazenes with electrophilic double and triple bonds.
- ChemicalBook. (n.d.). Thiophene(110-02-1) 1H NMR spectrum.
- SpectraBase. (n.d.). 2-Butylthiophene - Optional[1H NMR] - Chemical Shifts.
- Heriot-Watt University. (n.d.).
- Wikipedia. (n.d.).
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Application Note & Protocol: Synthesis of Regioregular Poly(3-butylthiophene) for High-Performance Organic Electronics
Introduction: The Significance of Regioregular Poly(3-butylthiophene) in Organic Electronics
Poly(3-alkylthiophenes) (P3ATs) are a cornerstone class of conducting polymers that have propelled advancements in organic electronics, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors.[1][2][3] Among these, poly(3-butylthiophene) (P3BT) offers a compelling balance of solubility, processability, and excellent electronic properties.[2][3] The performance of P3BT-based devices is critically dependent on the polymer's structural integrity, particularly its regioregularity. The asymmetric nature of the 3-butylthiophene monomer can lead to different coupling arrangements (head-to-tail, head-to-head, and tail-to-tail) during polymerization.[4] A high degree of head-to-tail (HT) coupling results in a more planar polymer backbone, which facilitates efficient π-π stacking in the solid state, thereby enhancing charge carrier mobility.[1][5] This application note provides a detailed guide to the synthesis of highly regioregular P3BT, with a focus on the Grignard Metathesis (GRIM) polymerization method, a robust and widely adopted technique for achieving controlled polymer architecture.[1][4][6][7]
Comparative Analysis of Polymerization Methods
Several cross-coupling methodologies have been developed for the synthesis of P3ATs. The choice of method significantly impacts the polymer's properties, such as molecular weight, polydispersity, and regioregularity.
| Polymerization Method | Catalyst/Reagents | Advantages | Disadvantages | Typical Regioregularity (%) |
| Grignard Metathesis (GRIM) | Ni(dppp)Cl₂ | High regioregularity, controlled molecular weight, "living" polymerization characteristics, cost-effective.[1][4][6] | Requires stoichiometric Grignard reagent, sensitive to moisture and air. | >95 |
| Stille Coupling | Pd(PPh₃)₄, Organotin reagents | Tolerant to a wide range of functional groups.[8] | Use of toxic organotin reagents, removal of tin byproducts can be challenging.[8] | ~90-95 |
| Suzuki Coupling | Pd catalyst, Boronic esters/acids | Avoids toxic tin reagents, tolerant to many functional groups.[9][10] | Monomer synthesis can be more complex, potential for side reactions. | >90 |
| Direct Arylation Polymerization (DAP) | Pd(OAc)₂, Ligands (e.g., phosphines), Carboxylic acid additives | Atom-economical (no need for organometallic monomers), reduced synthetic steps.[11][12] | Can suffer from lower regioselectivity (β-defects), may require careful optimization of reaction conditions.[12][13] | 85-95 |
This guide will focus on the GRIM method due to its ability to produce P3BT with excellent control over molecular weight and high regioregularity, which are critical for high-performance electronic devices.[1][6]
The Grignard Metathesis (GRIM) Polymerization: A Deeper Look
The GRIM polymerization of 2-bromo-5-butylthiophene is a type of catalyst transfer polycondensation that exhibits quasi-"living" chain-growth characteristics.[6][14][15] This "living" nature allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (polydispersity index, PDI ≈ 1.2–1.5).[6] The molecular weight is controlled by the molar ratio of the monomer to the nickel initiator.[1][6]
Reaction Mechanism
The generally accepted mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[6] A key feature of the GRIM method is the initial Grignard metathesis reaction, where treatment of the dibromo monomer with an alkyl Grignard reagent results in a magnesium-bromine exchange, forming the active monomer species.[4] This is followed by the nickel-catalyzed polymerization.
Caption: Experimental Workflow for GRIM Synthesis of P3BT.
Characterization of Poly(3-butylthiophene)
The synthesized P3BT should be characterized to determine its key properties, which are crucial for its performance in electronic devices.
| Characterization Technique | Parameter Measured | Typical Values for Regioregular P3BT |
| ¹H NMR Spectroscopy | Regioregularity (% HT) | >95% |
| Gel Permeation Chromatography (GPC) | Number-average molecular weight (Mₙ), Weight-average molecular weight (Mₙ), Polydispersity Index (PDI = Mₙ/Mₙ) | Mₙ: 10-50 kDa; PDI: 1.2-2.5 [3] |
| UV-Vis Spectroscopy | Absorption maximum (λₘₐₓ) in solution and thin film | Solution: ~450 nm; Film: ~520 nm (red-shifted due to aggregation) |
| Cyclic Voltammetry (CV) | HOMO/LUMO energy levels | HOMO: ~5.0-5.2 eV; LUMO: ~3.0-3.2 eV |
Conclusion
The Grignard Metathesis polymerization is a powerful and reliable method for synthesizing high-quality, regioregular poly(3-butylthiophene) for organic electronics applications. By carefully controlling the reaction conditions and following a rigorous purification procedure, researchers can obtain P3BT with the desired molecular weight and structural regularity, paving the way for the fabrication of efficient and reproducible electronic devices. The protocols and insights provided in this application note serve as a comprehensive guide for scientists and engineers working in the field of organic electronics and drug development, where well-defined polymeric materials are increasingly important.
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McCullough, R. D., & Loewe, R. S. (1995). Mechanistic aspects of regioregularity in head-to-tail coupled poly(3-alkylthiophenes). Journal of the American Chemical Society, 117(48), 12097-12098. [Link]
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Application Note & Protocol: Synthesis of Regioregular Poly(3-butylthiophene) (P3BT)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Regioregular poly(3-alkylthiophenes) (PATs) are a cornerstone class of conducting polymers, with poly(3-butylthiophene) (P3BT) being a key representative.[1] The electronic and photonic properties of these materials are critically dependent on the structural homogeneity of the polymer backbone.[1][2] Specifically, the head-to-tail (HT) coupling of the 3-substituted thiophene units is paramount for achieving the planar conformations necessary for efficient charge transport.[3] Irregular head-to-head (HH) or tail-to-tail (TT) couplings introduce steric hindrance, leading to a twisted backbone and a detrimental loss of conjugation.[3] This guide provides a detailed exposition of the Grignard Metathesis (GRIM) polymerization method for the synthesis of highly regioregular P3BT.[2][4] The GRIM method is highlighted for its operational simplicity, scalability, and avoidance of cryogenic temperatures, making it an accessible and efficient route for producing high-quality P3BT.[1][4][5][6] We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental protocol, and outline standard characterization techniques to validate the synthesis of the target polymer.
Introduction: The Imperative of Regioregularity
The synthesis of poly(3-alkylthiophenes) has evolved significantly, with early methods often producing regioirregular polymers. These materials, containing a random mix of HT, HH, and TT linkages, exhibit limited solid-state packing and consequently, suboptimal electronic properties.[2] The breakthrough came with the development of synthetic strategies that could control the regiochemistry of the polymerization. The first synthesis of highly regioregular, head-to-tail coupled PATs was reported by McCullough and Lowe in 1992.[3] This was followed by the Rieke method, which utilizes highly reactive "Rieke zinc" to achieve regioselective polymerization.[7][8][9]
While both the McCullough and Rieke methods are effective, they often necessitate the use of cryogenic temperatures.[1][4] In 1999, the McCullough group introduced the Grignard Metathesis (GRIM) method, which offers a more practical approach that can be conducted at room temperature and is amenable to large-scale synthesis.[3][4] The GRIM method has become a workhorse for the synthesis of a wide variety of PATs, including P3BT.[10]
The GRIM Polymerization: Mechanism and Rationale
The GRIM method is a chain-growth polymerization that relies on a nickel-catalyzed cross-coupling reaction.[1] The key to its success lies in the controlled formation of a Grignard reagent from the monomer, which then participates in the catalytic cycle.
Monomer Activation: The Grignard Metathesis Step
The process begins with the reaction of the monomer, 2,5-dibromo-3-butylthiophene, with one equivalent of an alkyl Grignard reagent (e.g., methylmagnesium bromide). This is not a simple deprotonation, but a magnesium-halogen exchange, which is why the method is termed "Grignard Metathesis".[1][2] This reaction preferentially occurs at the less sterically hindered 5-position of the thiophene ring, leading to the formation of two regiochemical isomers of the thienyl Grignard reagent, with the desired 2-bromo-3-butyl-5-bromomagnesio-thiophene being the major product (typically in an ~85:15 ratio with the other isomer).[1][2]
The Catalytic Cycle: Chain Growth and Regiocontrol
Upon introduction of a nickel catalyst, typically Ni(dppp)Cl₂ (dppp = 1,3-bis(diphenylphosphino)propane), the polymerization is initiated.[2][3] The catalyst selectively reacts with the more reactive Grignard isomer.[1] The polymerization proceeds via a chain-growth mechanism, where the nickel catalyst remains associated with the growing polymer chain. This "living" nature of the polymerization allows for good control over the molecular weight of the resulting polymer.[4] The high degree of regioregularity (>95% HT) is attributed to a combination of kinetic and thermodynamic factors within the catalytic cycle that favor the head-to-tail coupling of the monomer units.[2]
Below is a diagram illustrating the workflow of the GRIM polymerization for P3BT.
Caption: Workflow for the synthesis of regioregular P3BT via the GRIM method.
Experimental Protocol
Disclaimer: This protocol involves hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Materials and Reagents
| Reagent/Material | Purity/Grade | Supplier | Notes |
| 2,5-dibromo-3-butylthiophene | >98% | Sigma-Aldrich | Store under inert atmosphere. |
| Methylmagnesium bromide (CH₃MgBr) | 3.0 M in Et₂O | Sigma-Aldrich | Handle with care, highly reactive. |
| 1,3-Bis(diphenylphosphino)propane | 97% | Sigma-Aldrich | |
| Nickel(II) chloride (NiCl₂) | Anhydrous | Sigma-Aldrich | |
| Tetrahydrofuran (THF) | Anhydrous | Sigma-Aldrich | Distill from sodium/benzophenone before use. |
| Methanol | ACS Grade | Fisher Scientific | For precipitation. |
| Hexanes | ACS Grade | Fisher Scientific | For Soxhlet extraction. |
| Chloroform | ACS Grade | Fisher Scientific | For Soxhlet extraction and characterization. |
Note: The catalyst, Ni(dppp)Cl₂, can be purchased directly or synthesized from NiCl₂ and dppp.
Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
Dry all glassware in an oven at >120 °C overnight and assemble hot under a stream of dry nitrogen or argon.
-
To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add 2,5-dibromo-3-butylthiophene (e.g., 3.0 g, 9.2 mmol).
-
Dissolve the monomer in 100 mL of anhydrous THF.
-
-
Grignard Metathesis:
-
Slowly add methylmagnesium bromide (1.0 equivalent, e.g., 3.07 mL of a 3.0 M solution in diethyl ether) to the stirring monomer solution at room temperature.
-
The addition should be done dropwise over 15-20 minutes.
-
Stir the reaction mixture at room temperature for 1-2 hours. The solution may turn slightly cloudy.
-
-
Polymerization:
-
In a separate, dry vial, add Ni(dppp)Cl₂ (e.g., 50 mg, 0.092 mmol, 1 mol%).
-
Add the solid Ni(dppp)Cl₂ catalyst to the reaction mixture in one portion.
-
The reaction mixture should quickly darken to a deep red/purple color.
-
Allow the polymerization to proceed at room temperature for 2 hours.
-
-
Quenching and Precipitation:
-
After 2 hours, quench the reaction by slowly pouring the viscous polymer solution into a beaker containing 400 mL of methanol.
-
A dark, fibrous precipitate of P3BT should form immediately.
-
Stir the mixture for 30 minutes to ensure complete precipitation.
-
Collect the crude polymer by vacuum filtration.
-
Purification Protocol
Purification is crucial to remove catalyst residues and low molecular weight oligomers, which can significantly impact the polymer's properties. Soxhlet extraction is the standard method.[11]
-
Soxhlet Extraction Setup:
-
Place the dried crude polymer into a cellulose extraction thimble.
-
Set up a Soxhlet extraction apparatus with the thimble in the extraction chamber.
-
-
Sequential Washes:
-
Methanol Wash: Extract the polymer with methanol for 24 hours to remove any remaining salts and polar impurities.
-
Hexanes Wash: Extract with hexanes for 24 hours to remove any unreacted monomer and low molecular weight oligomers.
-
Chloroform Extraction: Extract the polymer with chloroform for 24 hours. The regioregular P3BT is soluble in chloroform and will be collected in the boiling flask. The insoluble fraction remaining in the thimble consists of cross-linked or very high molecular weight material.
-
-
Final Precipitation and Drying:
-
Concentrate the chloroform solution using a rotary evaporator.
-
Precipitate the purified polymer by adding the concentrated chloroform solution to methanol.
-
Collect the purified P3BT by vacuum filtration and dry under vacuum at 40-50 °C overnight.
-
Characterization of Regioregular P3BT
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for determining the regioregularity of P3BT. The chemical shift of the α-methylene protons on the butyl side chain is sensitive to the type of coupling (HT vs. HH). In a highly regioregular HT-P3BT, the aromatic region of the ¹H NMR spectrum will show a singlet at approximately 6.98 ppm. The α-methylene protons of the butyl group will appear as a triplet at around 2.80 ppm. The presence of significant signals outside of these regions can indicate regio-defects.[12]
Gel Permeation Chromatography (GPC)
GPC (also known as Size Exclusion Chromatography, SEC) is used to determine the molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (PDI = Mw/Mn) of the polymer.[13][14] A narrow PDI (typically < 2) is indicative of a controlled, chain-growth polymerization.
| Parameter | Typical Value for GRIM P3BT | Significance |
| Mw | 10 - 100 kDa | Influences film-forming properties and viscosity. |
| Mn | 5 - 50 kDa | Related to the number of polymer chains. |
| PDI | 1.5 - 2.5 | A measure of the molecular weight distribution. |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic structure and conjugation length of the polymer.[15] In solution (e.g., chloroform), regioregular P3BT will typically show an absorption maximum (λ_max) in the range of 440-450 nm. In thin films, intermolecular interactions lead to a red-shift in the absorption spectrum, with the appearance of vibronic shoulders, indicating a more ordered structure.
The following diagram illustrates the expected characterization results for a successful synthesis.
Caption: Expected characterization data for regioregular P3BT.
Conclusion
The GRIM method provides a robust and accessible route to high-quality, regioregular poly(3-butylthiophene). The control over regiochemistry afforded by this method is essential for achieving the desirable electronic and optical properties that make P3BT a valuable material in organic electronics research. By following the detailed protocol and verifying the product through the outlined characterization techniques, researchers can confidently synthesize P3BT for a variety of applications, from organic field-effect transistors to solar cells.
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McCullough, R. D., et al. (1999). Regioregular, Head-to-Tail Coupled Poly(3-alkylthiophenes) Made Easy by the GRIM Method: Investigation of the Reaction and the Origin of Regioselectivity. Department of Chemistry - Mellon College of Science. [Link]
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McCullough Group. Regioregular Poly(3-alkylthiophene). Carnegie Mellon University. [Link]
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ResearchGate. (PDF) Grignard metathesis (GRIM) method for the synthesis of regioregular poly(3-alkylthiophene)s with well-defined molecular weights. [Link]
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Journal of the American Chemical Society. Regiocontrolled Synthesis of Poly(3-alkylthiophenes) Mediated by Rieke Zinc: Their Characterization and Solid-State Properties. [Link]
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Application Note: A Researcher's Guide to Utilizing 2-bromo-5-butylthiophene for High-Performance Organic Field-Effect Transistors
Introduction: The Promise of Polythiophenes in Organic Electronics
The field of organic electronics holds the potential to revolutionize technology through the development of lightweight, flexible, and low-cost devices. At the heart of this revolution are organic semiconductors, with poly(3-alkylthiophene)s (P3ATs) emerging as a cornerstone class of materials for applications such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors.[1][2] The performance of these devices is intrinsically linked to the molecular ordering and charge transport properties of the semiconducting polymer.[3] This application note provides a comprehensive guide for researchers on the use of 2-bromo-5-butylthiophene as a monomer to synthesize high-quality poly(3-butylthiophene) (P3BT) and its subsequent fabrication into high-performance OFETs. We will delve into the critical aspects of polymerization, the importance of regioregularity, and provide detailed protocols for device fabrication and characterization.
The choice of the alkyl side chain in P3ATs, in this case, a butyl group, influences the polymer's solubility, melting point, and solid-state packing, all of which are critical determinants of device performance.[1][4] By carefully controlling the synthesis and processing of P3BT, researchers can achieve highly ordered crystalline structures that facilitate efficient charge transport.[2]
The Synthetic Pathway: Grignard Metathesis (GRIM) Polymerization
To achieve the requisite high regioregularity for efficient charge transport, the Grignard Metathesis (GRIM) polymerization, also known as Kumada Catalyst-Transfer Polycondensation, is the method of choice.[5][6][7][8] This chain-growth polymerization technique allows for the synthesis of P3ATs with a high degree of head-to-tail (HT) couplings, which is essential for creating well-ordered, planar polymer backbones that promote intermolecular π-π stacking and, consequently, high charge carrier mobility.[9][10] The GRIM method is advantageous due to its relative simplicity, cost-effectiveness, and the ability to control polymer molecular weight.[7][11][12][13]
The polymerization of this compound proceeds via the formation of a Grignard reagent, followed by nickel-catalyzed cross-coupling. The reaction is initiated by the formation of an active Ni(0) species that undergoes oxidative addition to the C-Br bond of the monomer. Subsequent transmetalation with another monomer unit and reductive elimination propagates the polymer chain.[13] The regioselectivity of the polymerization is a critical factor, with a high head-to-tail (HT) ratio leading to polymers with superior electronic properties.[10]
Visualizing the Polymerization
Caption: The Grignard Metathesis (GRIM) polymerization of this compound.
Experimental Protocols
Part 1: Synthesis of Regioregular Poly(3-butylthiophene) (P3BT)
This protocol is adapted from established GRIM polymerization procedures for 3-alkylthiophenes.[14]
Materials:
-
2,5-dibromo-3-butylthiophene
-
Isopropylmagnesium chloride lithium chloride complex (iPrMgCl·LiCl) in Tetrahydrofuran (THF) (1.3 M)
-
[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Hydrochloric acid (HCl)
-
Chloroform
-
Silica gel
Procedure:
-
Monomer Preparation: In a nitrogen-purged round-bottom flask, dissolve 2,5-dibromo-3-butylthiophene (1 mmol) in anhydrous THF (50 mL).
-
Grignard Exchange: Cool the solution to 0°C and add a stoichiometric amount of iPrMgCl·LiCl solution (1.3 M, ~0.77 mL, 1 mmol) dropwise. Allow the reaction to proceed at 60°C for 30 minutes to form the Grignard reagent.
-
Catalyst Introduction: In a separate flask, prepare a solution of Ni(dppp)Cl₂ in anhydrous THF. The amount of catalyst will determine the target molecular weight of the polymer. Add the catalyst solution to the reaction mixture.
-
Polymerization: Allow the polymerization to proceed at 60°C for 6 hours.
-
Quenching: Quench the reaction by slowly adding a mixture of methanol and HCl.
-
Purification: Precipitate the polymer in methanol, filter, and wash thoroughly with methanol to remove any remaining monomer and catalyst residues.
-
Soxhlet Extraction: Further purify the polymer by Soxhlet extraction with methanol, acetone, and finally chloroform to fractionate the polymer by solubility and remove impurities.
-
Final Product: Evaporate the chloroform fraction to obtain the purified, regioregular poly(3-butylthiophene). The resulting polymer should be a dark-colored solid.
Part 2: Fabrication of a Top-Contact, Bottom-Gate OFET
This protocol outlines the fabrication of a standard OFET architecture for testing the synthesized P3BT.[3][15]
Materials:
-
Heavily n-doped Si wafer with a 300 nm thermal SiO₂ layer (serves as the gate and gate dielectric)
-
Octadecyltrichlorosilane (OTS) or Hexamethyldisilazane (HMDS) for surface treatment
-
Toluene (anhydrous)
-
Poly(3-butylthiophene) (P3BT) synthesized in Part 1
-
Chloroform or 1,2,4-Trichlorobenzene (high-boiling point solvent)
-
Gold (Au) for source and drain electrodes
-
Shadow mask for electrode deposition
Procedure:
-
Substrate Cleaning: Clean the Si/SiO₂ substrate by sequential ultrasonication in deionized water, acetone, and isopropanol. Dry the substrate with a stream of nitrogen.
-
Dielectric Surface Treatment: Treat the SiO₂ surface to improve the interface with the organic semiconductor. This can be done by immersing the substrate in a dilute solution of OTS in toluene or by vapor deposition of HMDS.[16] This step is crucial for achieving high device performance.
-
P3BT Film Deposition: Dissolve the synthesized P3BT in a suitable solvent like chloroform or a higher boiling point solvent such as 1,2,4-trichlorobenzene at a concentration of 5-10 mg/mL.[16] Spin-coat the P3BT solution onto the treated SiO₂ surface. The spin speed and time will determine the film thickness, which is typically in the range of 30-100 nm.
-
Annealing: Anneal the P3BT film to promote molecular ordering and improve crystallinity. A typical annealing temperature is 120-160°C for 10-30 minutes under a nitrogen atmosphere.[3][17]
-
Electrode Deposition: Using a shadow mask, thermally evaporate gold (Au) to define the source and drain electrodes on top of the P3BT film. A typical electrode thickness is 40-50 nm. The channel length (L) and width (W) are defined by the shadow mask.[3]
Visualizing the OFET Fabrication Workflow
Caption: Workflow for the fabrication of a P3BT-based OFET.
Device Characterization and Performance Metrics
The electrical performance of the fabricated OFETs is evaluated by measuring their output and transfer characteristics using a semiconductor parameter analyzer in a nitrogen-filled glovebox or a probe station under ambient conditions.[18][19][20]
-
Output Characteristics: A plot of the drain-source current (I_DS) versus the drain-source voltage (V_DS) at various gate-source voltages (V_GS). These curves show the typical linear and saturation regimes of a field-effect transistor.[21]
-
Transfer Characteristics: A plot of I_DS versus V_GS at a constant V_DS in the saturation regime. This plot is used to extract key performance metrics.[22]
The field-effect mobility (μ) in the saturation regime is calculated from the slope of the |I_DS|¹ᐟ² vs. V_GS plot using the following equation:
I_DS = (W / 2L) * μ * C_i * (V_GS - V_th)² [3]
Where:
-
W is the channel width
-
L is the channel length
-
C_i is the capacitance per unit area of the gate dielectric
-
V_th is the threshold voltage
The on/off ratio is the ratio of the maximum I_DS (on-state) to the minimum I_DS (off-state).
Expected Performance of P3BT-based OFETs
The performance of P3BT OFETs is highly dependent on the molecular weight and regioregularity of the polymer, as well as the processing conditions. The table below summarizes typical performance parameters reported for P3AT-based devices.
| Parameter | Typical Value Range | Factors Influencing Performance |
| Field-Effect Mobility (μ) | 10⁻³ - 10⁻¹ cm²/Vs | High regioregularity, optimal molecular weight, ordered film morphology, and a well-treated dielectric interface are crucial for achieving higher mobility.[17] |
| On/Off Ratio | 10³ - 10⁶ | A high on/off ratio indicates good switching behavior. It is influenced by the semiconductor's bandgap and the leakage current through the gate dielectric. |
| Threshold Voltage (V_th) | 0 to -20 V | The threshold voltage is the gate voltage required to turn on the transistor. It can be affected by trap states at the semiconductor-dielectric interface.[22] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Polymer Yield | Incomplete Grignard formation, inactive catalyst, impurities in reagents or solvents. | Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere. Use fresh, high-purity reagents and anhydrous solvents. |
| Low Polymer Regioregularity | Incorrect reaction temperature, improper catalyst selection. | Adhere to the recommended reaction temperatures. Ni(dppp)Cl₂ is a reliable catalyst for achieving high regioregularity.[7] |
| Poor P3BT Film Quality (e.g., pinholes, aggregation) | Inappropriate solvent, incorrect spin-coating parameters, poor substrate cleaning. | Experiment with different solvents (e.g., higher boiling point solvents to slow down drying). Optimize spin-coating speed and time. Ensure rigorous substrate cleaning and surface treatment. |
| Low OFET Mobility | Low polymer regioregularity or molecular weight, poor film morphology, untreated or poorly treated dielectric surface. | Synthesize P3BT with high regioregularity and optimal molecular weight. Optimize annealing conditions to improve crystallinity. Ensure a high-quality dielectric surface treatment. |
| High Off-Current/Low On/Off Ratio | Impurities in the polymer, high gate leakage current, non-ideal semiconductor-dielectric interface. | Thoroughly purify the polymer to remove any ionic impurities. Check the integrity of the gate dielectric. Optimize the surface treatment of the dielectric. |
| Device Instability in Air | Degradation of P3BT due to oxygen and moisture. | Perform device characterization in an inert atmosphere. Consider encapsulation of the device to improve long-term stability.[18][19] |
Conclusion
This compound is a versatile monomer for the synthesis of high-quality poly(3-butylthiophene), a promising organic semiconductor for OFET applications. By employing the Grignard Metathesis polymerization technique, researchers can achieve the high regioregularity necessary for efficient charge transport. Careful control over the OFET fabrication process, particularly the dielectric surface treatment and film annealing, is paramount to realizing high-performance devices. This application note provides a foundational framework and detailed protocols to guide researchers in harnessing the potential of P3BT for advanced organic electronic devices.
References
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Kiriy, A., Beryozkina, T., Senkovskyy, V., & Kaul, E. (2009). Conductive Polymer Brushes of Regioregular Head-to-Tail Poly(3-alkylthiophenes) via Catalyst-Transfer Surface-Initiated Polycondensation. Journal of the American Chemical Society, 131(1), 153-161. [Link]
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Kline, R. J., McGehee, M. D., Kadnikova, E. N., Liu, J., & Fréchet, J. M. J. (2005). The Dependence of Regioregular Poly(3-hexylthiophene) Film Morphology and Field-Effect Mobility on Molecular Weight. Macromolecules, 38(8), 3312-3319. [Link]
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Kiriy, A., Senkovskyy, V., Beryozkina, T., & Sommer, M. (2011). Influence of Alkyl Substitution Pattern on Reactivity of Thiophene-Based Monomers in Kumada Catalyst-Transfer Polycondensation. Macromolecules, 44(23), 9155-9162. [Link]
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McCullough, R. D., & Iovu, M. C. (2005). Experimental Evidence for the Quasi-“Living” Nature of the Grignard Metathesis Method for the Synthesis of Regioregular Poly(3-alkylthiophenes). Macromolecules, 38(10), 4147-4154. [Link]
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Alijani, M., & Shamlouei, H. R. (2017). Exploring the mechanism of Grignard metathesis polymerization of 3-alkylthiophenes. Dalton Transactions, 46(38), 12973-12983. [Link]
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Singh, S., Kumar, A., & Sharma, G. D. (2017). Clarifying the Dominant Role of Crystallinity and Molecular Orientation in Differently Processed Thin Films of Regioregular Poly(3-hexylthiophene). Polymers, 9(12), 677. [Link]
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Ouchi, T., & Yokozawa, T. (2023). Tandem Kumada–Tamao catalyst-transfer condensation polymerization and Suzuki–Miyaura coupling for the synthesis of end-functionalized poly(3-hexylthiophene). Chemical Communications, 59(80), 12015-12018. [Link]
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Iovu, M. C., Sheina, E. E., & McCullough, R. D. (2005). Experimental Evidence for the Quasi-“Living” Nature of the Grignard Metathesis Method for the Synthesis of Regioregular Poly(3-alkylthiophenes). Macromolecules, 38(10), 4147-4154. [Link]
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Loewe, R. S., Khersonsky, S. M., & McCullough, R. D. (1999). Regioregular, Head-to-Tail Coupled Poly(3-alkylthiophenes) Made Easy by the GRIM Method: Investigation of the Reaction and the Origin of Regioselectivity. Macromolecules, 32(11), 3724-3736. [Link]
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Di Mauro, E., Fumagalli, E., & Casu, M. B. (2022). In-operando characterizations of oligothiophene OFETs: controlling the structure-property relationships at the nanoscale. Scientific Reports, 12(1), 12196. [Link]
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Iovu, M. C., Jeffries-El, M., Sheina, E. E., & McCullough, R. D. (n.d.). The Grignard Metathesis (GRIM) Method for the Synthesis of Regioregular Poly(3-Alkylthiophenes). Carnegie Mellon University. Retrieved from [Link]
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Shin, M. S., Kim, D. H., & Kim, Y. (2021). Molecular Weight-Dependent Physical and Photovoltaic Properties of Poly(3-alkylthiophene)s with Butyl, Hexyl, and Octyl Side Chains. Polymers, 13(20), 3505. [Link]
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Wang, G., Moses, D., & Heeger, A. J. (2003). Increased mobility from regioregular poly(3-hexylthiophene) field-effect transistors. Applied Physics Letters, 82(18), 3081-3083. [Link]
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Chang, Y. C., Chen, W. C., & Higashihara, T. (2021). Controlled Synthesis of Poly[(3-alkylthio)thiophene]s and Their Application to Organic Field-Effect Transistors. ACS Applied Materials & Interfaces, 13(26), 31898-31909. [Link]
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Iovu, M. C., Craley, C. R., Jeffries-El, M., & McCullough, R. D. (2007). Effect of Initiators on the Kumada Catalyst-Transfer Polycondensation Reaction. Macromolecules, 40(14), 4733-4735. [Link]
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Kassar, H., Kria, M., & Guerin, D. (2014). Typical output characteristic of an OFET. Data corresponded to 8T based device measured at 300 K. [Link]
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Sun, Y., Lu, X., Lin, S., Kettle, J., Yeates, S. G., & Song, A. (2012). Polythiophene-based field-effect transistors with enhanced air stability. Journal of Physics D: Applied Physics, 45(48), 485102. [Link]
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Liu, J., & Li, M. (2019). Controlling the organization and stretchability of poly(3-butylthiophene) spherulites. Soft Matter, 15(34), 6825-6832. [Link]
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Backlund, T., & Österbacka, R. (2023). Long-term electrical characteristics of a poly-3-hexylthiophene water-gated thin-film transistor. Organic Electronics, 120, 106844. [Link]
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Sivaraman, P., & Pillai, R. G. (2015). Effect of regioregularity on specific capacitance of poly(3-hexylthiophene). Journal of Solid State Electrochemistry, 19(11), 3295-3302. [Link]
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McCullough Group. (n.d.). Regioregular Poly(3-alkylthiophene). Carnegie Mellon University. Retrieved from [Link]
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Beryozkina, T., Senkovskyy, V., Kaul, E., & Kiriy, A. (2009). Kumada Catalyst-Transfer Polycondensation of Thiophene-Based Oligomers: Robustness of a Chain-Growth Mechanism. Macromolecules, 42(1), 153-161. [Link]
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Liu, J., & Li, M. (2016). Morphology and Crystalline Transition of Poly(3-butylthiophene) Associated with Its Polymorphic Modifications. The Journal of Physical Chemistry B, 120(43), 11356-11364. [Link]
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Chang, Y. C., Chen, W. C., & Higashihara, T. (2021). Controlled Synthesis of Poly[(3-alkylthio)thiophene]s and Their Application to Organic Field-Effect Transistors. ACS Applied Materials & Interfaces, 13(26), 31898-31909. [Link]
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Kumar, A., & Sharma, G. D. (2018). A comprehensive review on poly(3-alkylthiophene)-based crystalline structures, protocols and electronic applications. RSC Advances, 8(47), 26649-26689. [Link]
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Merlo, J. A., & Frisbie, C. D. (2004). Fabrication of poly(3-hexylthiophene) (P3HT) in-plane gate transistors by low temperature thermal nanoimprint lithography. Journal of Vacuum Science & Technology B: Microelectronics and Nanometer Structures, 22(6), 3044-3048. [Link]
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Li, Z., & Sirringhaus, H. (2005). Fabrication of high-mobility poly(3-hexylthiophene) transistors at ambient conditions. Applied Physics Letters, 87(13), 132107. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Thiophene Derivatives: Exploring the Potential of 2-Bromo-5-methylthiophene. Retrieved from [Link]
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Lee, D. H., & Park, C. E. (2007). Fabrication of poly(3-hexylthiophene) thin films by vapor-phase polymerization for optoelectronic device applications. Langmuir, 23(18), 9377-9382. [Link]
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Kisiel, A., & Michalska, A. (2021). Poly(3,4-ethylenedioxythiophene) and Poly(3-octylthiophene-2,5-diyl) Molecules as Composite Transducers in Potentiometric Sensors—Synthesis and Application. Sensors, 21(21), 7118. [Link]
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Kumar, S., & Singh, R. (2019). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank, 2019(4), M1094. [Link]
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Application of 2-Bromo-5-butylthiophene in Dye-Sensitized Solar Cells: A Technical Guide
Introduction: The Strategic Role of 2-Bromo-5-butylthiophene in Next-Generation Photovoltaics
The quest for efficient, cost-effective, and stable solar energy conversion technologies has positioned dye-sensitized solar cells (DSSCs) as a compelling alternative to conventional silicon-based photovoltaics. The performance of DSSCs is intrinsically linked to the molecular architecture of their components, particularly the organic dye sensitizer responsible for light harvesting. Within the vast landscape of organic electronics, thiophene-based derivatives have emerged as premier building blocks for high-performance photosensitizers.[1][2][3][4] this compound, a strategically functionalized thiophene monomer, serves as a critical starting material for the synthesis of advanced organic dyes and hole-transporting materials (HTMs) for DSSCs.
The butyl group enhances the solubility of the resulting dye molecules in organic solvents, which is crucial for processing and purification. Furthermore, the presence of alkyl chains can help to suppress dye aggregation on the semiconductor surface, a phenomenon that often leads to decreased power conversion efficiency. The bromine atom at the 2-position provides a reactive handle for facile carbon-carbon bond formation through well-established cross-coupling reactions, such as Suzuki or Stille coupling. This allows for the straightforward construction of "push-pull" or D-π-A (Donor-π-bridge-Acceptor) architectures, which are fundamental to the design of efficient organic sensitizers. In a D-π-A dye, the thiophene moiety typically forms part of the π-conjugated bridge that facilitates intramolecular charge transfer from the electron-donating group to the electron-accepting group upon photoexcitation.
This application note provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the application of this compound in the design and fabrication of DSSCs. We will delve into the synthesis of a representative D-π-A dye, provide a detailed protocol for the fabrication of a DSSC, and outline the key characterization techniques to evaluate its performance.
PART 1: Synthesis of a Representative D-π-A Dye from this compound
The synthesis of a D-π-A dye from this compound typically involves a multi-step process. Here, we outline a representative synthetic route employing a Suzuki cross-coupling reaction to construct the π-conjugated backbone of the dye.
Diagram of the Synthetic Pathway
Caption: Synthetic scheme for a D-π-A dye using this compound.
Protocol 1: Synthesis of a D-π-A Dye
This protocol is a general guideline and may require optimization based on the specific donor and acceptor moieties used.
Materials:
-
This compound
-
A suitable donor molecule functionalized with a boronic acid or boronic acid pinacol ester (e.g., a triphenylamine derivative)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Toluene and Ethanol (or another suitable solvent system)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Cyanoacetic acid
-
Piperidine
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Suzuki Coupling to form the Donor-π-Bridge Intermediate:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve this compound (1.0 eq.), the donor-boronic acid ester (1.1 eq.), and a suitable base such as K₂CO₃ (2.0 eq.) in a degassed solvent mixture of toluene and ethanol.
-
Add the palladium catalyst, Pd(PPh₃)₄ (2-5 mol%).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After completion, cool the reaction to room temperature, add water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the Donor-π-Bridge Intermediate.
-
-
Formylation of the Donor-π-Bridge Intermediate:
-
In a flask cooled in an ice bath, add DMF and slowly add POCl₃ dropwise with stirring.
-
Add the Donor-π-Bridge Intermediate to the Vilsmeier-Haack reagent.
-
Heat the reaction mixture and stir for several hours. Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-water and neutralize with a base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purify the crude product by column chromatography to yield the formylated intermediate.
-
-
Knoevenagel Condensation to form the Final D-π-A Dye:
-
Dissolve the formylated intermediate (1.0 eq.) and cyanoacetic acid (1.2 eq.) in a suitable solvent such as acetonitrile or chloroform.
-
Add a catalytic amount of piperidine.
-
Reflux the mixture for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the final D-π-A dye by column chromatography or recrystallization.
-
PART 2: Fabrication of a Dye-Sensitized Solar Cell
This section provides a step-by-step protocol for the fabrication of a laboratory-scale DSSC using the synthesized dye.
Diagram of the DSSC Fabrication Workflow
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Introduction: Navigating the Synthesis of Functionalized Polythiophenes
An Application Guide to the Electropolymerization of 2-bromo-5-butylthiophene
Polythiophenes represent a premier class of conducting polymers, integral to advancements in organic electronics, from sensors and electrochromic devices to photovoltaic cells.[1] Electropolymerization stands out as a powerful and precise method for their synthesis, allowing for the direct deposition of thin, uniform polymer films onto electrode surfaces with excellent control over thickness and morphology.[2][3] This guide focuses on a specific, functionalized monomer: this compound.
The structure of this monomer presents a unique synthetic challenge and opportunity. The butyl group at the 5-position is an electron-donating alkyl substituent, which generally lowers the monomer's oxidation potential, facilitating polymerization.[1] Conversely, the bromine atom at the 2-position, a primary site for radical coupling in thiophene polymerization, introduces significant electronic and steric effects.[4] Understanding how to harness these competing influences is key to successfully synthesizing poly(this compound) and unlocking its potential properties.
This document provides researchers, scientists, and drug development professionals with a detailed framework for the electropolymerization of this compound. It moves beyond simple instructions to explain the causality behind methodological choices, offering robust starting protocols for three primary electrochemical techniques: potentiodynamic, potentiostatic, and galvanostatic deposition.
Proposed Mechanism of Oxidative Electropolymerization
The electropolymerization of thiophene derivatives is an oxidative process initiated by the removal of an electron from the monomer's π-system at the electrode surface.[1][5] This creates a radical cation, the fundamental reactive species.
For this compound, the process is proposed to proceed as follows:
-
Oxidation: The monomer diffuses to the working electrode surface and is oxidized to form a radical cation. The delocalized positive charge and radical character are most concentrated at the C2 (α) and C5 (α') positions.
-
Radical Coupling: Two radical cations couple to form a dihydro-dimer dication. The most probable coupling occurs between the unsubstituted C5 position of one monomer and the C5 position of another, given the steric hindrance and electronic effects of the bromine at the C2 position.
-
Deprotonation and Re-aromatization: The dimer expels two protons to re-aromatize, forming a neutral bithiophene derivative.
-
Chain Propagation: This dimer, having a lower oxidation potential than the monomer, is immediately oxidized. It continues to react with other monomer radical cations or oligomers, propagating the polymer chain.[4] The bromine atom may either be incorporated into the final polymer backbone or potentially be eliminated in side reactions, influencing the final structure's regioregularity and properties.
Core Experimental Workflow
The successful electropolymerization of any monomer relies on a consistent and well-controlled experimental setup. The following workflow outlines the critical stages, from preparation to final film characterization.
Electropolymerization Methodologies and Protocols
Three primary techniques are employed for electropolymerization, each offering distinct advantages. The choice of method directly impacts the resulting polymer film's properties.[3]
| Parameter | Potentiodynamic (Cyclic Voltammetry) | Potentiostatic | Galvanostatic |
| Principle | Potential is swept linearly between two vertices. | A constant potential is applied. | A constant current is applied. |
| Primary Control | Scan Rate (mV/s), Potential Window (V) | Deposition Potential (V) | Current Density (mA/cm²) |
| Key Advantage | Excellent for initial study of redox behavior and determining optimal deposition potential. | Promotes uniform film growth and allows for precise control of film thickness via charge passed. | Simple, direct control over polymerization rate. Useful for coating large or irregularly shaped electrodes. |
| Considerations | Can lead to less uniform films if scan rates are high. | Requires prior knowledge of the optimal oxidation potential. | Potential is not controlled and can drift, possibly leading to polymer over-oxidation. |
Table 1: Comparison of Common Electropolymerization Techniques.
Protocol 1: Potentiodynamic Deposition (Cyclic Voltammetry)
This method is ideal for initial investigations. By sweeping the potential, one can observe the monomer's oxidation onset and the subsequent deposition and redox activity of the polymer film. The growth of the polymer is confirmed by the increasing current in the redox peaks with each successive cycle.[6]
A. Materials and Reagents
-
Monomer: this compound
-
Solvent: Acetonitrile (CH₃CN), anhydrous (≥99.8%)
-
Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (Bu₄NPF₆) or Lithium Perchlorate (LiClO₄), electrochemical grade (0.1 M final concentration)
-
Working Electrode: Glassy Carbon (GC) or Platinum (Pt) disk electrode (e.g., 3 mm diameter)
-
Counter Electrode: Platinum wire or foil
-
Reference Electrode: Ag/Ag⁺ (e.g., 0.01 M AgNO₃ in 0.1 M Bu₄NPF₆/CH₃CN) or Ag/AgCl
-
Inert Gas: Argon or Nitrogen
B. Protocol Steps
-
Electrolyte Preparation: Prepare a solution containing 10-50 mM of this compound and 0.1 M of the supporting electrolyte in anhydrous acetonitrile. Ensure all glassware is oven-dried to minimize water content.
-
Electrode Preparation: Polish the working electrode to a mirror finish using successively finer alumina slurries (e.g., 1.0, 0.3, and 0.05 µm), sonicate in ethanol and deionized water, and dry thoroughly.
-
Cell Assembly: Assemble the three-electrode cell. Ensure the reference electrode tip is close to the working electrode surface.
-
Deoxygenation: Purge the electrolyte solution with inert gas for 15-20 minutes to remove dissolved oxygen, which can interfere with the polymerization process. Maintain an inert atmosphere over the solution for the duration of the experiment.
-
Electropolymerization:
-
Set the potentiostat for cyclic voltammetry.
-
Potential Window: A starting range of 0 V to +1.8 V vs. Ag/Ag⁺ is recommended. The electron-donating butyl group lowers the oxidation potential, but the electron-withdrawing bromo group increases it; this window should be sufficient to observe monomer oxidation without significant solvent breakdown.[1]
-
Scan Rate: Begin with 50 mV/s. This rate is slow enough to allow for diffusion and reaction at the electrode surface but fast enough to build a film in a reasonable time.
-
Number of Cycles: Perform 10-20 cycles. Observe the voltammogram for the appearance and growth of new redox peaks, which indicate polymer deposition.
-
-
Post-Polymerization: After the final cycle, hold the potential at a neutral value (e.g., 0 V) for a few seconds. Remove the electrode, rinse it thoroughly with fresh acetonitrile to remove unreacted monomer, and dry it in a gentle stream of inert gas.
Protocol 2: Potentiostatic Deposition
This is the preferred method for growing uniform films of a desired thickness once the optimal deposition potential is known from potentiodynamic scans.[3]
A. Materials and Reagents
-
Same as Protocol 1.
B. Protocol Steps
-
Determine Deposition Potential: From the initial potentiodynamic scans (Protocol 1), identify the potential just past the onset of the monomer oxidation peak. Applying a potential in this region ensures efficient polymerization while minimizing the risk of over-oxidation and degradation of the polymer film. A good starting point would be approximately +1.6 V vs. Ag/Ag⁺.
-
Prepare System: Follow steps 1-4 from Protocol 1 (Electrolyte Preparation, Electrode Preparation, Cell Assembly, Deoxygenation).
-
Electropolymerization:
-
Apply the determined constant potential (e.g., +1.6 V) to the working electrode.
-
Monitor the current-time transient (chronoamperogram). A typical curve will show an initial spike, a decay as the initial diffusion layer is consumed, and then a gradual rise or plateau as the conductive polymer surface area increases.
-
The total charge passed (in mC) is proportional to the amount of polymer deposited. Stop the experiment when the desired charge, corresponding to a target film thickness, has been reached. A typical charge density for a thin film is 10-40 mC/cm².
-
-
Post-Polymerization: Follow step 6 from Protocol 1. The resulting film is in its oxidized (doped, conductive) state. To obtain the neutral (undoped, insulating) state, a negative potential (e.g., 0 V) can be applied for 60 seconds in a monomer-free electrolyte solution.[7]
Protocol 3: Galvanostatic Deposition
This method uses a constant current to drive the polymerization, offering direct control over the reaction rate.
A. Materials and Reagents
-
Same as Protocol 1.
B. Protocol Steps
-
Prepare System: Follow steps 1-4 from Protocol 1 (Electrolyte Preparation, Electrode Preparation, Cell Assembly, Deoxygenation).
-
Electropolymerization:
-
Apply a constant anodic current to the working electrode. A starting current density of 0.1 - 1.0 mA/cm² is recommended.[8]
-
Monitor the potential-time transient (chronopotentiogram). The potential will rise to the level required to sustain the applied current by oxidizing the monomer and will then plateau.
-
The polymerization time at a given current determines the film thickness.
-
Causality: It is crucial to monitor the potential. If it rises to excessively high values, it indicates either monomer depletion near the electrode or high film resistance, and risks over-oxidation of the polymer.[5]
-
-
Post-Polymerization: Follow step 6 from Protocol 1.
Post-Synthesis Characterization
The primary validation of successful electropolymerization is to characterize the electrochemical response of the deposited film.
-
Cyclic Voltammetry in Monomer-Free Solution: After rinsing, the polymer-coated electrode is transferred to a fresh electrochemical cell containing only the supporting electrolyte and solvent.[9]
-
Procedure: A cyclic voltammogram is run over a potential range that covers the polymer's redox activity (e.g., 0 V to +1.5 V).
-
Interpretation: A well-defined, reversible wave (anodic peak for oxidation/doping, cathodic peak for reduction/dedoping) confirms the presence of an electroactive, adherent polymer film on the electrode surface.[10][11] The shape and symmetry of these peaks provide initial insights into the film's quality and electrochemical stability.
References
-
Suárez, M. F., & Feliu, J. M. (2009). Electrochemical Properties of Thin Films of Polythiophene Polymerized on Basal Plane Platinum Electrodes in Nonaqueous Media. The Journal of Physical Chemistry B, 113(14), 4699–4707. [Link]
-
Suárez, M. F., & Feliu, J. M. (2009). Electrochemical properties of thin films of polythiophene polymerized on basal plane platinum electrodes in nonaqueous media. PubMed. [Link]
-
Patil, B. H., Patil, S. J., & Lokhande, C. D. (2014). Electrochemical Characterization of Chemically Synthesized Polythiophene Thin Films: Performance of Asymmetric Supercapacitor Device. Scilit. [Link]
-
Oberhaus, F. V., & Frense, D. (2022). Straightforward Approach for Electrochemical Deposition and Modification of Conductive Polythiophene Thin Films for Bioreceptor Immobilization. MDPI. [Link]
-
Nkuna, E. W., et al. (2021). Microscopic, Spectroscopic, and Electrochemical Characterization of Novel Semicrystalline Poly(3-hexylthiophene)-Based Dendritic Star Copolymer. MDPI. [Link]
- Qi, G., & Lei, W. (2018). Synthetic Methods for Poly(thiophene)s. Chinese Journal of Polymer Science.
-
Wikipedia. (n.d.). Polythiophene. Wikipedia. [Link]
-
Wei, Y., Chan, C.-C., Tian, J., Jang, G.-W., & Hsueh, K. F. (1993). Electrochemical Polymerization of Thiophenes in the Presence of Bithiophene or Terthiophene: Kinetics and Mechanism of the Polym. Defense Technical Information Center. [Link]
-
Toppare, L., et al. (2004). Electrochemical copolymerization of pyrrole and thiophene nanofibrils using template‐synthesis method. ResearchGate. [Link]
-
Williams, C. M., & Reynolds, J. R. (2021). Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization in Alkyl- and Ether-Substituted Thiophenes. MDPI. [Link]
-
Oberhaus, F. V., & Frense, D. (2021). Unravelling the catalysis of thiophene electropolymerization - for improved film properties in a reproducible manner – turning our backs on boron trifluoride diethyl etherate. Sciforum. [Link]
-
Mizerski, R., et al. (2012). The Chemo- and Electropolymerization of Thiophene Derivatives Containing at the Third Position of A Substituent with A Stereogenic Phosphorus Atom. ResearchGate. [Link]
-
Fomo, G., et al. (2019). Electrochemical Polymerization. ResearchGate. [Link]
-
Scherf, U., & Günes, S. (2023). Thin Polymer Films by Oxidative or Reductive Electropolymerization and Their Application in Electrochromic Windows and Thin-Film Sensors. MDPI. [Link]
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- 2. Synthetic Methods for Poly(thiophene)s [manu56.magtech.com.cn]
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- 9. Microscopic, Spectroscopic, and Electrochemical Characterization of Novel Semicrystalline Poly(3-hexylthiophene)-Based Dendritic Star Copolymer [mdpi.com]
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Application Notes & Protocols: A Guide to Kumada Cross-Coupling of 2-bromo-5-butylthiophene with Grignard Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Thiophene Derivatives
Substituted thiophenes are pivotal structural motifs in a vast array of functional organic materials and pharmaceutical compounds. Their unique electronic properties make them essential building blocks for organic electronics, including polythiophenes used in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[1] In medicinal chemistry, the thiophene ring serves as a versatile scaffold in numerous drugs, valued for its ability to modulate pharmacokinetic and pharmacodynamic properties. The Kumada cross-coupling reaction, a Nobel prize-winning carbon-carbon bond-forming reaction, offers a powerful and direct method for the synthesis of these valuable compounds.[1][2] This application note provides a comprehensive guide to the Kumada cross-coupling of 2-bromo-5-butylthiophene with various Grignard reagents, offering in-depth mechanistic insights, detailed experimental protocols, and practical troubleshooting advice.
Mechanism and Key Parameters: A Causal Approach to Experimental Design
The Kumada coupling is a transition metal-catalyzed reaction, typically employing nickel or palladium catalysts, that couples an organohalide with a Grignard reagent.[1][3][4] The catalytic cycle, illustrated below, involves a sequence of oxidative addition, transmetalation, and reductive elimination steps. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes.
The Catalytic Cycle
The generally accepted mechanism for the palladium-catalyzed Kumada coupling proceeds as follows:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This step forms a Pd(II) intermediate. The rate of this step is influenced by the nature of the halide, with reactivity generally following the trend I > Br > Cl.[1][5]
-
Transmetalation: The Grignard reagent (R-MgX) then transfers its organic group (R) to the palladium center, displacing the bromide ion. This forms a diorganopalladium(II) complex.
-
Isomerization: A cis-trans isomerization may occur to bring the two organic ligands into a cis orientation, which is necessary for the final step.[6]
-
Reductive Elimination: The two organic groups are then eliminated from the palladium center, forming the desired carbon-carbon bond in the product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][6]
Caption: The catalytic cycle of the Kumada cross-coupling reaction.
Key Experimental Parameters
-
Catalyst Selection: Both nickel and palladium catalysts are effective for Kumada couplings.[1][3][4]
-
Nickel Catalysts (e.g., Ni(dppe)Cl₂): These are often more reactive and economical, making them suitable for less reactive aryl chlorides.[2][7] However, they can be more sensitive to air and moisture.
-
Palladium Catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)): Palladium catalysts generally offer broader functional group tolerance and are often the preferred choice for more complex syntheses.[6][8]
-
-
Solvent: Anhydrous ethereal solvents such as tetrahydrofuran (THF) or diethyl ether are essential.[1][6] These solvents are crucial for the formation and stability of the Grignard reagent.[9] All glassware must be rigorously dried, and the reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent quenching of the highly reactive Grignard reagent by water or oxygen.[1][10]
-
Temperature: The reaction temperature can significantly impact the reaction rate and selectivity. While many Kumada couplings proceed at room temperature or with gentle heating, lower temperatures may be necessary to improve the stability of functionalized Grignard reagents and minimize side reactions.[8]
-
Grignard Reagent: The reactivity of the Grignard reagent is a key consideration. Alkyl, vinyl, and aryl Grignard reagents can all be used.[1] Due to their high reactivity, Grignard reagents are not compatible with acidic protons (e.g., alcohols, carboxylic acids) or certain carbonyl groups.[1][5]
Experimental Protocol: A Step-by-Step Guide
This protocol details the Kumada cross-coupling of this compound with phenylmagnesium bromide as a representative example.
Materials and Reagents
| Material/Reagent | Grade | Supplier | Notes |
| This compound | >98% | Sigma-Aldrich | Store under inert atmosphere. |
| Magnesium turnings | >99.5% | Sigma-Aldrich | Activate before use. |
| Bromobenzene | Anhydrous, >99.5% | Sigma-Aldrich | |
| [1,2-Bis(diphenylphosphino)ethane]dichloronickel(II) (Ni(dppe)Cl₂) | 98% | Strem Chemicals | Handle in a glovebox or under inert atmosphere. |
| Tetrahydrofuran (THF) | Anhydrous, >99.9%, inhibitor-free | Sigma-Aldrich | Purify by passing through a solvent purification system. |
| Diethyl ether | Anhydrous, >99.7% | Sigma-Aldrich | |
| Hydrochloric acid (HCl) | 1 M aqueous solution | Fisher Scientific | |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | |||
| Saturated aqueous sodium chloride (brine) | |||
| Anhydrous magnesium sulfate (MgSO₄) | |||
| Argon or Nitrogen gas | High purity |
Protocol for the Synthesis of 5-butyl-2-phenylthiophene
Part A: Preparation of Phenylmagnesium Bromide (Grignard Reagent)
-
Glassware Preparation: Flame-dry a two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under a stream of inert gas. Allow the glassware to cool to room temperature under the inert atmosphere.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Briefly heat the turnings with a heat gun under vacuum and then backfill with inert gas. This helps to remove any passivating oxide layer. A small crystal of iodine can also be added to initiate the reaction.[10]
-
Grignard Formation: Add anhydrous diethyl ether to the flask to cover the magnesium turnings. Dissolve bromobenzene (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel. Add a small portion of the bromobenzene solution to the magnesium. The reaction should initiate, as evidenced by bubbling and a gentle reflux. If the reaction does not start, gentle warming may be required.
-
Reaction Completion: Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting solution should be a cloudy gray or brown.
Part B: Kumada Cross-Coupling Reaction
-
Reaction Setup: In a separate flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Catalyst Addition: Add the Ni(dppe)Cl₂ catalyst (1-5 mol%) to the flask.
-
Grignard Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the freshly prepared phenylmagnesium bromide solution (1.1-1.5 equivalents) via a cannula or dropping funnel. A color change is typically observed upon addition.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or 1 M HCl at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers sequentially with water, saturated aqueous sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes or a mixture of hexanes and ethyl acetate) to afford the pure 5-butyl-2-phenylthiophene.
Characterization and Data Analysis
The identity and purity of the synthesized 5-butyl-2-phenylthiophene should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.[11][12] The ¹H NMR spectrum should show characteristic signals for the butyl group and the aromatic protons on the thiophene and phenyl rings.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for assessing the purity of the product and confirming its molecular weight.[13][14][15]
Representative Data
The following table provides expected yields for the Kumada coupling of this compound with various Grignard reagents, based on literature precedents.[16][17][18]
| Grignard Reagent | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenylmagnesium bromide | Ni(dppe)Cl₂ (2) | THF | 25 | 4 | 85-95 |
| Methylmagnesium bromide | PdCl₂(dppf) (1) | THF | 50 | 6 | 75-85 |
| Vinylmagnesium bromide | Ni(dppe)Cl₂ (3) | THF | 0 to 25 | 3 | 80-90 |
| Isopropylmagnesium chloride | Pd(OAc)₂/SPhos (2) | Toluene/THF | 25 | 12 | 70-80 |
| 4-Methoxyphenylmagnesium bromide | Ni(dppe)Cl₂ (2) | THF | 25 | 5 | 88-97 |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no product yield | Inactive Grignard reagent | Ensure all glassware is scrupulously dry and the reaction is performed under a strict inert atmosphere.[1][10] Activate magnesium turnings before use. |
| Deactivated catalyst | Handle air- and moisture-sensitive catalysts in a glovebox or under an inert atmosphere. | |
| Insufficient reaction time or temperature | Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. Gently heat the reaction if necessary, but be mindful of potential side reactions. | |
| Formation of homocoupled byproducts | Presence of oxygen | Degas the solvent and ensure a good inert atmosphere is maintained throughout the reaction. |
| Grignard reagent instability | Prepare the Grignard reagent fresh and use it immediately. Consider using a different Grignard reagent or adding it slowly to the reaction mixture. | |
| Incomplete conversion of starting material | Insufficient Grignard reagent | Use a slight excess (1.1-1.5 equivalents) of the Grignard reagent. |
| Catalyst poisoning | Ensure all reagents and solvents are of high purity. |
Experimental Workflow Visualization
Caption: A general workflow for the Kumada cross-coupling experiment.
Conclusion
The Kumada cross-coupling reaction is a highly effective and versatile method for the synthesis of substituted thiophenes. By understanding the underlying mechanism and carefully controlling the key experimental parameters, researchers can reliably synthesize a wide range of 2-alkyl-5-arylthiophenes and related compounds. This application note provides the necessary foundation for the successful implementation of this important transformation in both academic and industrial research settings.
References
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Wikipedia. Kumada coupling. [Link]
-
NROChemistry. Kumada Coupling. [Link]
-
Dunne, J. F., et al. (2007). Pd-Catalyzed Kumada−Corriu Cross-Coupling Reactions at Low Temperatures Allow the Use of Knochel-type Grignard Reagents. Journal of the American Chemical Society, 129(44), 13396-13397. [Link]
-
Scientific Update. (2017). Improving the Substrate Scope of the Kumada-Corriu Cross Coupling Reaction. [Link]
-
Dahadha, A. A., et al. (2022). Optimization of Kumada cross-coupling reactions of tri- and tetra- bromothiophenes and symmetrical di-bromo-2, 2' bithiophene with cyclohexylmagnesium bromide: Synthesis, DFT studies and nonlinear optical analysis. ProQuest. [Link]
-
Organic Chemistry Portal. Kumada Coupling. [Link]
-
Dahadha, A. A., & Aldhoun, M. M. (2018). Nickel and palladium catalyzed Kumada-Tamao-Corriu cross-coupling reactions: scope and recent advances. Arkivoc, 2018(6), 234-253. [Link]
-
Dahadha, A. A., & Aldhoun, M. M. (2018). Nickel and palladium catalyzed Kumada-Tamao-Corriu cross-coupling reactions: Scope and recent advances. ResearchGate. [Link]
-
Li, W.-N., & Wang, Z.-L. (2013). Kumada–Tamao–Corriu cross-coupling reaction of O-based electrophiles with Grignard reagents via C–O bond activation. RSC Advances, 3(48), 25565-25575. [Link]
-
ResearchGate. (2016). Optimization of Kumada-Corriu cross-coupling reaction conditions using Ni/RGO-40 as the catalyst a. [Link]
-
Dahadha, A. A., et al. (2022). Optimization of Kumada cross-coupling reactions of tri- and tetra- bromothiophenes and symmetrical di-bromo-2, 2' bithiophene with cyclohexylmagnesium bromide: Synthesis, DFT studies and nonlinear optical analysis. ResearchGate. [Link]
-
Lipshutz, B. H., et al. (2014). Stereoretentive Pd-Catalyzed Kumada–Corriu Couplings of Alkenyl Halides at Room Temperature. Organic Letters, 16(17), 4436-4439. [Link]
-
Kure, B., et al. (2017). Effects of the halogenido ligands on the Kumada-coupling catalytic activity of [Ni{tBuN(PPh2)2-κ2P}X2], X = Cl, Br, I, complexes. Dalton Transactions, 46(30), 9946-9957. [Link]
-
Heravi, M. M., Zadsirjan, V., & Hamidi, H. (2019). Advances in Kumada–Tamao–Corriu cross-coupling reaction: an update. Monatshefte für Chemie-Chemical Monthly, 150(4), 577-601. [Link]
-
Schiefer, M., et al. (2016). Branched polythiophenes by Ni-catalyzed Kumada coupling. Polymer Chemistry, 7(1), 125-133. [Link]
-
Dong, V. M., & Cruz, F. (2017). Grignard Reagent Preparation and Grignard Reaction. Journal of Visualized Experiments, (120), e55190. [Link]
-
Wang, Z., et al. (2022). Iron-Catalyzed Cross-Electrophile Coupling of Inert C–O Bonds with Alkyl Bromides. Chinese Journal of Chemistry, 40(19), 2287-2292. [Link]
-
ResearchGate. (2019). Proposed mechanism for the Kumada cross-coupling reaction of aryl ethers with Grignard reagents. [Link]
-
Chemistry LibreTexts. (2023). Grignard Reagents. [Link]
-
Slideshare. (2016). Kumada cross coupling reaction. [Link]
-
Martin, R., & Buchwald, S. L. (2005). Kumada Coupling of Aryl and Vinyl Tosylates under Mild Conditions. Organic Letters, 7(23), 5091-5094. [Link]
-
Gendron, D., & Leclerc, M. (2015). Synthesis and Reactions of Halo-substituted Alkylthiophenes. A Review. ResearchOnline@JCU. [Link]
-
Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]
-
Seyferth, D. (2009). The Grignard Reagents. Organometallics, 28(6), 1598-1605. [Link]
-
Reddy, B. V. S., et al. (2017). Investigation of a Kumada Cross Coupling Reaction for Large-Scale Production of (2R,7R,E)‑2-Isopropyl-7-(4-methoxy-3-(3-methoxypropoxy)benzyl)‑N,N,8-trimethylnon-4-enamide. Organic Process Research & Development, 21(5), 752-757. [Link]
-
Adriaensens, P., et al. (2003). Synthesis and complete NMR spectral assignment of thiophene-substituted sulfinyl monomers. Magnetic Resonance in Chemistry, 41(10), 823-830. [Link]
-
ResearchGate. (2008). GC-MS Characterisation of Products of Oxidation of Thiophenes Using the Fenton and Related Reagents. [Link]
-
Fu, G. C. (2010). Catalyzed Asymmetric Kumada Reactions of Alkyl Electrophiles: Cross- Couplings of Racemic alpha-Bromoketones. DSpace@MIT. [Link]
-
Tkachov, R., et al. (2014). Influence of Alkyl Substitution Pattern on Reactivity of Thiophene-Based Monomers in Kumada Catalyst-Transfer Polycondensation. Macromolecules, 47(17), 5904-5912. [Link]
-
ResearchGate. (2011). The Synthesis of Conjugated Polythiophenes by Kumada Cross-Coupling. [Link]
-
Al-Hashimi, M., et al. (2020). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. RSC Advances, 10(8), 4529-4546. [Link]
-
Stenutz, R. NMR chemical shift prediction of thiophenes. [Link]
-
Common Organic Chemistry. Kumada Reaction (Palladium Catalyzed Coupling). [Link]
-
Semantic Scholar. (2015). Investigation of a Kumada Cross Coupling Reaction for Large-Scale Production of (2S, 7R, E)-2-Isopropyl-7-(4-methoxy-3-(3-methoxypropoxy)benzyl)-N,N,8-trimethylnon-4-enamide. [Link]
-
Jakubowski, N., et al. (2007). Development of a species-specific isotope dilution GC-ICP-MS method for the determination of thiophene derivates in petroleum products. Analytical and Bioanalytical Chemistry, 389(5), 1537-1545. [Link]
-
Canel, M., et al. (1998). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). ResearchGate. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions with Bromothiophenes
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions involving bromothiophene substrates. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with these powerful C-C bond-forming reactions. Thiophene-containing biaryls are crucial building blocks in pharmaceuticals and organic materials, but their synthesis via Suzuki coupling is not always straightforward. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction yields and minimize impurities.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but also the scientific reasoning behind them.
Issue 1: Low or No Conversion of Bromothiophene
Question: I am seeing very low or no consumption of my bromothiophene starting material. What are the likely causes and how can I fix this?
Answer: This is one of the most common issues and typically points to a problem with one of the core components of the catalytic cycle. Let's break down the potential culprits.
Root Cause Analysis:
-
Inactive Catalyst System: The Pd(0) active species may not be generating or is being deactivated.
-
Poor Reagent Quality: Impurities in substrates or solvents can inhibit the reaction.
-
Suboptimal Reaction Conditions: The chosen base, solvent, or temperature may not be suitable for the specific bromothiophene substrate.
-
Inefficient Oxidative Addition: The C-Br bond of the bromothiophene is not breaking and adding to the palladium center. This can be influenced by electronic effects on the thiophene ring.[1]
Step-by-Step Troubleshooting Protocol:
-
Verify Inert Atmosphere: Oxygen can oxidize the Pd(0) catalyst to Pd(II), rendering it inactive and leading to the formation of palladium black.[2][3][4]
-
Action: Ensure your reaction vessel (e.g., a Schlenk flask) is properly flame-dried or oven-dried.[2][5] Degas your solvents thoroughly by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes or by using several freeze-pump-thaw cycles.[5][6] Perform at least three vacuum/inert gas backfill cycles after adding the solid reagents.[2][5]
-
-
Assess Reagent Quality:
-
Action (Bromothiophene): Confirm the purity of your bromothiophene.
-
Action (Boronic Acid/Ester): Boronic acids can degrade over time, especially if they are electron-deficient or heterocyclic.[7] Use a fresh bottle or recrystallize the boronic acid. Consider using more stable boronic esters, such as pinacol esters.[2][7] Use a slight excess (1.1-1.5 equivalents) of the boron reagent.[3][8]
-
-
Optimize the Catalyst & Ligand System:
-
Rationale: The ligand plays a crucial role in stabilizing the Pd(0) center and facilitating both oxidative addition and reductive elimination.[9] For electron-rich bromothiophenes, a more electron-rich and bulky phosphine ligand can accelerate the oxidative addition step.[10][11]
-
Action: If using a standard catalyst like Pd(PPh₃)₄, consider switching to a more robust system. Buchwald ligands (e.g., SPhos, XPhos) paired with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ are often more effective for challenging substrates.[11][12]
-
-
Re-evaluate the Base and Solvent:
-
Rationale: The base activates the boronic acid, forming a more nucleophilic boronate species, which is essential for the transmetalation step.[5][9][13][14][15] The solvent must dissolve the reactants and stabilize the catalytic intermediates.
-
Action: Screen different bases. Inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ are commonly used.[2][3][16] K₃PO₄ is often a good starting point for difficult couplings.[5][8] For solvents, common choices include 1,4-dioxane, toluene, or THF, often with a small amount of water.[2][16][17] The water helps to dissolve the inorganic base and facilitate the formation of the boronate species.[10][18]
-
Issue 2: Significant Side Product Formation
Question: My reaction is proceeding, but I'm getting a low yield of my desired product along with several byproducts. How can I identify and suppress these side reactions?
Answer: Side reactions are common in Suzuki couplings and understanding their mechanisms is key to minimizing them. The three most prevalent byproducts are formed via homocoupling, dehalogenation, and protodeboronation.
1. Homocoupling of the Boronic Acid
-
Identification: Formation of a biaryl derived from two molecules of your boronic acid coupling partner (Ar-Ar).
-
Cause: This side reaction is often promoted by the presence of oxygen, which can facilitate the oxidative coupling of the boronic acid.[3][4]
-
Solution:
2. Dehalogenation (Hydrodehalogenation)
-
Identification: Your bromothiophene is converted back to the parent thiophene (replacement of -Br with -H).[2][5]
-
Cause: This occurs when a hydride species is transferred to the palladium complex after oxidative addition. The source of the hydride can be the solvent (e.g., alcohols), the base (e.g., amine bases), or even water.[5][7] The presence of water can be a key factor in dehalogenation.[18]
-
Solution:
-
Avoid Hydride Sources: Do not use amine bases like triethylamine or alcohol solvents if dehalogenation is a problem.[5][7]
-
Minimize Water: While some water is often beneficial, excessive amounts can promote dehalogenation. Try reducing the amount of water in your solvent system or using anhydrous conditions, though this may slow down the desired reaction.[2][18] A common starting point is a 4:1 or higher ratio of organic solvent to water.[2]
-
3. Protodeboronation
-
Identification: Your boronic acid is converted to its corresponding arene (replacement of -B(OH)₂ with -H).[2][8]
-
Cause: This is the cleavage of the C-B bond of the boronic acid by a proton source.[8] Thiophene boronic acids are particularly susceptible to this side reaction.[8] The rate of protodeboronation is accelerated by strong bases and high temperatures.[8]
-
Solution:
-
Use Milder Bases: Switch from strong bases like NaOH or KOH to milder options like K₃PO₄ or K₂CO₃.[8]
-
Lower Reaction Temperature: If possible, run the reaction at a lower temperature. Highly active catalyst systems, like those using Buchwald ligands, can often facilitate coupling at lower temperatures (e.g., 40-80 °C), outcompeting the decomposition of the boronic acid.[8]
-
Use Boronic Esters: As mentioned before, boronic esters (e.g., pinacol or MIDA esters) are significantly more stable towards protodeboronation.[2][7][8]
-
Visualizing the Suzuki Catalytic Cycle and Competing Pathways
The following diagram illustrates the main catalytic cycle and where the common side reactions diverge.
Caption: The Suzuki catalytic cycle and key side reactions.
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst is best for coupling with bromothiophenes?
A1: There is no single "best" catalyst, as the optimal choice depends on the specific bromothiophene and boronic acid. However, for general purposes and challenging couplings, modern catalyst systems are often superior to traditional ones.
| Catalyst System | Precursor/Ligand | Typical Loading (mol%) | Strengths |
| Traditional | Pd(PPh₃)₄ | 1-5 | Widely available, effective for many simple substrates.[2][17] |
| Buchwald Systems | Pd(OAc)₂ or Pd₂(dba)₃ + Ligand (e.g., SPhos, XPhos) | 0.5-2 | High activity, good for hindered substrates, allows for lower temperatures.[11][12] |
| PEPPSI Precatalysts | PEPPSI™-IPr, PEPPSI™-IMes | 1-3 | Air and moisture stable, efficient for a range of substrates.[7] |
| Heterogeneous | Pd/C | 5-10 | Easily removed by filtration, but can sometimes have lower activity. |
Q2: How do I choose the right base?
A2: The base is crucial for activating the boronic acid.[9][13][15] The choice depends on the stability of your substrates and the desired reaction rate.
-
K₃PO₄ (Potassium Phosphate): A strong, non-nucleophilic base. Often the best choice for difficult couplings or when substrates are sensitive to stronger bases.[2][5][8]
-
K₂CO₃ / Na₂CO₃ (Potassium/Sodium Carbonate): Milder bases, commonly used and effective for many standard Suzuki reactions.[3][6][17] A good first choice for optimization.
-
Cs₂CO₃ (Cesium Carbonate): A stronger and more soluble base that can accelerate slow reactions, but is also more expensive.[2][16]
-
Organic Bases (e.g., Et₃N): Generally avoided as they can be a source of hydrides, leading to dehalogenation.[5][7]
Q3: What is the best way to purify the final product?
A3: The purification strategy depends on the impurities present.
-
Aqueous Workup: After the reaction is complete, cool to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.[2][6][8] This removes the inorganic base and salts.
-
Boronic Acid Removal: If unreacted boronic acid is an issue, a wash with a dilute aqueous base (e.g., 1M NaOH) can help by forming the water-soluble boronate salt.[19] Alternatively, forming an ester with ethylene glycol can change its polarity, aiding in separation.[19]
-
Chromatography: Flash column chromatography on silica gel is the most common method for final purification.[2][6][8][20] A gradient elution with hexanes and ethyl acetate is typically effective.
Q4: Can I run the reaction under air?
A4: It is strongly discouraged. While some modern, highly robust pre-catalysts show some tolerance to air, the Suzuki reaction is fundamentally sensitive to oxygen.[21] Oxygen degrades the active Pd(0) catalyst and promotes homocoupling of the boronic acid.[3][4] For reproducible and high-yielding results, always use an inert atmosphere (Argon or Nitrogen).[2]
Troubleshooting Workflow: A Decision Tree
This diagram provides a logical path for diagnosing and solving low-yield issues.
Caption: A decision-tree workflow for troubleshooting low yields.
General Experimental Protocol
This protocol provides a robust starting point for the Suzuki coupling of a generic bromothiophene with an arylboronic acid.
Materials:
-
Bromothiophene (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)[8]
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[17]
Procedure:
-
Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the bromothiophene, arylboronic acid, and base.[2][5]
-
Inerting: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) at least three times.[2]
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst. Then, add the degassed solvent mixture via syringe.[2]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir vigorously.[2][6]
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the bromothiophene starting material is consumed (typically 12-24 hours).[2][6]
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[2][6][8]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[2][6][20]
References
- Benchchem. (n.d.). A Comparative Analysis of Palladium Catalysts for Suzuki Coupling with 5-Bromothiophene-2-carboxylic Acid.
- Benchchem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling for 3,4-Dibromothiophene.
- Benchchem. (n.d.). Troubleshooting Suzuki coupling with 2-(2-Bromophenyl)acetophenone.
- Benchchem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling Yield with 5-(Bromomethyl)thiophene-2-carbonitrile.
- Benchchem. (n.d.). Application Notes & Protocols: Selective Suzuki Coupling of 3-Bromo-7-Chloro-1-Benzothiophene.
- Benchchem. (n.d.). Technical Support Center: Catalyst Selection for Cross-Coupling with 3-bromo-7-chloro-1-benzothiophene.
- Benchchem. (n.d.). Application Notes and Protocols: Suzuki Coupling Reactions Using 3-Bromobenzo[b]thiophene-2-carbaldehyde.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. (2018). Journal of the Saudi Chemical Society.
- Benchchem. (n.d.). Strategies to avoid deborylation in Suzuki reactions with thiophene boronic acids.
- Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. (n.d.). NIH.
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Myers, A. G. Research Group. (n.d.). The Suzuki Reaction.
- ResearchGate. (n.d.). Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic....
- Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. (2021). Molecules.
- Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. (n.d.). PubMed Central.
- YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
- Catalysts for Suzuki–Miyaura Coupling Reaction. (n.d.). MDPI.
- ResearchGate. (n.d.). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- Recent Advances in the development of Suzuki Miyaura Coupling Reactions. (n.d.). wwjmrd.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (n.d.). MDPI.
- Rose-Hulman. (n.d.). Suzuki Cross-coupling Reaction procedure.
- ResearchGate. (n.d.). How can I solve my problem with Suzuki coupling?.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
- YouTube. (2024). Suzuki Reaction| Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.
- ResearchGate. (n.d.). How to remove excess of thiophene boronic acid from reaction mixture?.
- Reddit. (2024). Struggling with Suzuki Reaction.
- Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. (n.d.). Journal of the American Chemical Society.
- Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. (n.d.). The Journal of Organic Chemistry - ACS Publications.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 10. reddit.com [reddit.com]
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- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Stille Coupling of Substituted Thiophenes
Welcome to the technical support center for Stille coupling reactions involving substituted thiophenes. As a cornerstone of modern synthetic chemistry for creating C-C bonds, the Stille coupling is invaluable in the development of pharmaceuticals and advanced materials.[1][2][3] However, the unique electronic properties of the thiophene ring, particularly the presence of the sulfur heteroatom, introduce specific challenges and side reactions.[4]
This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot these complexities. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Part 1: Troubleshooting Guide
This section addresses the most common issues encountered during the Stille coupling of substituted thiophenes. Each question outlines a specific problem, its probable causes, and a series of actionable solutions grounded in mechanistic understanding.
Question 1: My reaction yield is low, and I'm isolating significant amounts of homocoupled stannane (R²-R²). What's going wrong?
This is one of the most frequent side reactions in Stille coupling.[5][6][7] Homocoupling of the organostannane can occur through several pathways, often competing directly with the desired cross-coupling.
Underlying Causes:
-
Oxygen-Mediated Catalyst Degradation: The presence of oxygen can oxidize the active Pd(0) catalyst and promote the homocoupling of organotin reagents.[8]
-
Pd(II) Precatalyst Pathway: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), the reaction of two equivalents of the organostannane with the Pd(II) species before the catalytic cycle fully initiates can lead to homocoupling upon reductive elimination.[5]
-
High Reaction Temperature: Elevated temperatures can sometimes favor the homocoupling pathway over the desired cross-coupling.[4]
Troubleshooting & Optimization Protocol:
-
Ensure Rigorously Anaerobic Conditions: This is the most critical factor. Oxygen is a notorious culprit for promoting homocoupling.[8]
-
Action: Degas all solvents and liquid reagents thoroughly. The freeze-pump-thaw method (at least three cycles) is superior to simple nitrogen/argon bubbling.
-
Action: Assemble your reaction under a positive pressure of a high-purity inert gas (argon is preferred due to its density). Use Schlenk line techniques for all transfers.
-
-
Select the Right Palladium Source: Starting with a Pd(0) source can minimize the side reactions associated with in-situ reduction of Pd(II) precursors.[4]
-
Optimize Reaction Temperature:
-
Action: Lower the reaction temperature and monitor the reaction over a longer period. Run a temperature screen (e.g., 80°C, 90°C, 100°C in toluene) to find the optimal balance between reaction rate and side product formation.
-
-
Consider Additives:
Troubleshooting Workflow: Diagnosing Homocoupling
Caption: A step-by-step guide to troubleshooting homocoupling.
Question 2: My reaction is sluggish or stalls completely. I suspect catalyst poisoning. How can I overcome this?
The sulfur atom in the thiophene ring is a known poison for palladium catalysts.[4] Its lone pair of electrons can coordinate strongly to the palladium center, leading to catalyst deactivation and low yields.
Underlying Causes:
-
Sulfur Coordination: The Lewis basic sulfur atom binds to the palladium, inhibiting substrate binding or subsequent steps in the catalytic cycle.
-
Impure Starting Materials: Elemental sulfur or other sulfur-containing impurities in the thiophene starting material can exacerbate catalyst poisoning.[4]
Troubleshooting & Optimization Protocol:
-
Strategic Ligand Selection: This is the most effective countermeasure. The right ligand can both electronically and sterically protect the palladium center.
-
Action: Use bulky, electron-rich phosphine ligands. The steric bulk physically hinders the sulfur atom from coordinating to the palladium, while the electron-donating nature of the ligand increases the electron density on the palladium, promoting the rate-limiting oxidative addition and the final reductive elimination step.[4]
-
Recommended Ligands: Tri(o-tolyl)phosphine (P(o-tol)₃), triphenylarsine (AsPh₃), or bulky Buchwald-type ligands.
-
-
Purify Starting Materials:
-
Action: Ensure the purity of your substituted thiophene. If necessary, purify it by column chromatography, distillation, or recrystallization immediately before use to remove potential catalyst poisons.[4]
-
-
Increase Catalyst Loading: This should be considered a last resort due to the cost of palladium.
-
Action: Incrementally increase the catalyst loading (e.g., from 1-2 mol% to 5 mol%) to compensate for the portion of the catalyst that becomes deactivated.[4]
-
Table 1: Ligand Selection Guide for Thiophene Couplings
| Ligand Type | Example(s) | Key Advantage(s) for Thiophene Coupling | Considerations |
| Simple Triarylphosphines | Triphenylphosphine (PPh₃) | Standard, widely available. | Often insufficient to prevent sulfur poisoning. |
| Bulky, Electron-Rich Phosphines | Tri(o-tolyl)phosphine (P(o-tol)₃) | Steric bulk shields Pd from sulfur; accelerates reductive elimination. | Preferred choice for many thiophene couplings. |
| Triarylarsines | Triphenylarsine (AsPh₃) | Can be more effective than PPh₃ by mitigating autoretardation.[9] | Toxicity of arsenic compounds. |
| Buchwald-type Ligands | SPhos, XPhos | Highly active for cross-coupling, often effective at low loadings. | Higher cost. |
Question 3: I am recovering my thiophene starting material (protodestannylation) or my aryl halide (dehalogenation). Why is the coupling failing?
These two side reactions point to different failure modes within the catalytic cycle. Protodestannylation occurs before the stannane enters the cycle, while dehalogenation is a side reaction of the organopalladium intermediate.
A. Protodestannylation (Thiophene-SnBu₃ → Thiophene-H)
-
Underlying Cause: The organostannane is quenched by a proton source (e.g., trace water, acidic impurities in solvents or on glassware) before it can transmetalate to the palladium complex. This is a common issue when attempting to stannylate a thiophene and then use it in a subsequent coupling.[11]
-
Solution:
-
Use Anhydrous Conditions: Flame-dry all glassware under vacuum and cool under a stream of inert gas.
-
Use Anhydrous Solvents: Use freshly distilled, anhydrous, and degassed solvents. Solvents like DMF should be treated with particular care, as they can be a source of water or amine impurities. A switch to a less polar, aprotic solvent like toluene may be beneficial.[12]
-
Purify Reagents: Ensure all reagents are anhydrous.
-
B. Dehalogenation (Ar-X → Ar-H)
-
Underlying Cause: The Pd(II)-aryl intermediate (formed after oxidative addition) undergoes a side reaction before transmetalation and reductive elimination can occur. This is often observed when the subsequent steps are slow.[12]
-
Solution:
-
Accelerate Transmetalation: This is the most direct solution. As mentioned, adding a Cu(I) co-catalyst can significantly increase the rate of transmetalation, allowing it to outcompete the dehalogenation pathway.[12]
-
Change Solvent: Dehalogenation can be more prevalent in polar aprotic solvents like DMF or dioxane.
-
Action: Switch the solvent to toluene, which has been shown to suppress this side reaction.[12]
-
-
Optimize Catalyst System: A more active catalyst system can speed up the entire cycle.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Stille coupling?
A1: The catalytic cycle involves three primary steps: (1) Oxidative Addition , where the active Pd(0) catalyst inserts into the aryl-halide bond to form a Pd(II) complex; (2) Transmetalation , where the organic group from the organostannane is transferred to the palladium complex, displacing the halide; and (3) Reductive Elimination , where the two organic groups couple and are eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.[3][5] Transmetalation is often the rate-determining step.[3]
Stille Catalytic Cycle
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Q2: Are there any other, less common side reactions I should be aware of?
A2: Yes, under certain conditions, particularly in the context of polymerizations, other side reactions have been identified. These include direct C-H stannylation of the thiophene α-hydrogen and the stannylation of aryl bromides with trialkyltin bromide byproducts.[13] While less common in small-molecule synthesis, their possibility underscores the complexity of the reaction medium.
Q3: How do I remove the toxic tin byproducts after the reaction?
A3: Removing organotin byproducts (like Bu₃SnX) is a critical purification step.[6][7]
-
Aqueous KF Wash: Washing the reaction mixture with a saturated aqueous solution of potassium fluoride (KF) is highly effective. The fluoride ion has a very high affinity for tin, forming insoluble and easily filterable tin-fluoride salts.[6]
-
Silica Gel Chromatography: Tin byproducts can often be removed by column chromatography. Using a solvent system containing a small amount of triethylamine (~2-5%) can sometimes help by competing for binding sites on the silica.[6]
-
DBU Treatment: Adding 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can precipitate tributyltin halides.
Q4: Does the position of the substituent on the thiophene ring matter?
A4: Yes, the regiochemistry is very important. Stannylation and subsequent coupling are generally most facile at the α-positions (2- and 5-positions) of the thiophene ring due to their higher reactivity and lower steric hindrance. Coupling at the β-positions (3- and 4-positions) can be more challenging and may require more optimized conditions or more active catalyst systems. Furthermore, bulky substituents adjacent to the reaction site can hinder the approach of the catalyst, slowing the reaction.[11]
Part 3: Standard Operating Protocol
General Protocol for Stille Coupling of a Substituted Thiophene
This is a representative protocol and must be optimized for specific substrates.
Materials:
-
2-Bromo-5-substituted-thiophene (1.0 eq)
-
Aryl-tributylstannane (1.1 - 1.2 eq)
-
Pd(PPh₃)₄ (2-5 mol%)
-
Anhydrous, degassed toluene (approx. 0.1 M concentration)
Procedure:
-
Preparation: To a flame-dried Schlenk flask under a positive pressure of argon, add the palladium catalyst, Pd(PPh₃)₄.[14]
-
Reagent Addition: Add the 2-bromo-5-substituted-thiophene and the aryl-tributylstannane.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.[14] The Schlenk tube and its contents should have been subjected to several pump/purge cycles with argon before solvent addition.[14]
-
Reaction: Heat the reaction mixture to 90-110 °C with vigorous stirring.[14] Monitor the reaction progress by TLC or GC-MS. Reactions are typically complete within 12-16 hours.[14]
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of KF for 1 hour to precipitate tin salts.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
-
Purification: Concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired coupled product.[14]
References
- Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation - Chemical Communications (RSC Publishing).
- Stille reaction - Wikipedia.
- Technical Support Center: Optimizing Catalyst Selection for Stille Coupling of 2-Methoxythiophene - Benchchem.
- The Stille Reaction - Chem 115 Myers.
- Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction.
- The Unprecedented Side Reactions of Stille Coupling: Desired Ones for Stille Polycondensation | Request PDF - ResearchGate.
- Stille Coupling | NROChemistry.
- Stille Cross-Coupling - J&K Scientific LLC.
- Stille reaction - chemeurope.com.
- Stille Polycondensation: A Multifaceted Approach towards the Synthesis of Polymers with Semiconducting Properties - RSC Publishing.
- Stille Reaction: An Important Tool in the Synthesis of Complex Natural Products.
- The Mechanisms of the Stille Reaction - University of Windsor.
- 1 Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers - Wiley-VCH.
- How can I stannylate a thiophene at the 2-position that has an amide at the 3-position? - ResearchGate.
- Protocol for Stille Coupling Reactions Using Stannane Reagents - Benchchem.
- significant dehalogenation in stille coupling : r/Chempros - Reddit.
- 11-The Stille Reaction PDF - Scribd.
Sources
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- 2. application.wiley-vch.de [application.wiley-vch.de]
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- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. Stille Coupling | NROChemistry [nrochemistry.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Stille_reaction [chemeurope.com]
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- 14. rsc.org [rsc.org]
Troubleshooting incomplete lithiation of brominated thiophenes
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the lithiation of brominated thiophenes. This resource, designed by Senior Application Scientists, provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during this critical synthetic transformation. Our goal is to equip you with the knowledge to diagnose issues, optimize your reaction conditions, and achieve consistent, high-yield results.
Troubleshooting Guide: Addressing Incomplete Lithiation and Side Reactions
This section is structured to help you diagnose and solve specific experimental issues. Each question represents a common problem observed in the laboratory.
Question 1: My lithiation reaction is incomplete. Upon quenching, I recover a significant amount of my starting brominated thiophene. What are the likely causes and how can I fix this?
Answer:
Recovering your starting material is a clear indication that the lithium-halogen exchange did not proceed to completion. Several factors can contribute to this issue, primarily related to the activity of the organolithium reagent and the reaction conditions.
Potential Causes and Solutions:
-
Inactive Organolithium Reagent:
-
Cause: Organolithium reagents, particularly n-BuLi and t-BuLi, are highly reactive and can degrade upon exposure to moisture or air. Improper storage or handling can lead to a lower-than-expected concentration.
-
Solution:
-
Titrate Your Reagent: Always titrate your organolithium reagent before use to determine its exact molarity. A fresh titration is crucial for reproducibility.
-
Use a Fresh Bottle: If the reagent is old or has been handled frequently, consider using a new, sealed bottle.[1]
-
Proper Handling: Employ rigorous air-free techniques (e.g., Schlenk line or glovebox) to prevent quenching by atmospheric moisture and oxygen.[2]
-
-
-
Insufficient Equivalents of Organolithium Reagent:
-
Cause: The stoichiometry of the reaction is critical. Using too little of the lithiating agent will naturally result in incomplete conversion.
-
Solution: Ensure you are using at least 1.1 equivalents of the organolithium reagent for a simple lithium-halogen exchange.[2] If your substrate contains acidic protons (e.g., an amide N-H), you must add an additional equivalent of base for each acidic site.[3]
-
-
Reaction Temperature is Too Low:
-
Cause: While low temperatures are essential to prevent side reactions, extremely low temperatures can significantly slow down the rate of lithium-halogen exchange, especially with less reactive substrates.
-
Solution: Most lithium-halogen exchanges on bromothiophenes are rapid even at -78 °C.[2] However, if you suspect slow kinetics, you can try allowing the reaction to stir for a longer period (e.g., 60 minutes) at -78 °C before adding the electrophile.[2] A slight increase in temperature to -60 °C or -50 °C can be cautiously explored, but this increases the risk of side reactions.[3][4]
-
-
Poor Solubility of Starting Material:
-
Cause: If your substituted bromothiophene is not fully dissolved at the reaction temperature, the lithiation will be slow and inefficient.
-
Solution:
-
Increase Solvent Volume: Ensure your starting material is fully dissolved in the anhydrous solvent before cooling.
-
Consider a Co-solvent: In some cases, a co-solvent like diethyl ether can improve solubility.[5]
-
-
Question 2: My main side product is the debrominated thiophene. What causes this and how can I minimize its formation?
Answer:
Formation of the debrominated (protonated) product is a very common issue. It indicates that the thienyllithium intermediate is being quenched by a proton source before it can react with your desired electrophile.
Potential Causes and Solutions:
-
Inadequate Drying of Glassware and Solvents:
-
Cause: Organolithium reagents and the resulting thienyllithium intermediates are extremely strong bases and will readily react with any available proton source, including trace amounts of water.
-
Solution:
-
Glassware: Oven-dry all glassware at >120 °C for several hours and allow it to cool under a stream of inert gas (argon or nitrogen).[2]
-
Solvents: Use freshly distilled, anhydrous solvents. Tetrahydrofuran (THF), a common solvent for these reactions, should be distilled from a suitable drying agent like sodium/benzophenone ketyl.[1]
-
Electrophile: Ensure your electrophile is also anhydrous.
-
-
-
Proton Source in the Electrophile Solution:
-
Cause: If the electrophile itself is not dry, or if it is dissolved in a solvent that contains trace moisture, quenching of the thienyllithium will occur upon its addition.
-
Solution: Distill or dry the electrophile if it is a liquid. If it is a solid, ensure it has been stored in a desiccator. If dissolving the electrophile, use the same anhydrous solvent as the reaction.
-
-
Reaction with the Solvent (THF):
-
Cause: At temperatures above -78 °C, n-BuLi can deprotonate THF, leading to its decomposition.[6] This not only consumes the organolithium reagent but can also introduce proton sources during workup.
-
Solution: Maintain a strict reaction temperature of -78 °C (a dry ice/acetone bath is standard).[2][6] Avoid allowing the reaction to warm up before the electrophile has been added and has had time to react.
-
-
Quenching during Workup:
-
Cause: If the reaction with the electrophile is slow, the thienyllithium intermediate may persist until the aqueous workup, at which point it will be rapidly protonated.
-
Solution: Allow sufficient time for the electrophilic quench to go to completion. This may involve stirring for an hour at -78 °C and then allowing the reaction to slowly warm to room temperature for an additional 1-3 hours before quenching with an aqueous solution.[2]
-
Question 3: I am trying to lithiate a 3-bromothiophene derivative and the reaction is sluggish and gives multiple products. Why is this more difficult than with the 2-bromo isomer?
Answer:
You are observing a well-documented difference in reactivity between the two isomers. 2-Bromothiophene is generally more reactive than 3-bromothiophene in lithium-halogen exchange reactions.[7]
Causality Behind Reactivity Differences:
-
Electronic Effects: The C2 position of the thiophene ring is more electron-deficient than the C3 position. This facilitates the formation of the more stable 2-thienyllithium intermediate.[7]
-
Acidity of Protons: The proton at the C2 position is significantly more acidic than the proton at C3. While this is more relevant for direct deprotonation, it reflects the greater stability of the carbanion at the 2-position.[7]
Strategies for Lithiating 3-Bromothiophenes:
-
Choice of Lithiating Agent:
-
tert-Butyllithium (t-BuLi): For less reactive substrates like 3-bromothiophene, the more reactive t-BuLi is often the reagent of choice.[8][9] It is a stronger base and can facilitate a cleaner and more complete lithium-halogen exchange.[8]
-
Stoichiometry with t-BuLi: It is highly recommended to use two equivalents of t-BuLi. The first equivalent performs the lithium-halogen exchange, and the second equivalent reacts with the t-butyl bromide byproduct via an E2 elimination to form the unreactive isobutylene gas.[8] This prevents side reactions between the newly formed thienyllithium and t-butyl bromide.
-
-
Temperature Control: Strict adherence to -78 °C is critical to prevent decomposition of the less stable 3-thienyllithium intermediate.[2]
-
Additive for Enhanced Reactivity:
| Parameter | 2-Bromothiophene | 3-Bromothiophene | Rationale |
| Reactivity | Higher | Lower | The 2-thienyllithium intermediate is more stable.[7] |
| Typical Reagent | n-BuLi (1.1 eq) | t-BuLi (2.0 eq) | t-BuLi is more reactive and prevents side reactions from the alkyl bromide byproduct.[8][9] |
| Temperature | -78 °C | -78 °C | Crucial for the stability of the lithiated intermediate.[2] |
| Additives | Often not necessary | TMEDA can be beneficial | TMEDA increases the reactivity of the organolithium reagent.[10][12] |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the lithiation of brominated thiophenes?
The primary mechanism is a lithium-halogen exchange . This is not a simple deprotonation. In this reaction, the electropositive lithium atom of the organolithium reagent (e.g., n-BuLi) exchanges with the bromine atom on the thiophene ring. The reaction proceeds through a proposed "ate-complex" intermediate.[13] The driving force for this exchange is the formation of a more stable organolithium species. In this case, the sp²-hybridized thienyllithium is more stable than the sp³-hybridized n-butyllithium.[14]
Caption: Mechanism of Lithium-Halogen Exchange.
Q2: Should I use n-BuLi or t-BuLi for my reaction?
The choice depends on your specific substrate and potential side reactions:
-
n-BuLi: This is the most common and cost-effective choice. It is generally sufficient for reactive substrates like 2-bromothiophene.[2] A key disadvantage is that the byproduct, n-butyl bromide, can potentially react with your thienyllithium in an Sₙ2 fashion, leading to butylated side products.[8]
-
t-BuLi: This is a more reactive and sterically hindered reagent.[9] It is often preferred for less reactive substrates (like 3-bromothiophene) or when side reactions are a concern.[8] As mentioned earlier, using two equivalents of t-BuLi leads to the formation of isobutylene, an unreactive gas, which results in a cleaner reaction mixture.[8]
Q3: What is the role of the solvent, and which one should I use?
The solvent plays a crucial role in solvating the organolithium species and influencing its reactivity.
-
Tetrahydrofuran (THF): This is the most commonly used solvent. Its ability to act as a Lewis base helps to break down the aggregates of organolithium reagents, increasing their reactivity.[4][10] However, THF can be deprotonated by strong bases like n-BuLi at temperatures above -78 °C, so strict temperature control is essential.[6]
-
Diethyl Ether (Et₂O): Diethyl ether is less reactive towards organolithium reagents than THF and can be a good alternative if solvent deprotonation is a concern.[15][16] However, many organolithium species are less soluble in ether, which can negatively impact the reaction rate.
Q4: How can I be sure my lithiation has worked before adding my electrophile?
While in-situ monitoring is challenging, you can perform a pilot reaction to confirm the lithiation.
-
Run the lithiation under your planned conditions.
-
Instead of adding your electrophile, quench a small aliquot of the reaction mixture with a deuterated proton source, such as deuterium oxide (D₂O) or deuterated methanol (MeOD).
-
Work up the aliquot and analyze the product by ¹H NMR or mass spectrometry.
-
Successful lithiation will be indicated by the incorporation of deuterium at the position where the bromine was located.[1]
Experimental Protocols
General Protocol for Lithiation of 2-Bromothiophene using n-BuLi
This protocol describes a general procedure for the lithiation of 2-bromothiophene and subsequent quenching with an electrophile.
Materials:
-
2-Bromothiophene
-
n-Butyllithium (titrated solution in hexanes)
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., trimethylsilyl chloride)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Assemble an oven-dried, three-necked flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen or argon inlet.
-
Inert Atmosphere: Purge the flask with inert gas for at least 15 minutes.
-
Addition of Reagents: Under a positive flow of inert gas, add 2-bromothiophene (1.0 eq) to the flask via syringe. Add anhydrous THF to achieve a concentration of approximately 0.3 M.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath and stir for 10 minutes to equilibrate.
-
Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the reaction mixture at -78 °C for 45-60 minutes.
-
Electrophilic Quench: Add the electrophile (1.2 eq) dropwise, maintaining the temperature at -78 °C.
-
Warming: Stir the reaction at -78 °C for 1 hour, then remove the cooling bath and allow the mixture to warm slowly to room temperature. Continue stirring for an additional 1-2 hours.
-
Workup: Cool the flask to 0 °C in an ice bath and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter the solution, concentrate under reduced pressure, and purify the crude product by flash column chromatography or distillation.
Caption: Experimental workflow for thiophene lithiation.
References
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
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- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 11. tuodaindus.com [tuodaindus.com]
- 12. nbinno.com [nbinno.com]
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- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. ospt.osi.lv [ospt.osi.lv]
Technical Support Center: Managing Exothermic Grignard Formation with 2-Bromo-5-butylthiophene
Welcome to the Technical Support Center for the synthesis and handling of 5-butylthien-2-ylmagnesium bromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the management of the highly exothermic formation of this Grignard reagent from 2-bromo-5-butylthiophene. Our goal is to equip you with the expertise to perform this reaction safely and efficiently.
Introduction to the Challenge
The formation of a Grignard reagent is a cornerstone of carbon-carbon bond formation in organic synthesis.[1] However, the reaction of an organic halide with magnesium metal is a highly exothermic process.[2] The initiation of this reaction can sometimes be delayed, leading to a dangerous accumulation of the halide. Once the reaction initiates, the built-up concentration can cause a runaway reaction, posing significant safety risks, including rapid temperature and pressure increases, and potentially fire.[3]
This guide will specifically address the nuances of preparing the Grignard reagent from this compound, a common intermediate in the synthesis of various functional materials and pharmaceutical compounds.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with this compound is not initiating. What are the common causes and solutions?
A1: Failure to initiate is a common hurdle. The primary culprits are often an inactive magnesium surface and the presence of moisture.[4][5]
-
Inactive Magnesium Surface: Magnesium turnings are typically coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction from starting.[6]
-
Activation is Key: To overcome this, activate the magnesium surface. This can be achieved by gently crushing the turnings with a dry glass rod to expose a fresh surface. Chemical activation using a small crystal of iodine or a few drops of 1,2-dibromoethane is also highly effective.[5][7] The disappearance of the iodine's purple color indicates magnesium activation.[6]
-
-
Anhydrous Conditions are Crucial: Grignard reagents are potent bases and will be quenched by even trace amounts of water.[8][9]
Q2: The reaction initiated, but the exotherm is too vigorous and difficult to control. How can I manage this?
A2: A vigorous exotherm indicates a rapid reaction rate, which can be hazardous. The key is to control the rate of addition of the this compound.
-
Slow and Controlled Addition: Add the solution of this compound dropwise to the magnesium suspension.[4] This ensures that the halide is consumed as it is added, preventing accumulation.
-
Maintain Moderate Temperature: While some initial heating may be necessary for initiation, the reaction is exothermic and will likely require cooling to maintain a gentle reflux.[4] Have an ice-water bath ready to cool the reaction if it becomes too vigorous.[3][8]
-
Solvent Choice: Tetrahydrofuran (THF) is often a preferred solvent over diethyl ether for preparing aryl Grignard reagents. Its higher boiling point (66 °C vs. 34.6 °C) allows for a wider operating temperature range and can help to better control the reaction.[10][11]
Q3: My reaction mixture is turning dark brown or black. Is this normal?
A3: A color change to a gray or brown solution is normal during Grignard formation.[5] However, a very dark brown or black color may indicate decomposition or the formation of side products, such as Wurtz coupling products.[5][12]
-
Minimize Side Reactions: Wurtz coupling can be minimized by maintaining a low concentration of the halide through slow, dropwise addition and by avoiding high temperatures.[12]
-
Purity of Starting Materials: Ensure the this compound and magnesium are of high purity, as impurities can catalyze decomposition.[12]
Q4: How can I monitor the progress of the Grignard formation to ensure it is proceeding safely?
A4: Real-time monitoring is crucial for understanding and controlling the reaction, especially on a larger scale.
-
In-situ FTIR Spectroscopy: This technique can be used to monitor the concentration of the this compound and the formation of the Grignard reagent in real-time.[13] This allows for the immediate detection of the reaction initiation and can help prevent the accumulation of the halide.[14]
-
Reaction Calorimetry: Calorimetry can be used to measure the heat flow of the reaction.[13][15] This data is invaluable for assessing the thermal risk and ensuring that the cooling capacity of the reactor is sufficient to handle the heat generated.[16][17]
-
Inline NIR Spectroscopy: Near-infrared (NIR) spectroscopy can also be employed to monitor the reaction continuously, providing real-time data on reactant consumption and product formation.[18][19]
Q5: What is the safest way to quench the Grignard reaction once it is complete?
A5: Quenching is the process of deactivating the highly reactive Grignard reagent and must be done with extreme caution.[20]
-
Cool the Reaction: Before quenching, cool the reaction mixture in an ice bath.[21]
-
Slow, Dropwise Addition of a Protic Source: Slowly add a quenching agent dropwise with vigorous stirring.[21] A common and safe practice is to start with a less reactive protic source like isopropanol, followed by a more reactive one like water.[20][22] A saturated aqueous solution of ammonium chloride is also a standard quenching agent.[23]
-
Avoid Strong Acids Initially: Do not use strong or concentrated acids for the initial quench, as they can react violently with any unreacted magnesium, producing flammable hydrogen gas.[24] Dilute acids can be used after the initial deactivation to dissolve the magnesium salts.[24]
Troubleshooting Guide
| Problem | Symptom | Possible Causes | Solutions & Recommendations |
| Reaction Fails to Initiate | No observable exotherm, no change in the appearance of the magnesium. | 1. Inactive magnesium surface (MgO layer).[4][6] 2. Wet glassware or solvent.[4][8] 3. Low reactivity of this compound. | 1. Activate Magnesium: Crush turnings with a dry glass rod or add a crystal of iodine or a few drops of 1,2-dibromoethane.[5] 2. Ensure Anhydrous Conditions: Flame-dry all glassware and use anhydrous solvents.[4][5] 3. Initiation Aids: Gentle warming with a heat gun can help, but be prepared to cool the reaction immediately upon initiation.[5] |
| Runaway Reaction | Rapid, uncontrolled increase in temperature and pressure; vigorous boiling. | 1. Accumulation of this compound before initiation.[3] 2. Too rapid addition of the halide.[25] | 1. Control Addition Rate: Add the halide solution dropwise to maintain a gentle reflux.[4] 2. Immediate Cooling: Have an ice bath readily available to immerse the reaction flask if the reaction becomes too vigorous.[3][8] 3. Stop Addition: Immediately stop the addition of the halide if the exotherm becomes difficult to control.[25] |
| Low Yield of Grignard Reagent | Subsequent reactions give poor yields of the desired product. | 1. Incomplete reaction. 2. Wurtz coupling side reaction.[12] 3. Quenching by moisture or acidic impurities.[4] | 1. Ensure Complete Reaction: Allow sufficient reaction time after the addition is complete. 2. Minimize Wurtz Coupling: Maintain a low concentration of the halide through slow addition and avoid high temperatures.[12] 3. Rigorous Anhydrous Conditions: Re-evaluate drying procedures for glassware and solvents. |
| Darkening of Reaction Mixture | Solution turns dark brown or black. | 1. Decomposition of the Grignard reagent. 2. Formation of finely divided magnesium from side reactions.[5] 3. Impurities in starting materials.[12] | 1. Maintain Low Temperature: Avoid overheating during Grignard formation.[12] 2. Use Pure Reagents: Ensure the purity of this compound and magnesium.[12] |
Experimental Protocols
Protocol for the Formation of 5-Butylthien-2-ylmagnesium Bromide
This protocol outlines a standard laboratory-scale procedure.
Materials:
-
Magnesium turnings
-
Iodine (one small crystal)
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Flame-dried 250 mL three-necked round-bottom flask, reflux condenser, and pressure-equalizing dropping funnel, all fitted with drying tubes.
Methodology:
-
Place the magnesium turnings and a crystal of iodine in the flame-dried flask equipped with a magnetic stir bar.
-
Assemble the glassware quickly while it is still warm and allow it to cool to room temperature under a positive pressure of dry nitrogen or argon.
-
In the dropping funnel, prepare a solution of this compound in anhydrous THF.
-
Add a small portion (approx. 10%) of the this compound solution to the magnesium suspension to initiate the reaction. Gentle warming with a heat gun may be necessary. The disappearance of the iodine color and the onset of a gentle reflux indicate initiation.
-
Once the reaction is initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.[5] A color change to a gray-to-brown solution will be observed.[5]
-
After the addition is complete, continue to stir the mixture and maintain a gentle reflux for an additional 30-60 minutes to ensure complete reaction.
-
Cool the reaction flask to room temperature. The resulting solution is the Grignard reagent and is ready for use in subsequent steps.
Workflow for Managing Exothermic Grignard Formation
Caption: A workflow diagram for managing exothermic Grignard formation.
References
- KGROUP. (2006, October 27). Quenching Reactive Substances.
- Mettler Toledo.
- Chemistry LibreTexts. (2021, August 15). Quenching Reactions: Grignards.
- Developing SOPs for Hazardous Chemical Manipul
- ACS Publications. (n.d.).
- Environmental Health and Safety. (n.d.).
- YouTube. (2024, March 17). Grignard reaction I Why Strong/Conc. Acids Must Be Avoided in Grignard Reaction Quenching I Workup.
- Benchchem. (n.d.).
- ResearchGate. (n.d.). Improvement of Process Safety and Efficiency of Grignard Reactions by Real-Time Monitoring.
- METTLER TOLEDO. (n.d.). Progression of a Grignard Reaction.
- Grignard Reaction. (n.d.).
- Quora. (2018, January 13). What precaution would you adopt while preparing a Grignard reagent?
- American Chemical Society. (n.d.). Grignard Reaction.
- Study.com. (n.d.).
- ResearchGate. (n.d.).
- Benchchem. (n.d.). Technical Support Center: Quenching Procedures for Organometallic Reactions.
- ResearchGate. (n.d.). Process hazard evaluation and exothermic mechanism for the synthesis of n-butylmagnesium bromide Grignard reagent in different solvents.
- Laboratory Safety Standard Oper
- Calorimetric investigation of the form
- YouTube. (2020, November 9).
- Organic Syntheses Procedure. (n.d.).
- Master Organic Chemistry. (2011, October 14). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms.
- Quora. (2024, March 9). How can a Grignard formation be exothermic when the product is less stable than the alkyl halogenide?
- ResearchGate. (n.d.).
- Benchchem. (n.d.). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
- ACS Publications. (n.d.). The Grignard Reaction – Unraveling a Chemical Puzzle.
- AIChE. (n.d.). (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry.
- ResearchGate. (2014, March 6).
- Reddit. (2022, August 6). Which method is the best to conduct the Grignard reaction?
- ScholarWorks at WMU. (n.d.). Asymmetric Induction in Grignard Reactions in a Chiral Solvent.
- Thermal Hazards of Synthesizing a Grignard Reagent under Different Dosing R
- Filo. (2022, August 2). (ix) Preparation of Grignard reagent : 2-Bromo thiophene reacts with magn..
- Sciencemadness.org. (2021, December 28). Question about Grignard reaction.
- 25. The Grignard Reaction. (n.d.).
- Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents.
- Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. (n.d.).
- Reddit. (2021, September 9).
- The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. (n.d.).
- Reddit. (n.d.). Why are chloro-based Grignard reagents harder to form?
- Benchchem. (n.d.).
- ResearchGate. (2021, December 31). How can I prepare the thiophene magnesium bromide and hydroxy methyl thiophene?
- Benchchem. (n.d.). Side product formation in Grignard reactions with 2-[3-(bromomethyl)phenyl]thiophene.
- Benchchem. (n.d.). Application Notes and Protocols for the Formation of 3-Bromo-3-methylpentane Grignard Reagent.
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Technical Support Center: Optimizing Suzuki Coupling of Bromothiophenes
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for Suzuki-Miyaura cross-coupling reactions involving bromothiophene substrates. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the unique challenges posed by these sulfur-containing heteroaromatics. We will delve into the critical roles of solvent and base selection, providing field-proven insights and troubleshooting strategies to enhance reaction efficiency, yield, and reproducibility.
Foundational Principles: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of C-C bonds between an organohalide and an organoboron species, catalyzed by a palladium complex.[1] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3][4]
Understanding this cycle is paramount to effective troubleshooting. Each component of your reaction—the catalyst, ligand, solvent, and base—exerts a profound influence on the rate and efficiency of these steps.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Troubleshooting Guide & FAQs
This section addresses common issues encountered when performing Suzuki couplings with bromothiophene substrates.
Question 1: My reaction yield is low, or the reaction has stalled. What are the likely causes related to my solvent and base?
Answer: Low conversion is a frequent issue, often pointing to suboptimal solvent or base selection that fails to create a productive reaction environment.
-
Causality—The Role of the Base: The base is not merely a spectator; it is critical for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[1][5]
-
Insufficient Basicity: A base that is too weak may not generate a sufficient concentration of the active boronate, stalling the reaction.
-
Poor Solubility: Inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) have low solubility in purely organic solvents (e.g., toluene, THF). This is a primary reason for using aqueous or biphasic solvent systems.[6]
-
-
Causality—The Role of the Solvent: The solvent system must solubilize the organic substrates, the palladium catalyst, and, crucially, interact effectively with the base.[6]
-
Poor Reactant Solubility: If your bromothiophene or boronic acid is not fully dissolved, the reaction will be limited by mass transfer, not kinetics.
-
Biphasic Systems: Solvents like 1,4-dioxane or THF are often used with water.[6][7] Water dissolves the inorganic base, allowing for the formation of the boronate at the phase interface or in the aqueous phase, which can then engage with the palladium complex in the organic phase. The higher solubility of aryl-boronic acids in dioxane/water mixtures compared to toluene can lead to significantly higher yields.[7]
-
Catalyst Deactivation: Thiophene's sulfur atom can coordinate to the palladium center, leading to catalyst deactivation.[8] The choice of solvent and ligand can influence the stability of the catalyst and mitigate this poisoning effect.
-
-
Troubleshooting Steps:
-
Switch to a Biphasic System: If using an anhydrous solvent like toluene, switch to a 1,4-dioxane/water or THF/water mixture (e.g., 4:1 or 5:1 v/v).
-
Re-evaluate Your Base: For many bromothiophene couplings, K₃PO₄ or K₂CO₃ are effective starting points.[7][9][10] Cesium carbonate (Cs₂CO₃) is a stronger and often more effective base, particularly in dioxane.[10] Avoid very strong bases like NaOH initially, as they can promote side reactions.[11]
-
Ensure Proper Mixing: In biphasic systems, vigorous stirring is essential to maximize the interfacial area where the reaction occurs.
-
Question 2: I am observing significant amounts of debrominated thiophene (protodehalogenation). How can I prevent this?
Answer: Protodehalogenation, the replacement of the bromine atom with hydrogen, is a common side reaction that consumes your starting material.[12]
-
Causality: This side reaction occurs when the R¹-Pd(II)-X intermediate (see diagram) is intercepted by a hydride source before it can undergo transmetalation.[13]
-
Solvent as a Hydride Source: Alcohols (e.g., methanol, ethanol) can sometimes act as hydride donors, especially at elevated temperatures. While often used as solvents, be aware of this potential pathway.
-
Base-Promoted Pathways: Certain bases or impurities within them can facilitate the generation of hydride species.
-
Inefficient Transmetalation: If the transmetalation step is slow (due to a poorly activated boronic acid or a sterically hindered substrate), the oxidative addition complex has a longer lifetime, increasing the probability of intercepting a hydride source.
-
-
Troubleshooting Steps:
-
Optimize the Base and Solvent: Use a non-alcoholic solvent system like dioxane/water or toluene/water. Ensure your base is of high purity.
-
Accelerate Transmetalation: Employ a stronger base (e.g., switch from K₂CO₃ to K₃PO₄ or Cs₂CO₃) to increase the concentration of the active boronate species.
-
Modify the Catalyst System: Use more electron-rich and bulky phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos). These ligands can accelerate both oxidative addition and the subsequent steps, minimizing the lifetime of intermediates prone to side reactions.[10]
-
Question 3: My main byproduct is the homocoupled boronic acid (R²-R²). What causes this and how is it fixed?
Answer: Homocoupling of the boronic acid is typically a sign of oxygen in the system or issues with the palladium catalyst's oxidation state.
-
Causality: This side reaction is often promoted by the presence of Pd(II) species and oxygen.[13] If the Pd(0) catalyst is oxidized to Pd(II) by air, or if a Pd(II) precatalyst is used without complete reduction to Pd(0), these species can catalyze the dimerization of the boronic acid.
-
Troubleshooting Steps:
-
Thoroughly Degas: Ensure your solvent and reaction mixture are rigorously degassed before heating. This is the most critical step. Use a robust method like three freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for at least 20-30 minutes.
-
Maintain an Inert Atmosphere: Keep the reaction under a positive pressure of Argon or Nitrogen throughout the entire process.
-
Use High-Purity Reagents: Use fresh, high-purity boronic acid. Older boronic acids can sometimes contain anhydrides (boroxines) which can behave differently.
-
Question 4: I am working with an unstable thiophene boronic acid and see significant protodeboronation (formation of thiophene from the boronic acid). What strategies can I use?
Answer: Protodeboronation, the cleavage of the C-B bond, is a major challenge, especially with electron-rich or certain heteroaryl boronic acids like those derived from thiophene.[14][15]
-
Causality: The C-B bond is susceptible to cleavage by protons, a reaction that is often accelerated by strong bases and high temperatures in aqueous media.[14] The goal is to make the rate of Suzuki coupling faster than the rate of protodeboronation.
-
Troubleshooting Steps:
-
Use a Milder Base: Switch from strong bases like NaOH or KOH to milder inorganic bases like finely ground K₃PO₄ or even potassium fluoride (KF).[5][14]
-
Lower the Reaction Temperature: If possible, screen lower reaction temperatures. A more active catalyst system may allow you to achieve good conversion at a temperature where protodeboronation is less competitive.
-
Use a Boronic Ester: Convert the unstable boronic acid to a more robust boronate ester, such as a pinacol (Bpin) or MIDA ester. These are significantly more stable to protodeboronation and release the boronic acid slowly under the reaction conditions, keeping its ambient concentration low.
-
Minimize Water: While some water is necessary for inorganic bases, excessive amounts can accelerate protodeboronation. Use the minimum amount of water required for the base, or consider using a base like Cs₂CO₃ in a less aqueous solvent like dioxane.
-
Practical Guidance & Protocols
Table 1: Recommended Starting Conditions for Suzuki Coupling of Bromothiophenes
This table provides experimentally validated starting points. Optimization will likely be required for your specific substrates.
| Substrate Example | Coupling Partner | Catalyst (mol%) | Base (equiv) | Solvent System | Temp (°C) | Yield | Reference / Insight |
| 2,5-Dibromo-3-hexylthiophene | Arylboronic acids (2.5) | Pd(PPh₃)₄ (5) | K₃PO₄ (3.0) | 1,4-Dioxane / H₂O | 90 | Good | [7] Dioxane/water was superior to toluene due to better solubility of the boronic acid. |
| 2-Bromothiophene | Phenylboronic acid (1.2) | Pyridine-based Pd(II) complex (0.01) | Na₂CO₃ (2.0) | H₂O | 100 | 95% | [16] Demonstrates feasibility in pure water with a suitable catalyst, offering a green alternative. |
| 3-Amino-2-chloropyridine | 2-Methylphenylboronic acid (1.2) | Pd(Amphos)₂Cl₂ (1) | K₂CO₃ (1.5) | Toluene / H₂O | 90 (Reflux) | 79% | Applicable principle for heteroaryl halides; shows tolerance for amine groups that can act as catalyst poisons. |
| Heteroaryl Chlorides | Arylboronic acids (1.5) | PdCl₂{PᵗBu₂(p-NMe₂-Ph)}₂ (0.1-1) | K₃PO₄ or K₂CO₃ (2.0) | Toluene / H₂O | 80-100 | 89-99% | [17] Highlights the power of modern, electron-rich phosphine ligands for challenging heteroaryl couplings. |
*Note: While not bromothiophenes, these examples with other challenging heteroaryl halides provide valuable, transferable insights into effective catalyst and base systems.
Experimental Protocol: A Generalized Starting Point
This protocol is a robust starting point for coupling a generic bromothiophene with an arylboronic acid.
1. Reagent Preparation & Setup:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add the bromothiophene (1.0 equiv), the arylboronic acid (1.2–1.5 equiv), and the base (e.g., K₃PO₄, 2.0–3.0 equiv).
-
Add the palladium catalyst and ligand (e.g., Pd(OAc)₂ at 1-2 mol% and SPhos at 2-4 mol%, or a pre-formed catalyst like Pd(PPh₃)₄ at 3-5 mol%).
-
Seal the flask with a septum, and perform three vacuum/backfill cycles with high-purity argon or nitrogen.
2. Solvent Addition:
-
Prepare a degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1 v/v) by sparging with argon for 30 minutes.
-
Using a syringe, add the degassed solvent to the flask containing the solids under a positive pressure of inert gas.
3. Reaction:
-
Place the flask in a pre-heated oil bath at the desired temperature (a good starting point is 80–100 °C).
-
Stir the reaction vigorously to ensure good mixing between the phases.
-
Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the starting material and the formation of the desired product.
4. Work-up and Purification:
-
Once the reaction is complete (or has stalled), cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) and water.
-
Separate the organic layer. Wash it sequentially with water and then brine to remove the inorganic base and salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired biarylthiophene.
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]
-
Suzuki Coupling - Organic Chemistry Portal. [Link]
-
Merits of the Suzuki Coupling Reaction - BYJU'S. [Link]
-
Suzuki Coupling: Mechanism & Examples - NROChemistry. [Link]
-
New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides - ACS Publications. [Link]
-
Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure - ACS Publications. [Link]
-
Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Royal Society of Chemistry. [Link]
-
New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides - ACS Publications. [Link]
-
Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic... - ResearchGate. [Link]
-
Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PubMed Central. [Link]
-
Table 2 : The effect of various bases on the Suzuki coupling reaction a - ResearchGate. [Link]
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube. [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - NIH. [Link]
-
Suzuki reaction - Wikipedia. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. [Link]
-
Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. [Link]
-
Problems with Suzuki coupling of aryl boronic acid and alkyl halide : r/Chempros - Reddit. [Link]
-
Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF - ResearchGate. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. byjus.com [byjus.com]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Yoneda Labs [yonedalabs.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
Catalyst and ligand selection for cross-coupling of 2-bromo-5-butylthiophene
Welcome to the technical support center for the cross-coupling of 2-bromo-5-butylthiophene. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common cross-coupling reactions for functionalizing this compound?
The most frequently employed palladium-catalyzed cross-coupling reactions for this substrate include:
-
Suzuki-Miyaura Coupling: For C(sp²)–C(sp²) bond formation with boronic acids or esters. This method is popular due to the commercial availability and stability of many boronic acid reagents.[1][2]
-
Stille Coupling: Utilizes organostannanes for C-C bond formation and is known for its excellent functional group tolerance, though the toxicity of tin reagents is a significant drawback.[3][4][5]
-
Heck Coupling: Couples the thiophene with an alkene to form a substituted alkene.[6][7] This reaction is a powerful tool for C-C bond formation.[8]
-
Buchwald-Hartwig Amination: For the formation of C-N bonds by coupling with a primary or secondary amine.[9][10][11]
-
Sonogashira Coupling: Creates a C(sp²)–C(sp) bond by reacting with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[12][13]
Q2: Why is ligand selection so critical when working with a thiophene substrate?
Ligand choice is paramount for two primary reasons:
-
Catalyst Poisoning: The sulfur atom in the thiophene ring can act as a Lewis base and coordinate to the palladium center. This coordination can lead to catalyst deactivation or "poisoning," resulting in low yields or stalled reactions.[14]
-
Reaction Kinetics: The ligand directly influences the rates of the key steps in the catalytic cycle: oxidative addition and reductive elimination. Bulky, electron-rich ligands generally accelerate these steps, which is crucial for the efficient coupling of heteroaryl halides.[14] N-Heterocyclic Carbenes (NHCs) and sterically hindered phosphines like tri-tert-butylphosphine are often highly effective for this reason.[14]
Q3: Which position on a dibrominated thiophene is more reactive?
For polyhalogenated thiophenes, oxidative addition in cross-coupling reactions preferentially occurs at the α-position (C2 or C5) over the β-position (C3 or C4).[15] In the case of 2,5-dibromothiophene derivatives, the C5 position has been reported to be preferably coupled in regioselective Suzuki reactions.[16] This is attributed to the more electron-deficient nature of the carbon at the 2- and 5-positions, which facilitates the initial oxidative addition of the palladium(0) catalyst.[17]
Q4: Can I perform a direct C-H arylation on the thiophene ring instead of using a bromo-substituted starting material?
Yes, direct C-H arylation is a powerful alternative that avoids the pre-functionalization step of bromination. Ligand-less palladium acetate (Pd(OAc)₂) systems have been shown to be very efficient for the direct 5-arylation of thiophene derivatives. Interestingly, these reactions often perform better at low palladium concentrations (0.1–0.001 mol%), as higher concentrations can lead to the formation of inactive palladium black.
Catalyst and Ligand Selection Guide
Choosing the right catalyst system is crucial for success. The following diagram and table provide a starting point for selecting a catalyst and ligand based on the desired transformation.
Caption: General catalyst selection guide for common cross-coupling reactions.
Table 1: Comparison of Ligand Performance in a Model Suzuki Coupling
Reaction: 2-Bromothiophene with Phenylboronic Acid
| Ligand | Catalyst Precursor | Base | Solvent | Temp (°C) | Typical Yield (%) | Key Characteristics |
| PPh₃ (Triphenylphosphine) | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | ~85-95%[17] | Classic, widely used, but may require higher temperatures and longer reaction times. |
| P(t-Bu)₃ (Tri-tert-butylphosphine) | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 80-100 | >95% | Bulky, electron-rich ligand that promotes fast oxidative addition.[14] |
| SPhos | Pd(OAc)₂ | K₃PO₄ | Dioxane/H₂O | 90 | >98%[18] | Highly effective biarylphosphine ligand for heteroaryl couplings, allowing for low catalyst loadings.[18] |
| IPr (NHC Ligand) | [Pd(IPr)(cinnamyl)Cl] | K₃PO₄ | Toluene | 100 | >95% | N-Heterocyclic Carbene (NHC) forms a very stable bond with palladium, excellent for challenging substrates.[14] |
Troubleshooting Guide
Caption: Decision tree for troubleshooting common cross-coupling issues.
Q: My reaction has stalled with significant starting material remaining. What should I do?
A: This is a classic sign of catalyst deactivation or insufficient catalyst activity.
-
Catalyst Deactivation: As mentioned, the thiophene sulfur can poison the palladium catalyst.[14]
-
Solution: Switch to a catalyst system with bulky, electron-rich ligands such as Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[14] The steric bulk of these ligands can create a protective pocket around the palladium center, hindering coordination by the thiophene sulfur and preventing deactivation.
-
-
Insufficient Activity: The chosen catalyst may not be potent enough to facilitate the oxidative addition step, which is often rate-limiting.
-
Solution: Increase the reaction temperature or switch to a more active catalyst system as described above. Using a palladium pre-catalyst can also ensure a sufficient concentration of the active Pd(0) species.
-
Q: I'm observing a significant amount of 5-butylthiophene as a byproduct. What is causing this dehalogenation?
A: The formation of the dehalogenated product occurs when the aryl-palladium intermediate undergoes protonolysis or is reduced by a hydride source before it can couple with the partner reagent.
-
Possible Causes:
-
Hydride Source: The hydride can originate from trace water, an alcohol solvent, or even certain amine bases after oxidative addition.[2][19]
-
Slow Transmetallation: If the transmetallation step (e.g., with the boronic acid in a Suzuki coupling) is slow, the aryl-palladium intermediate has a longer lifetime, increasing the chance of a side reaction like dehalogenation.
-
-
Solutions:
-
Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried.
-
Select the Right Base/Solvent: Use a non-protic solvent and a base less likely to generate hydrides. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often good choices.
-
Accelerate Transmetallation: For Suzuki couplings, using a more reactive boronic ester or ensuring the base is effective for boronate formation can speed up this step.[19]
-
Q: My main byproduct is the homocoupling of my coupling partner (e.g., boronic acid or alkyne). How can I prevent this?
A: Homocoupling is a common side reaction, particularly in Suzuki and Sonogashira couplings.
-
Suzuki Homocoupling: This is often promoted by the presence of oxygen, which can facilitate a Pd(II)-mediated pathway that couples two molecules of the organoboron reagent.[2]
-
Solution: Rigorously degas your reaction mixture before heating. This is typically done by bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles.
-
-
Sonogashira Homocoupling (Glaser Coupling): This is a copper-catalyzed dimerization of terminal alkynes.
-
Solution: Reduce the amount of copper(I) co-catalyst or switch to a copper-free Sonogashira protocol. Many modern methods use specific ligands that enable the catalytic cycle to proceed efficiently without the need for a copper co-catalyst.
-
Q: I'm attempting a Suzuki coupling, but I suspect my boronic acid is degrading. What are the signs and solutions?
A: Boronic acids can be unstable and undergo protodeboronation, where the C-B bond is cleaved and replaced with a C-H bond, effectively destroying the nucleophilic partner.[19][20]
-
Signs: Low yield, formation of the dehalogenated starting material (from the aryl halide coupling partner), and observation of the arene corresponding to the boronic acid.
-
Solutions:
-
Use Fresh Reagents: Use freshly purchased or recently purified boronic acid.[19]
-
Switch to a More Stable Derivative: Boronic esters, particularly pinacol esters (Bpin), or potassium trifluoroborate salts (BF₃K) are generally more stable than the corresponding boronic acids and are less prone to protodeboronation.[19]
-
Optimize the Base: For base-sensitive substrates where strong bases might cause degradation, consider using a milder base like potassium fluoride (KF).
-
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid using a modern catalyst system.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)[18]
-
Potassium phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)[17]
-
Degassed 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL)[17]
Procedure:
-
Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
References
Sources
- 1. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 4. Stille Coupling [organic-chemistry.org]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. Heck Coupling | NROChemistry [nrochemistry.com]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 24. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. youtube.com [youtube.com]
- 27. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 28. researchgate.net [researchgate.net]
- 29. Heck Reaction [organic-chemistry.org]
- 30. chem.libretexts.org [chem.libretexts.org]
- 31. Suzuki Coupling [organic-chemistry.org]
- 32. researchgate.net [researchgate.net]
- 33. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 34. chem.libretexts.org [chem.libretexts.org]
- 35. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 36. uwindsor.ca [uwindsor.ca]
- 37. reddit.com [reddit.com]
- 38. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 39. pdf.benchchem.com [pdf.benchchem.com]
- 40. masterorganicchemistry.com [masterorganicchemistry.com]
- 41. Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 42. researchgate.net [researchgate.net]
- 43. pure.manchester.ac.uk [pure.manchester.ac.uk]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Characterization of 2-bromo-5-butylthiophene
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized compounds is a critical checkpoint in the discovery pipeline. This guide provides an in-depth technical comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of 2-bromo-5-butylthiophene, a key building block in the synthesis of advanced organic materials. We will explore supporting experimental data from analogous compounds, detail experimental protocols, and provide a comparative analysis with alternative thiophene structures to facilitate robust structural elucidation.
The thiophene moiety is a prevalent scaffold in medicinal chemistry and materials science.[1] Consequently, accurate characterization of substituted thiophenes like this compound is paramount, as subtle changes in substitution patterns can significantly impact their chemical and physical properties. ¹H and ¹³C NMR spectroscopy are powerful, non-destructive techniques that provide detailed information about the molecular framework, enabling confident structural assignment.[2][3]
Experimental Protocols: Acquiring High-Quality NMR Spectra
Accurate and reproducible NMR data acquisition is crucial for reliable structural validation. The following is a generalized protocol for obtaining ¹H and ¹³C NMR spectra of thiophene derivatives.[2][4]
Sample Preparation:
-
Dissolve approximately 10-20 mg of purified this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) to serve as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 2 seconds.
The causality behind these choices lies in ensuring sufficient sample concentration for detection, using a deuterated solvent to avoid overwhelming the spectrum with solvent signals, and employing an internal standard for accurate chemical shift referencing. The choice of spectrometer frequency and number of scans is a balance between achieving adequate resolution and signal-to-noise in a reasonable amount of time.
¹H and ¹³C NMR Spectral Data of this compound
The structure and numbering of this compound are as follows:
Predicted ¹H NMR Data (400 MHz, CDCl₃):
| Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-3 | ~ 6.85 | d | ~ 3.8 |
| H-4 | ~ 6.65 | d | ~ 3.8 |
| -CH₂- (α) | ~ 2.78 | t | ~ 7.5 |
| -CH₂- (β) | ~ 1.65 | sextet | ~ 7.5 |
| -CH₂- (γ) | ~ 1.40 | sextet | ~ 7.5 |
| -CH₃ (δ) | ~ 0.93 | t | ~ 7.3 |
Predicted ¹³C NMR Data (100 MHz, CDCl₃):
| Assignment | Predicted Chemical Shift (δ) ppm |
| C-2 | ~ 112 |
| C-3 | ~ 130 |
| C-4 | ~ 125 |
| C-5 | ~ 145 |
| -CH₂- (α) | ~ 30 |
| -CH₂- (β) | ~ 33 |
| -CH₂- (γ) | ~ 22 |
| -CH₃ (δ) | ~ 14 |
Comparative NMR Data Analysis: Unambiguous Identification
The chemical shifts (δ) and coupling constants (J) observed in NMR spectra are highly sensitive to the electronic environment of each nucleus. Substitution on the thiophene ring leads to predictable changes in the spectra, allowing for clear differentiation between derivatives.[5][6]
Comparison with Thiophene and its Bromo-derivatives:
| Compound | H-2/H-5 (ppm) | H-3/H-4 (ppm) | C-2/C-5 (ppm) | C-3/C-4 (ppm) |
| Thiophene[7] | 7.33 | 7.12 | 125.6 | 127.4 |
| 2-Bromothiophene[8] | - | H-3: 6.93, H-4: 6.73, H-5: 7.05 | C-2: 112.9, C-5: 128.0 | C-3: 127.8, C-4: 126.1 |
| 2,5-Dibromothiophene[9] | - | 6.83 | 112.5 | 129.0 |
| This compound (Predicted) | - | H-3: ~6.85, H-4: ~6.65 | C-2: ~112, C-5: ~145 | C-3: ~130, C-4: ~125 |
The introduction of a bromine atom at the 2-position in thiophene causes a significant upfield shift of the C-2 signal due to the heavy atom effect. The butyl group at the 5-position in this compound is an electron-donating group, which results in a downfield shift of the C-5 signal compared to thiophene. The protons on the thiophene ring (H-3 and H-4) in this compound are expected to appear as doublets with a coupling constant of approximately 3.8 Hz, characteristic of a 3-bond coupling in a thiophene ring.[10]
Alternative Analytical Techniques
While NMR is the cornerstone for structural elucidation, other techniques can provide complementary information:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the molecular weight and fragmentation pattern, confirming the molecular formula.
-
Infrared (IR) Spectroscopy: Identifies characteristic functional groups. For this compound, C-H stretching of the aromatic ring and the alkyl chain, as well as C-S stretching of the thiophene ring, would be observable.
-
High-Performance Liquid Chromatography (HPLC): Primarily used for purity assessment and purification.
References
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MDPI. (n.d.). Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT. Retrieved from [Link]
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Oxford Academic. (n.d.). 13C NMR Spectra of Substituted 2-Thiophenecarboxylic Acid Methyl Esters and MNDO Calculations. Retrieved from [Link]
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Wiley Online Library. (n.d.). Proton NMR chemical shifts and coupling constants for brain metabolites. Retrieved from [Link]
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Oxford Academic. (n.d.). C-13 NMR Spectra of Thiophenes. II. 2-Substituted Thiophenes. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 5,8-bis(5-bromothiophene-2-yl)-2,3-bis(4-(butyloxy) phenyl)quinoxaline (10). Retrieved from [Link]
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PubChem. (n.d.). 2-Bromo-5-phenylthiophene. Retrieved from [Link]
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A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Bromo-5-Butylthiophene
This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation patterns of 2-bromo-5-butylthiophene. Designed for researchers, scientists, and drug development professionals, this document offers a technical comparison with a simpler analogue, 2-bromothiophene, to elucidate the influence of the butyl substituent on the fragmentation pathways. The content herein is grounded in established principles of mass spectrometry and supported by experimental data and authoritative references.
Introduction: The Significance of Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of a compound by ionizing it and then separating the resulting ions based on their mass-to-charge ratio (m/z).[1][2] Under electron ionization (EI), the initial species formed is the molecular ion (M⁺•), which is often energetically unstable and undergoes fragmentation.[1] The resulting pattern of fragment ions is a veritable fingerprint of the molecule, offering crucial insights into its structural components. For substituted thiophenes, which are prevalent motifs in pharmaceuticals and organic materials, understanding these fragmentation pathways is paramount for unambiguous identification and structural elucidation.
This guide will focus on interpreting the mass spectrum of this compound by predicting its fragmentation and comparing it to the known fragmentation of 2-bromothiophene. This comparative approach will highlight the diagnostic fragmentation patterns introduced by the butyl chain.
Predicted Fragmentation Pathways of this compound
The mass spectrum of this compound is expected to be characterized by several key fragmentation routes, influenced by the presence of the bromine atom, the thiophene ring, and the butyl side chain. A critical feature for any bromine-containing compound is the isotopic signature of bromine, which exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[3] This results in characteristic pairs of peaks (M⁺• and M+2) for the molecular ion and any bromine-containing fragments, separated by two m/z units and having roughly equal intensities.[3][4]
The primary fragmentation pathways are predicted to be:
-
Benzylic Cleavage: The most favorable fragmentation for alkyl-substituted aromatic rings is cleavage at the benzylic position (the C-C bond adjacent to the aromatic ring). This is due to the formation of a resonance-stabilized cation.
-
Loss of the Butyl Group: Cleavage of the bond between the thiophene ring and the butyl group.
-
Loss of Bromine: Cleavage of the C-Br bond.
-
Fragmentation of the Butyl Chain: Stepwise loss of alkyl radicals from the butyl group.
These pathways are visually represented in the following fragmentation diagram:
Figure 1: Predicted major fragmentation pathways for this compound.
Comparative Analysis: this compound vs. 2-Bromothiophene
To understand the influence of the butyl group, we will compare the predicted fragmentation of this compound with the known fragmentation of 2-bromothiophene. The NIST WebBook provides a reference mass spectrum for 2-bromothiophene.[5]
| Fragment | Predicted m/z for this compound | Observed m/z for 2-Bromothiophene[5] | Interpretation |
| Molecular Ion (M⁺•) | 219/221 | 162/164 | The presence of the butyl group (C₄H₈) increases the molecular weight by 56 amu. The characteristic 1:1 isotopic pattern for bromine is expected for both. |
| [M - C₃H₇]⁺ | 176/178 | N/A | This fragment results from benzylic cleavage, a highly favored pathway for alkyl-substituted aromatics. This is a key diagnostic peak for the presence and position of the butyl group. |
| [M - Br]⁺ | 141 | 83 | Loss of the bromine radical. The resulting fragment for this compound is the 5-butyl-2-thienyl cation. For 2-bromothiophene, it is the thienyl cation. |
| [M - C₄H₉]⁺ | 162/164 | N/A | Represents the loss of the entire butyl radical, resulting in a 2-bromothienyl cation. This peak would overlap with the molecular ion of 2-bromothiophene. |
| C₄H₉⁺ | 57 | N/A | The butyl cation is a very common and stable fragment for compounds containing a butyl group. Its presence is a strong indicator of the butyl substituent. |
| [C₄H₃S]⁺ | 83 | 83 | The thienyl cation, formed by the loss of bromine from the [M - C₄H₉]⁺ fragment of this compound or directly from the molecular ion of 2-bromothiophene. |
Experimental Protocol: Acquiring the Mass Spectrum
The following protocol outlines the steps for acquiring an electron ionization mass spectrum of this compound using a gas chromatograph-mass spectrometer (GC-MS).
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization source.
Sample Preparation:
-
Prepare a 100 ppm solution of this compound in a volatile solvent such as dichloromethane or hexane.
-
Ensure the sample is fully dissolved before injection.
GC-MS Parameters:
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
GC Column: A nonpolar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV
-
Mass Range: m/z 40-300
Rationale for Parameter Selection:
-
The chosen temperature program ensures good chromatographic separation and elution of the analyte.
-
70 eV is the standard ionization energy for EI-MS, as it provides reproducible fragmentation patterns and is sufficient to ionize most organic molecules.[6]
-
The mass range is selected to encompass the molecular ion and all expected fragments.
Figure 2: Workflow for GC-MS analysis of this compound.
Conclusion
The interpretation of mass spectrometry fragmentation patterns is a cornerstone of chemical analysis. By understanding the fundamental principles of fragmentation for different functional groups and structural motifs, a detailed picture of a molecule's structure can be assembled. The predicted fragmentation of this compound, when compared to the simpler 2-bromothiophene, clearly illustrates the diagnostic utility of the fragmentation patterns introduced by the alkyl substituent. The benzylic cleavage leading to a fragment at m/z 176/178 and the presence of the butyl cation at m/z 57 are strong indicators of the 5-butyl substitution on the 2-bromothiophene core. This guide provides a robust framework for researchers to approach the analysis of similar substituted aromatic compounds.
References
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Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
-
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CHAPTER 2 Fragmentation and Interpretation of Spectra. De Gruyter. [Link]
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Thiophene, 2-bromo-. NIST WebBook. [Link]
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mass spectrum & fragmentation of 1-bromobutane. YouTube. [Link]
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MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]
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A Comparative Guide to the Reactivity of 2-Bromothiophene vs. 2-Iodothiophene in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Thiophene rings are privileged structures in medicinal chemistry and materials science, valued for their unique electronic properties and ability to modulate biological activity.[1] Palladium-catalyzed cross-coupling reactions are the foremost tool for functionalizing these heterocycles, enabling the construction of complex molecular architectures.[2] A critical decision in any synthetic strategy is the choice of the halide on the thiophene starting material. This guide provides an in-depth, objective comparison of the reactivity of 2-bromothiophene and 2-iodothiophene, two of the most common building blocks, to empower researchers in making informed, evidence-based decisions for reaction design and optimization.
The Decisive Factor: Carbon-Halogen Bond Strength and Oxidative Addition
The fundamental difference governing the reactivity of 2-iodo- and 2-bromothiophene in cross-coupling reactions is the strength of the carbon-halogen (C-X) bond. The C-I bond is significantly weaker and more easily broken than the C-Br bond. This directly impacts the first and often rate-determining step of most cross-coupling catalytic cycles: oxidative addition .[3][4]
In this step, the palladium(0) catalyst inserts into the C-X bond, forming an arylpalladium(II) complex.[5] Because the C-I bond is weaker, 2-iodothiophene undergoes oxidative addition much more readily than 2-bromothiophene.[3][6] This enhanced reactivity often translates into several practical advantages:
-
Milder Reaction Conditions: Reactions with 2-iodothiophene can frequently be conducted at lower temperatures.[3]
-
Faster Reaction Times: The lower energy barrier for C-I bond cleavage leads to faster kinetics.
-
Lower Catalyst Loadings: Efficient catalytic turnover can often be achieved with less palladium catalyst.[6]
-
Activation of Less Reactive Partners: The higher intrinsic reactivity of the C-I bond can help overcome challenges when coupling with less reactive partners.
The general order of reactivity for aryl halides in palladium-catalyzed cross-couplings is firmly established as: I > Br > Cl > F .[3][6][7]
Head-to-Head Comparison in Key Cross-Coupling Reactions
While the general reactivity trend (I > Br) holds true, the practical implications and optimal conditions vary across different types of cross-coupling reactions.
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is arguably the most widely used C-C bond-forming reaction.[2] Here, the reactivity difference between iodo- and bromothiophenes is pronounced.
Expertise & Experience: 2-Iodothiophenes are the substrates of choice when mild conditions are paramount, for example, with thermally sensitive functional groups on the coupling partner. The stronger C-Br bond in 2-bromothiophenes often necessitates higher temperatures or the use of more sophisticated, electron-rich, and bulky phosphine ligands to facilitate the challenging oxidative addition step.[3] However, 2-bromothiophenes are often significantly less expensive and more readily available, making them a pragmatic choice for large-scale synthesis, provided the reaction conditions can be optimized.
Comparative Data: Suzuki-Miyaura Coupling
| Entry | Halothiophene | Coupling Partner | Catalyst / Ligand | Conditions | Yield (%) | Reference Insight |
| 1 | 2-Iodothiophene | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Toluene/H₂O, RT | High | Iodothiophenes often react efficiently at room temperature.[3] |
| 2 | 2-Bromothiophene | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Toluene/H₂O, 80-90 °C | ~85-95% | Bromothiophenes typically require elevated temperatures for comparable yields.[2][8][9] |
| 3 | 2,5-Dibromothiophene | Arylboronic acids | Pd(PPh₃)₄ / K₃PO₄ | 1,4-Dioxane/H₂O, 90 °C | Good | Demonstrates the utility of bromothiophenes in achieving high yields under optimized thermal conditions.[2] |
The Stille reaction couples organohalides with organostannane (organotin) reagents.[10][11] It is known for its excellent functional group tolerance.[10] Similar to the Suzuki coupling, the reactivity order I > Br is maintained, and vinyl iodides are generally preferred over bromides for their faster reaction rates under milder conditions.[12]
Expertise & Experience: The choice between 2-iodo- and 2-bromothiophene in Stille couplings often depends on the desired selectivity in multifunctional molecules. If a molecule contains both an iodo- and a bromo-substituent, the palladium catalyst will selectively react at the more labile C-I bond, leaving the C-Br bond intact for subsequent, different coupling reactions. This orthogonal reactivity is a powerful tool in complex synthesis. While organotin reagents are stable to air and moisture, their high toxicity is a significant drawback.[12][13]
The Sonogashira coupling forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, a crucial transformation in the synthesis of conjugated materials and pharmaceuticals.[14][15] The reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[15] The superior reactivity of the C-I bond is again a key consideration.[6]
Expertise & Experience: While classic Sonogashira conditions often require heating, modern catalyst systems have been developed that allow for room-temperature couplings, particularly for more reactive substrates like 2-iodothiophene.[16] For the less reactive 2-bromothiophenes, achieving high yields may require higher temperatures, stronger bases, or more specialized palladium precatalysts and ligands designed to facilitate the coupling of challenging aryl bromides.[16] Copper-free Sonogashira protocols are also increasingly popular to avoid issues with alkyne homocoupling and simplify purification.[16][17]
The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene.[18][19] The reaction is highly valuable for creating substituted olefins.[20] The oxidative addition step remains critical, and thus 2-iodothiophenes are generally more reactive substrates than their bromo counterparts.
Expertise & Experience: The choice of base, solvent, and palladium source is crucial for a successful Heck reaction. While 2-iodothiophenes can react under a broader set of conditions, achieving high yields and selectivity with 2-bromothiophenes often requires careful optimization. Phosphine-free catalyst systems, sometimes using simple palladium salts like Pd(OAc)₂, have been developed and can be effective, particularly for aryl iodides.[21] For 2-bromothiophenes, catalyst systems incorporating bulky, electron-rich phosphine ligands are often necessary to promote efficient catalysis.
Experimental Design and Protocols
To ensure reproducibility and success, protocols must be detailed and grounded in established literature.
This protocol is a generalized procedure based on common practices reported for achieving high yields with 2-bromothiophene.[8][9]
Materials:
-
2-Bromothiophene (1.0 mmol, 1 eq.)
-
Phenylboronic acid (1.2 mmol, 1.2 eq.)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)
-
Potassium Carbonate (K₂CO₃, 2.0 mmol, 2.0 eq.)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromothiophene, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the toluene and water via syringe.
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 2-phenylthiophene.
Visualization of Key Processes
Understanding the underlying mechanisms and decision-making logic is crucial for troubleshooting and advanced synthetic design.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: Decision guide for selecting the optimal 2-halothiophene substrate.
Conclusion and Strategic Recommendations
In a direct comparison, 2-iodothiophene exhibits superior reactivity over 2-bromothiophene in all major palladium-catalyzed cross-coupling reactions. This is a direct consequence of the lower C-I bond dissociation energy, which facilitates the rate-limiting oxidative addition step.[3][6]
-
Choose 2-Iodothiophene when:
-
High reactivity is paramount to overcome a challenging coupling.
-
Mild reaction conditions (low temperature, short times) are required to preserve sensitive functional groups.
-
Maximizing yield with minimal optimization is the primary goal.
-
-
Choose 2-Bromothiophene when:
-
Cost and availability are significant factors, especially for large-scale synthesis.
-
The coupling partners are robust and can tolerate more forcing conditions (higher temperatures).
-
Sufficient resources are available for methodical optimization of catalysts, ligands, and conditions.
-
Ultimately, the choice between these two valuable building blocks is a strategic balance between intrinsic reactivity, cost, and the specific demands of the synthetic target. By understanding the fundamental principles and leveraging the wealth of experimental data available, researchers can design more efficient, robust, and successful synthetic routes.
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Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. (2015). ResearchOnline@JCU. [Link]
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Highly efficient C–C cross-coupling for installing thiophene rings into π-conjugated systems. (n.d.). Organic Chemistry Frontiers (RSC Publishing). [Link]
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Palladium-catalyzed direct alkynylation of thiophenes with halosilylacetylenes. (n.d.). ResearchGate. [Link]
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Heck Reaction—State of the Art. (n.d.). MDPI. [Link]
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PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize. [Link]
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Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Bisphosphine Palladium(0) Complex with Hindered Ligands. (n.d.). The Hartwig Group. [Link]
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Highly Efficient and Functional-Group-Tolerant Catalysts for the Palladium-Catalyzed Coupling of Aryl Chlorides with Thiols. (n.d.). ACS Publications. [Link]
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Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. (n.d.). PubMed Central. [Link]
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The Influence of Alkyl Side-Chain Length on Polythiophene Properties: A Comparative Guide to P3BT and P3HT for Organic Electronics
Introduction: The Critical Role of Side Chains in Conjugated Polymer Design
Regioregular poly(3-alkylthiophene)s (P3ATs) are a cornerstone class of semiconducting polymers in the field of organic electronics, celebrated for their solution processability, environmental stability, and excellent charge transport characteristics.[1] Among these, poly(3-hexylthiophene) (P3HT) has emerged as a benchmark material, particularly in organic photovoltaics (OPVs) and field-effect transistors (OFETs).[2][3] However, the properties of P3ATs are not monolithic; they are exquisitely sensitive to the length of the alkyl side chain appended to the thiophene ring. This guide provides a detailed, evidence-based comparison between two closely related, yet distinct, P3ATs: poly(3-butylthiophene) (P3BT), derived from 2-bromo-5-butylthiophene, and the ubiquitous poly(3-hexylthiophene) (P3HT), from 2-bromo-5-hexylthiophene.
We will delve into the causal relationships between the two-carbon difference in their alkyl side chains (C4 vs. C6) and the resulting divergences in their synthesis, solubility, thermal behavior, optical absorption, and, most critically, their electronic performance. This guide is intended for researchers and materials scientists seeking to understand the fundamental structure-property relationships that govern the performance of these polymers, enabling more rational material selection and design for next-generation organic electronic devices.
Polymer Synthesis: The Precision of Grignard Metathesis (GRIM)
To achieve the high performance required for electronic applications, P3ATs must possess a high degree of regioregularity—specifically, a head-to-tail (HT) coupling of the monomer units. A high HT content (>95%) promotes backbone planarity, which in turn facilitates the intermolecular π-π stacking necessary for efficient charge transport.[4] While several polymerization methods exist, Grignard Metathesis (GRIM) polymerization has become the method of choice for synthesizing well-defined, highly regioregular P3ATs with controlled molecular weights.[2][4][5]
The causality for this preference lies in the nature of the reaction. The GRIM method proceeds via a quasi-"living" chain-growth mechanism, not a step-growth process.[6][7] This allows for the synthesis of polymers with predetermined molecular weights and relatively narrow molecular weight distributions, which is crucial for consistent device performance.[6]
Experimental Protocol: GRIM Polymerization of P3BT and P3HT
This protocol describes a typical lab-scale synthesis for producing regioregular P3BT or P3HT. The procedure is identical for both monomers.
Materials:
-
2,5-dibromo-3-butylthiophene (for P3BT) or 2,5-dibromo-3-hexylthiophene (for P3HT)
-
tert-butylmagnesium chloride (t-BuMgCl) in diethyl ether (Et₂O)
-
[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Hydrochloric acid (HCl)
Procedure:
-
Monomer Preparation: Under an inert nitrogen atmosphere, dissolve the monomer (e.g., 2,5-dibromo-3-hexylthiophene, 5 mmol) in anhydrous THF (50 mL) in a dry, three-neck round-bottom flask.
-
Grignard Formation: Add one equivalent of t-BuMgCl (2.5 mL of a 2 M solution, 5 mmol) dropwise to the monomer solution. Gently reflux the mixture for 2 hours. This step forms the Grignard reagent, creating a mixture of regioisomers.[5][6] An aliquot can be taken, quenched with water, and analyzed by GC-MS to confirm monomer conversion.[6]
-
Initiation & Polymerization: Cool the reaction mixture to room temperature. Add the Ni(dppp)Cl₂ catalyst (e.g., 0.1 mmol) as a suspension in anhydrous THF. The reaction mixture will typically change color, indicating the start of polymerization. Allow the reaction to proceed at room temperature for 2-3 hours.[6]
-
Termination: Quench the polymerization by slowly adding 5 M HCl.
-
Precipitation and Purification: Pour the reaction mixture into a large volume of methanol to precipitate the polymer. Filter the solid polymer and wash it sequentially with methanol and water to remove catalyst residues and salts.
-
Soxhlet Extraction: To remove low molecular weight oligomers and impurities, perform a Soxhlet extraction on the crude polymer using methanol, followed by hexane. The purified polymer is then collected from the thimble after extraction with chloroform or a suitable solvent.
-
Drying: Dry the final polymer under vacuum to a constant weight.
Caption: Workflow for GRIM polymerization of P3ATs.
Comparative Analysis of Polymer Properties
The addition of two methylene (-CH₂-) units in the side chain profoundly alters the physical and electronic properties of the resulting polymer.
Solubility and Processability
The primary role of the alkyl side chains is to impart solubility in common organic solvents, making solution-based processing techniques like spin-coating possible.[1]
-
P3BT (Butyl Chain): The shorter butyl chain provides moderate solubility. However, P3BT is known to have relatively poor solubility compared to its longer-chain counterparts, which can complicate processing and lead to aggregation in solution, potentially impacting film quality.[8]
-
P3HT (Hexyl Chain): The longer hexyl chain significantly enhances solubility.[9] This improved solubility is a key reason for P3HT's widespread adoption, as it allows for the formation of uniform, high-quality thin films from a variety of solvents, a critical requirement for fabricating efficient and reproducible devices.[2]
Thermal Properties
The thermal characteristics, particularly the melting temperature (Tₘ), are indicative of the degree of intermolecular order and the strength of the interchain interactions. These properties are typically evaluated using Differential Scanning Calorimetry (DSC).
| Property | Poly(3-butylthiophene) (P3BT) | Poly(3-hexylthiophene) (P3HT) | Rationale for Difference |
| Melting Temp. (Tₘ) | Higher (~260-290 °C) | Lower (~220-240 °C) | The shorter butyl chains in P3BT allow for closer packing of the polymer backbones, leading to stronger interchain forces that require more thermal energy to disrupt.[4][10] |
| Crystallinity (from ΔHբ) | Generally Higher | Generally Lower | The more compact packing facilitated by the shorter side chains in P3BT can lead to higher degrees of crystallinity for a given molecular weight.[4] |
Data compiled from references[4][10]. Actual values are dependent on molecular weight and regioregularity.
Causality: The inverse relationship between side-chain length and melting temperature is a direct consequence of polymer packing. Longer, more flexible side chains increase the distance between the conjugated backbones, weakening the van der Waals forces and lowering the energy required to transition from a crystalline solid to a disordered melt.[4]
Experimental Protocol: DSC Analysis of P3ATs
-
Sample Preparation: Accurately weigh 3-5 mg of the polymer into an aluminum DSC pan and hermetically seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
First Heating Scan: Heat the sample from room temperature to a temperature above its melting point (e.g., 300 °C) at a rate of 10 °C/min.[4] This step is crucial to erase the sample's prior thermal history.
-
Cooling Scan: Cool the sample back to room temperature at a controlled rate (e.g., 10 °C/min). This allows for the observation of the crystallization temperature (T꜀).
-
Second Heating Scan: Heat the sample again at 10 °C/min to observe the glass transition (T₉) and melting temperature (Tₘ) of the recrystallized material.[11]
-
-
Data Analysis: The melting temperature (Tₘ) is determined from the peak of the endothermic melting transition. The enthalpy of fusion (ΔHբ) is calculated by integrating the area under the melting peak, which can be used to estimate the percent crystallinity.[4][11]
Optical Properties and Polymer Conformation
UV-Visible (UV-Vis) absorption spectroscopy is a powerful tool to probe the electronic structure and degree of order in conjugated polymer films.
-
P3BT Films: Exhibit a primary π-π* transition peak with less defined vibronic features compared to P3HT.
-
P3HT Films: The absorption spectrum is characteristically red-shifted and displays well-resolved vibronic shoulders (often labeled 0-0, 0-1, etc.).[12][13] This structured absorption is a hallmark of significant aggregation and a high degree of planar, ordered chains in the solid state.[12][14] The main absorption peak's position is primarily dictated by the torsional angle between adjacent thiophene rings.
The red-shift in P3HT indicates a smaller optical bandgap, arising from a more extended effective conjugation length along the polymer backbone. This enhanced planarity and ordering in P3HT films is a direct contributor to its superior electronic properties.
Electronic Properties and Device Performance
The ultimate test of these polymers is their performance in electronic devices. The charge carrier mobility, a measure of how efficiently charges move through the material, is a critical parameter.
| Property | Poly(3-butylthiophene) (P3BT) | Poly(3-hexylthiophene) (P3HT) | Rationale for Difference |
| Hole Mobility (µₕ) | Lower | Higher | While P3BT can pack densely, the balance of solubility, film morphology, and interchain electronic coupling in P3HT is more favorable for charge transport. Hole mobility in P3BT:PCBM blends has been measured to be nearly a factor of four lower than in P3HT:PCBM.[15] |
| OPV Power Conversion Efficiency (PCE) | Lower (e.g., ~2.4%) | Higher (e.g., ~3.6%) | The superior performance of P3HT is attributed to its higher and more balanced charge transport, which reduces charge recombination losses, and its favorable morphology when blended with fullerene acceptors.[4][15][16] The broader absorption of P3HT also contributes to higher short-circuit currents. |
Data compiled from references[4][15].
Caption: Alkyl chain length's influence on polymer properties.
Experimental Protocol: Hole Mobility Measurement via SCLC
The Space-Charge-Limited Current (SCLC) method is a reliable technique for determining the charge carrier mobility in a single-carrier device.[17][18][19]
Device Architecture (Hole-Only): Substrate (e.g., ITO-glass) / Hole Injection Layer (e.g., PEDOT:PSS) / P3AT Film / High Work Function Metal (e.g., Au or Al)
Procedure:
-
Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates.
-
HIL Deposition: Spin-coat a layer of PEDOT:PSS onto the ITO and anneal according to the supplier's recommendations (e.g., 150 °C for 15 min).[4] This layer facilitates efficient hole injection and blocks electron injection.
-
Active Layer Deposition: In an inert atmosphere (glovebox), spin-coat the P3AT solution (P3BT or P3HT in a solvent like chlorobenzene) onto the PEDOT:PSS layer to achieve a desired thickness (typically 100-200 nm). Anneal the film if required (e.g., 150 °C for 10 min) to promote ordering.
-
Top Electrode Deposition: Thermally evaporate the top metal electrode (e.g., Al or Au) through a shadow mask to define the active area of the device.
-
I-V Measurement: Measure the current density (J) as a function of applied voltage (V) using a source-measure unit.
Data Analysis: The mobility (µ) can be extracted from the SCLC region of the J-V curve, which follows the Mott-Gurney law:
J = (9/8)ε₀εᵣµ(V²/L³)
where:
-
J is the current density
-
ε₀ is the permittivity of free space
-
εᵣ is the relative dielectric constant of the polymer (typically ~3)
-
µ is the charge carrier mobility
-
V is the effective voltage (V_applied - V_built-in)
-
L is the thickness of the active layer
By plotting J⁰·⁵ versus V, the SCLC region should appear linear. The mobility can be calculated from the slope of this linear fit.[20][21]
Conclusion and Outlook
The comparison between poly(3-butylthiophene) and poly(3-hexylthiophene) serves as a classic case study in conjugated polymer design. While the shorter butyl side chain of P3BT allows for tighter interchain packing and a higher melting temperature, these advantages are often outweighed by its poorer solubility and consequently lower charge carrier mobility in thin films.[4][15]
The two extra carbons in P3HT's hexyl chain strike a crucial balance. They provide sufficient solubility for excellent processability, while still allowing for a high degree of self-organization and π-π stacking in the solid state.[12] This optimized morphology leads to more efficient charge transport and, ultimately, superior performance in optoelectronic devices like solar cells.[4][15] This understanding—that subtle modifications to the non-conjugated side chains can have a dramatic impact on the essential electronic properties of the polymer backbone—remains a guiding principle for scientists and engineers developing new materials for the future of organic electronics.
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- Impact of the alkyl side-chain length on solubility, interchain packing, and charge-transport properties of amorphous π-conjug
- Side Chain Effects of Poly(3-alkylthiophene) on the Morphology and Performance of Polymer Solar Cells.
- Effect of Alkyl Side‐Chain Length on Photovoltaic Properties of Poly(3‐alkylthiophene)/PCBM Bulk Heterojunctions.
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- Experimental evidence for the quasi-living nature of the grignard metathesis method for the synthesis of regioregular poly(3-alkylthiophenes). SciSpace.
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Performance of poly(3-butylthiophene) in OFETs and solar cells
An In-Depth Technical Guide to the Performance of Poly(3-butylthiophene) in OFETs and Solar Cells
For researchers and scientists in the field of organic electronics, the selection of the active semiconductor layer is a critical determinant of device performance. Among the myriad of available conjugated polymers, the poly(3-alkylthiophene) (P3AT) family has been a cornerstone of research and development. This guide provides a comprehensive comparison of poly(3-butylthiophene) (P3BT), a prominent member of this family, in its two primary applications: organic field-effect transistors (OFETs) and organic solar cells (OSCs). We will delve into its performance metrics, compare it with key alternatives, and provide the experimental context necessary for informed material selection.
The Position of P3BT in the P3AT Family
Poly(3-butylthiophene) is a derivative of polythiophene, featuring a butyl alkyl side chain at the 3-position of the thiophene ring. This side chain imparts solubility in common organic solvents, a crucial prerequisite for solution-based processing of large-area electronic devices. P3BT is a π-conjugated polymer that primarily functions as a hole-transporting (p-type) semiconductor in electronic devices.[1] Its performance is intrinsically linked to its molecular weight, regioregularity (the consistency of side-chain placement), and the resulting thin-film morphology.[2] The length of the alkyl side chain is a key variable; P3BT's shorter butyl chain, in comparison to the more extensively studied poly(3-hexylthiophene) (P3HT), leads to differences in crystallinity, solubility, and ultimately, electronic properties.[2][3]
Poly(3-butylthiophene) in Organic Field-Effect Transistors (OFETs)
OFETs are fundamental building blocks of organic electronic circuits, and the charge carrier mobility (µ) of the semiconductor is a paramount performance metric.[4] It dictates the switching speed and current-carrying capacity of the transistor.
Performance Metrics and Comparison
The primary role of P3BT in an OFET is to form the active channel through which charge carriers (holes) are transported between the source and drain electrodes under the modulation of a gate voltage.[1] While P3BT has been explored for this purpose, its performance is often benchmarked against its longer-chain counterpart, P3HT, and other high-performance polymers.
Studies have shown that the shorter side chain in P3BT can lead to a higher melting temperature and enthalpy of fusion compared to P3HT, suggesting a potentially higher degree of crystallinity.[2] However, this does not always translate to superior charge transport. The intricate interplay between polymer packing, thin-film morphology, and the interface with the dielectric layer is critical. High-performance OFETs based on donor-acceptor (D-A) conjugated polymers have demonstrated mobilities exceeding 10 cm²/Vs, setting a high bar for materials like P3BT.[5][6] More recent developments in n-type polymers have also shown impressive mobilities up to 1.3 cm²/Vs with exceptional stability. In comparison, the mobility of P3BT and P3HT typically falls in the range of 10⁻³ to 0.1 cm²/Vs.[7][8]
| Material | Type | Typical Hole Mobility (cm²/Vs) | Typical On/Off Ratio | Key Features |
| Poly(3-butylthiophene) (P3BT) | p-type | ~10⁻³ | > 10³ | Good processability, higher crystallinity than P3HT |
| Poly(3-hexylthiophene) (P3HT) | p-type | 10⁻² - 0.1[7] | > 10⁴[7] | Extensively studied, benchmark material |
| High-Mobility D-A Polymers | p-type | >10[5][6] | > 10⁶ | High performance through molecular engineering |
| High-Mobility n-type Polymers (e.g., IDTz-DPP) | n-type | up to 1.3 | > 10⁶ | High electron mobility and stability |
Table 1: Comparison of typical OFET performance for P3BT and alternative organic semiconductors.
Experimental Protocol: Fabrication of a P3BT-Based OFET
The fabrication of a high-quality OFET is a multi-step process where each step is critical for optimal performance. The following protocol describes a common bottom-gate, top-contact (BGTC) architecture.
1. Substrate Preparation:
-
Begin with a heavily doped n-type silicon wafer (acting as the gate electrode) with a 300 nm thermally grown silicon dioxide (SiO₂) layer (the gate dielectric).
-
Clean the substrate sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol, for 10 minutes each.[9]
-
Dry the substrate with a stream of nitrogen gas.
-
To improve the dielectric-semiconductor interface, treat the SiO₂ surface with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS). This is typically done by immersing the substrate in a dilute OTS solution in toluene for several hours in a nitrogen atmosphere.[9] The OTS treatment renders the surface hydrophobic, which promotes better ordering of the P3BT chains.
2. P3BT Active Layer Deposition:
-
Prepare a solution of regioregular P3BT in a suitable solvent like chloroform or 1,2,4-trichlorobenzene at a concentration of ~10 mg/mL.[9]
-
Spin-coat the P3BT solution onto the OTS-treated substrate at a speed of ~1500 RPM for 60 seconds to achieve a thin, uniform film.[9] This step should be performed in an inert atmosphere (e.g., a nitrogen-filled glovebox) to minimize degradation from oxygen and moisture.
-
Anneal the film at a temperature typically between 100-150°C. This thermal annealing step is crucial for improving the crystallinity and molecular ordering of the polymer chains, which directly enhances charge carrier mobility.
3. Source-Drain Electrode Deposition:
-
Using a shadow mask, thermally evaporate gold (Au) to a thickness of 40-50 nm to define the source and drain electrodes on top of the P3BT film. The channel length (L) and width (W) are defined by the mask, for instance, 50 µm and 1.5 mm, respectively.[4][7]
4. Characterization:
-
Measure the electrical characteristics of the OFET using a semiconductor parameter analyzer in an inert atmosphere. The field-effect mobility (µ) and the on/off current ratio are extracted from the transfer and output curves.[9]
Caption: OSC device architecture and the energy conversion process.
Conclusion: A Foundational Material in a Rapidly Evolving Field
Poly(3-butylthiophene) is a valuable material within the poly(3-alkylthiophene) family, offering insights into the fundamental structure-property relationships that govern the performance of conducting polymers. Its performance in both OFETs and OSCs is respectable and has been instrumental in foundational studies. However, the field of organic electronics has seen the emergence of new generations of materials with significantly higher performance. While P3BT may not be the material of choice for state-of-the-art, high-efficiency devices, it remains an important benchmark and a useful polymer for fundamental research into charge transport, morphology, and device physics in organic semiconductors. Its comparison with P3HT and more advanced polymers underscores the remarkable progress achieved through molecular design and device engineering.
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- High-performance n-type polymer field-effect transistors with exceptional stability.
- Highly Efficient Solar Cells Based on Poly(3-butylthiophene) Nanowires. R Discovery.
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Introduction: The Electrochemical Significance of Substituted Thiophenes
An In-Depth Guide to the Cyclic Voltammetry Analysis of 2-Bromo-5-Butylthiophene Derivatives
Thiophene derivatives are a cornerstone in the development of advanced organic materials, finding applications in everything from organic electronics to pharmaceuticals.[1][2] Their utility stems from the electron-rich nature of the thiophene ring, which facilitates the formation of conjugated systems capable of efficient charge transport.[3] Among the vast family of thiophene-based molecules, this compound stands out as a critical building block. The strategic placement of a bromo group provides a reactive handle for cross-coupling reactions, while the butyl group enhances solubility and influences the material's solid-state packing.[4][5]
Understanding the electrochemical behavior of these derivatives is paramount for designing and optimizing devices. Cyclic voltammetry (CV) is an indispensable technique for this purpose, offering profound insights into the oxidation and reduction potentials, energy levels (HOMO/LUMO), and the electropolymerization potential of these monomers.[1][6] This guide provides a comparative analysis of the electrochemical properties of this compound, contextualized by the behavior of related thiophene compounds. It offers a detailed experimental protocol for researchers to conduct their own analyses, ensuring scientific rigor and reproducibility.
Pillar 1: Causality Behind Experimental Choices in Cyclic Voltammetry
The electrochemical characteristics of a thiophene derivative are exquisitely sensitive to the nature of its substituents. The choice of experimental parameters in a CV analysis is therefore dictated by the need to accurately probe these substituent-induced effects.
-
The Role of Substituents:
-
Alkyl Groups (e.g., Butyl): As electron-donating groups, alkyl chains increase the electron density of the thiophene ring.[4] This destabilizes the Highest Occupied Molecular Orbital (HOMO), making the molecule easier to oxidize. Consequently, alkyl-substituted thiophenes exhibit lower oxidation potentials compared to unsubstituted thiophene.[7][8]
-
Halogen Groups (e.g., Bromo): Conversely, halogens are electron-withdrawing groups that decrease the electron density of the ring.[4] This stabilizes the HOMO, making the molecule more difficult to oxidize and thus increasing its oxidation potential.
-
For a molecule like this compound, these two effects are in opposition. The butyl group pushes the oxidation potential lower, while the bromo group pushes it higher. The net potential will be a balance of these electronic influences, which is precisely what CV is designed to measure.
-
Electropolymerization: During an anodic scan in a CV experiment, a thiophene monomer can be oxidized to a radical cation.[3] This reactive species can then couple with other monomers or radical cations to form dimers, oligomers, and ultimately, a conjugated polymer film on the electrode surface.[9][10] This process, known as electropolymerization, is observed as a characteristic increase in current over successive CV cycles. The resulting polymer is electroactive and can be repeatedly oxidized (p-doped) and reduced (de-doped), a process that involves the movement of charge-compensating anions from the electrolyte into and out of the polymer film.[9] The redox states of the polymer often involve charge carriers known as polarons and bipolarons.[11]
Pillar 2: Comparative Electrochemical Data
While direct, comprehensive CV data for this compound monomer is not extensively published in a single comparative study, its behavior can be reliably predicted by comparing it with well-characterized analogues. The following table summarizes the expected and reported electrochemical properties.
| Compound | Monomer Oxidation Potential (Epa, V vs. Ag/AgCl) | Polymer Redox Potential (E0', V vs. Ag/AgCl) | Estimated HOMO (eV) | Estimated LUMO (eV) | Key Characteristics & References |
| Thiophene | ~2.05[7] | ~1.3 - 1.7[9] | ~-5.5 | ~-2.3 | High oxidation potential; forms a stable polymer film.[7][9] |
| 3-Alkylthiophene (e.g., P3HT) | ~1.35 (vs Ag/AgNO₃)[7] | ~0.6 - 1.0 | ~-5.0 | ~-3.0 | Alkyl group lowers oxidation potential, increases solubility.[6][7] |
| 2,5-Dibromothiophene | > 2.1 (Predicted) | N/A (Polymerization is inhibited) | < -5.5 | ~-2.2 | Electron-withdrawing bromo groups make oxidation difficult.[4] |
| This compound (Projected) | ~1.8 - 2.0 | ~1.1 - 1.4 | ~-5.3 | ~-2.5 | A balance between the electron-donating butyl and electron-withdrawing bromo groups.[4] |
Note: HOMO/LUMO values are estimated from onset oxidation and reduction potentials and can vary significantly with experimental conditions. The formula commonly used is EHOMO = -(Eox, onset + 4.4) eV and ELUMO = -(Ered, onset + 4.4) eV, referencing the ferrocene/ferrocenium couple.
Pillar 3: Self-Validating Experimental Protocol
This protocol provides a robust, step-by-step methodology for conducting the cyclic voltammetry analysis of this compound and its alternatives.
Materials and Reagents
-
Monomer: this compound (or other thiophene derivative)
-
Solvent: Anhydrous acetonitrile (CH₃CN) or dichloromethane (CH₂Cl₂)
-
Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Lithium Perchlorate (LiClO₄), battery grade, 0.1 M concentration.[12]
-
Working Electrode: Glassy carbon or platinum disc electrode.
-
Counter Electrode: Platinum wire or foil.
-
Reference Electrode: Ag/AgCl (in 3 M KCl) or a non-aqueous Ag/Ag⁺ electrode.[13] For non-aqueous systems, an internal standard like ferrocene is highly recommended for accurate potential referencing.[13]
-
Inert Gas: High-purity Argon or Nitrogen.
Experimental Workflow Diagram
Caption: Workflow for cyclic voltammetry analysis of thiophene derivatives.
Step-by-Step Procedure
-
Solution Preparation: In a clean, dry electrochemical cell, prepare the electrolyte solution by dissolving the supporting salt (e.g., TBAPF₆) in the anhydrous solvent to a final concentration of 0.1 M. Add the thiophene monomer to this solution to a final concentration of 1-10 mM.
-
Deoxygenation: Purge the solution with an inert gas (Argon or Nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution throughout the experiment.
-
Electrode Preparation: Polish the working electrode (e.g., glassy carbon) with alumina slurry on a polishing pad, rinse thoroughly with deionized water and the chosen solvent, and dry completely.
-
Cell Assembly: Assemble the three-electrode cell, ensuring the reference electrode tip is close to the working electrode surface to minimize iR drop.[13]
-
Electrochemical Measurement:
-
Connect the electrodes to a potentiostat.
-
First, record a background scan in the electrolyte solution without the monomer to ensure the solvent and salt are electrochemically stable within the desired potential window.
-
Introduce the monomer and perform the cyclic voltammetry scan. For electropolymerization studies, a typical potential window might be from 0 V to +2.2 V.[3][9]
-
Use a standard scan rate of 50-100 mV/s.[14] To study the polymerization process, multiple consecutive scans are performed.
-
-
Data Analysis:
-
From the first scan, identify the anodic peak potential (Epa) corresponding to the oxidation of the monomer.
-
In subsequent scans, observe the growth of new redox peaks corresponding to the p-doping and de-doping of the polymer film.
-
Determine the onset oxidation potential (Eonset,ox) by finding the intersection of the tangent to the rising oxidation wave and the baseline current. This value is used to estimate the HOMO energy level.
-
Mechanism Visualization: Electropolymerization
The electropolymerization of thiophene derivatives is a key process observed during CV analysis. It proceeds via the oxidative coupling of monomer units.
Caption: Simplified mechanism of thiophene electropolymerization.
Conclusion
The cyclic voltammetry analysis of this compound and its derivatives is a nuanced yet powerful method for elucidating their fundamental electronic properties. By understanding the competing electronic effects of the bromo and butyl substituents, researchers can predict and verify the electrochemical behavior of these important monomers. The comparative data and detailed protocol provided in this guide offer a solid foundation for professionals in materials science and drug development to reliably characterize these compounds, paving the way for their integration into next-generation technologies. The self-validating nature of the described protocol, grounded in established electrochemical principles, ensures that the generated data is both accurate and reproducible.
References
-
Electropolymerization of Organic Mixed Ionic-Electronic Conductors: Fundamentals and Applications in Bioelectronics. Chemical Reviews. [Link]
-
Three-Step Redox in Polythiophenes: Evidence from Electrochemistry at an Ultramicroelectrode. The Journal of Physical Chemistry. [Link]
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Synthesis of thiophene derivatives: Substituent effect, Antioxidant activity, Cyclic voltammetry, Molecular Docking, DFT, and TD-DFT Calculations. ResearchGate. [Link]
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Cyclic voltammograms of electropolymerization of thiophene at different concentrations. ResearchGate. [Link]
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Functionalized Terthiophene as an Ambipolar Redox System: Structure, Spectroscopy, and Switchable Proton-Coupled Electron Transfer. Journal of the American Chemical Society. [Link]
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Electrochemical Polymerization of Thiophene Derivatives attached to Lead Sulfide Nanoparticle. Winona State University - OpenRiver. [Link]
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Cyclic Voltammetry Study of Thiophene Polymerization. Asian Journal of Research in Chemistry. [Link]
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Electrochemical Determination of Thiophene by Dicyandiamide/Graphene Oxide/Modified Graphite Electrode in Gasoline by Square Wave Voltammetry (SWV). ResearchGate. [Link]
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Tuning the Electrochemical Properties of Poly‐thiophenes with a 2,5‐Dithienil‐N‐subtituted‐pyrrole Bearing an Aniline. ChemistryEurope. [Link]
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Side Chain Functionalization. The McCullough Group - Carnegie Mellon University. [Link]
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Electrochemical and optical properties of thiophene- alkylheteroaromatic copolymers. Polymer. [Link]
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The Chemistry of Conducting Polythiophenes. Chemical Reviews. [Link]
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Thin Polymer Films by Oxidative or Reductive Electropolymerization and Their Application in Electrochromic Windows and Thin-Film Sensors. PMC - PubMed Central. [Link]
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Synthesis, optical, electrochemical, and computational study of benzene/thiophene based D–π–A chromophores. PMC - NIH. [Link]
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Scan rate dependent cyclic voltammetric measurements of P3HT. ResearchGate. [Link]
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Unravelling the catalysis of thiophene electropolymerization - for improved film properties in a reproducible manner. Sciforum. [Link]
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Supplementary Materials. The Royal Society of Chemistry. [Link]
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Cyclic voltammetry characterization (v = 0.1 V s⁻¹) of P3HT/ITO and ITO... ResearchGate. [Link]
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Thin Functional Polymer Films by Electropolymerization. MDPI. [Link]
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Electrochemical Syntheses of Aryl-Substituted Benzothiophenes and Phenanthrenes Using Benzenediazonium Salts as the Aryl Radical Precursors. Journal of Electrochemistry. [Link]
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Synthesis, and optical and electrochemical properties of 1,1′,3,3′-tetraaryl-4,4′-bibenzo[c]thiophene derivatives. New Journal of Chemistry. [Link]
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Thin Functional Polymer Films by Electropolymerization. ResearchGate. [Link]
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Electrochemical behavior of poly-bithiophene, poly-3,4-ethylendioxythiophene and poly-3,4- ortho -xylendioxythiophene in EtOH/H 2 O (1:1) mixture. ResearchGate. [Link]
-
A Practical Beginner's Guide to Cyclic Voltammetry. Journal of Chemical Education. [Link]
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Electrochemical Syntheses of Aryl-substituted Benzothiophenes and Phenanthrenes Using Benzenediazonium Salts as. Journal of Electrochemistry. [Link]
-
Electrochemical behaviour of poly(thiophene-benzoquinone) films. ResearchGate. [Link]
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One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT), X-ray Analysis, and Their Biological Activities. PMC - NIH. [Link]
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Thiophene Derivatives: Exploring the Potential of 2-Bromo-5-methylthiophene. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
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A Senior Application Scientist's Guide to Spectroscopic Confirmation of Poly(3-butylthiophene) Regioregularity
For researchers, chemists, and material scientists pioneering advancements in organic electronics, the performance of conjugated polymers is intrinsically linked to their structural precision. In the realm of poly(3-alkylthiophene)s (P3ATs), such as poly(3-butylthiophene) (P3BT), 'regioregularity' is a critical parameter governing the material's electronic and optical properties. This guide provides an in-depth comparison of spectroscopic techniques to definitively characterize the regioregularity of P3BT, moving beyond mere procedural steps to explain the causal links between molecular structure and spectroscopic output.
The polymerization of 3-butylthiophene monomers can result in three distinct coupling arrangements: Head-to-Tail (HT), Head-to-Head (HH), and Tail-to-Tail (TT). A high percentage of HT couplings leads to a more planar polymer backbone, which in turn facilitates the crucial interchain π-π stacking necessary for efficient charge transport. Conversely, a random incorporation of HH and TT linkages introduces steric hindrance, twisting the polymer backbone and disrupting the extended conjugation that is fundamental to its function in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[1][2] Therefore, the robust and accurate determination of regioregularity is not merely a quality control step but a foundational aspect of materials design and device optimization.
This guide will compare and detail the application of Nuclear Magnetic Resonance (¹H NMR), Ultraviolet-Visible (UV-Vis), and Fourier-Transform Infrared (FTIR) spectroscopy for this purpose.
The Decisive Tool: ¹H NMR Spectroscopy
¹H NMR spectroscopy stands as the most powerful and quantitative method for determining the regioregularity of P3BT. The chemical environment of the protons on the thiophene ring and the adjacent methylene group of the butyl side chain is highly sensitive to the nature of the dyad linkage (HT, HH, or TT).
Causality Behind the Chemical Shifts
In a perfectly regioregular, head-to-tail coupled P3BT, the polymer chain is electronically and structurally uniform. This uniformity results in sharp, well-defined peaks in the ¹H NMR spectrum. The aromatic proton on the thiophene ring in an HT linkage resonates in a specific region. When HH or TT defects are introduced, the symmetry is broken, and the electronic environment of the neighboring protons is altered, leading to the appearance of new signals at distinct chemical shifts. By integrating the areas of these different signals, a precise percentage of HT couplings can be calculated.
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the synthesized P3BT in approximately 0.75 mL of deuterated chloroform (CDCl₃). Ensure the polymer is fully dissolved, using gentle agitation or brief sonication if necessary.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (≥400 MHz is recommended for better resolution).
-
Acquire the spectrum at room temperature.
-
Set the number of scans to at least 16 to ensure a good signal-to-noise ratio.
-
-
Data Acquisition and Processing:
-
Acquire the ¹H NMR spectrum over a range of at least 0 to 10 ppm.
-
Process the data using appropriate software (e.g., MestReNova, TopSpin).
-
Phase the spectrum and perform a baseline correction.
-
Calibrate the chemical shift scale to the residual solvent peak of CDCl₃ at 7.26 ppm.
-
-
Spectral Analysis and Regioregularity Calculation:
-
Identify the aromatic proton region (typically ~6.9-7.1 ppm) and the α-methylene proton region of the butyl group (~2.5-2.9 ppm).[1]
-
In the α-methylene region, four distinct triplets can be resolved, corresponding to the four possible triad structures:
-
HT-HT (Head-to-Tail/Head-to-Tail): ~2.80 ppm
-
HT-HH (Head-to-Tail/Head-to-Head): ~2.60 ppm
-
TT-HT (Tail-to-Tail/Head-to-Tail): ~2.55 ppm
-
TT-HH (Tail-to-Tail/Head-to-Head): This is generally not observed as it would require two adjacent TT linkages.
-
-
Integrate the area of the peak corresponding to the HT-HT triad (A_HT) and the sum of the areas of the peaks corresponding to the regio-irregular linkages (A_irregular).
-
Calculate the percentage of head-to-tail couplings (%HT) using the following formula:
%HT = [A_HT / (A_HT + A_irregular)] x 100
-
Data Presentation: ¹H NMR Chemical Shifts for P3BT
| Coupling Type | Proton | Typical Chemical Shift (ppm in CDCl₃) | Multiplicity |
| Regioregular | |||
| Head-to-Tail (HT) | Thiophene-H | ~6.98 | s |
| α-CH₂ | ~2.80 | t | |
| Regioirregular | |||
| Head-to-Head (HH) | Thiophene-H | ~7.05 | d |
| α-CH₂ | ~2.60 | t | |
| Tail-to-Tail (TT) | Thiophene-H | ~6.95 | d |
| α-CH₂ | ~2.55 | t |
Note: The exact chemical shifts can vary slightly depending on the solvent, polymer molecular weight, and concentration.
Corroborative Evidence: UV-Vis Spectroscopy
While ¹H NMR provides a quantitative measure of regioregularity, UV-Vis spectroscopy offers a rapid, qualitative, and highly sensitive confirmation. The degree of planarity and extended π-conjugation in the polymer backbone, which is directly influenced by regioregularity, has a profound effect on the electronic absorption spectrum.
The Link Between Structure and Absorption
A highly regioregular P3BT with a high percentage of HT couplings can adopt a planar conformation, leading to a longer effective conjugation length. This extended conjugation lowers the energy of the π-π* electronic transition, resulting in a red-shift (a shift to longer wavelengths) of the absorption maximum (λ_max).[3] Furthermore, the well-ordered structure of regioregular P3BT in the solid state (as a thin film) allows for interchain interactions and the formation of aggregates, which manifest as a distinct vibronic structure (a shoulder or a second peak) on the red edge of the main absorption band.[4] In contrast, regiorandom P3BT has a twisted backbone, shorter conjugation lengths, and a more amorphous solid-state morphology, leading to a blue-shifted λ_max and a featureless absorption spectrum.[5]
Experimental Protocol: UV-Vis Analysis (Thin Film)
-
Solution Preparation: Prepare a dilute solution of P3BT in a suitable solvent like chloroform or chlorobenzene (e.g., 0.1 mg/mL).
-
Thin Film Deposition:
-
Clean a quartz substrate thoroughly (e.g., with sonication in acetone and isopropanol).
-
Spin-coat the P3BT solution onto the quartz substrate. The spin speed and time will determine the film thickness.
-
Alternatively, a film can be prepared by drop-casting the solution onto the substrate and allowing the solvent to evaporate slowly.
-
-
Thermal Annealing (Optional but Recommended): Anneal the thin film on a hotplate in an inert atmosphere (e.g., a nitrogen-filled glovebox) at a temperature above the polymer's glass transition temperature (typically 120-150°C) for a few minutes. This promotes molecular ordering and enhances the spectral features associated with high regioregularity.[6]
-
Data Acquisition:
-
Record the UV-Vis absorption spectrum of the thin film over a wavelength range of at least 300-800 nm.
-
Use a clean quartz substrate as a blank to baseline correct the spectrum.
-
-
Spectral Analysis:
-
Determine the wavelength of maximum absorption (λ_max).
-
Observe the presence or absence of a red-edge shoulder or a second absorption peak, which indicates the degree of interchain ordering.
-
Data Presentation: Comparison of UV-Vis Spectra
| Feature | Highly Regioregular P3BT | Regiorandom P3BT |
| λ_max (thin film) | Red-shifted (~520-560 nm) | Blue-shifted (~450-480 nm) |
| Vibronic Structure | Pronounced red-edge shoulder or distinct peaks | Featureless, broad absorption band |
| Color of Film | Dark purple/maroon | Orange/red |
Supporting Analysis: FTIR Spectroscopy
Vibrational Fingerprints of Regioregularity
The key region of interest in the FTIR spectrum of P3BT is the C-H out-of-plane bending vibration of the thiophene ring, which typically appears between 800 and 850 cm⁻¹. In a highly regioregular polymer, the uniform HT linkages result in a single, sharp absorption band in this region. The presence of HH and TT defects in a regiorandom polymer creates different local environments for the C-H bonds, leading to a broadening or splitting of this peak.
Experimental Protocol: FTIR Analysis
-
Sample Preparation:
-
Thin Film: A thin film of P3BT can be cast on a salt plate (e.g., KBr or NaCl) from a solution.
-
KBr Pellet: Mix a small amount of P3BT with dry KBr powder and press it into a transparent pellet.
-
-
Data Acquisition:
-
Record the FTIR spectrum over the range of 4000 to 400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder or a pure KBr pellet and subtract it from the sample spectrum.
-
-
Spectral Analysis:
-
Examine the region around 820-840 cm⁻¹ for the thiophene C-H out-of-plane bending vibration.
-
Data Presentation: FTIR Peak Comparison
| Vibrational Mode | Highly Regioregular P3BT | Regiorandom P3BT |
| Thiophene C-H out-of-plane bend | Sharp, single peak at ~820 cm⁻¹ | Broad or multiple peaks in the 820-840 cm⁻¹ region |
| Aromatic C=C stretch | ~1460 cm⁻¹ | ~1460 cm⁻¹ (may be broader) |
| Aliphatic C-H stretch | ~2850-2960 cm⁻¹ | ~2850-2960 cm⁻¹ |
Visualizing the Workflow and Structures
To provide a clear overview of the analytical process and the structural differences at the heart of this analysis, the following diagrams are provided.
Caption: Workflow for the spectroscopic determination of P3BT regioregularity.
Caption: Structural comparison of regioregular and regiorandom P3BT.
Conclusion and Best Practices
The confirmation of regioregularity in poly(3-butylthiophene) is a critical step in the development of high-performance organic electronic materials. A multi-technique approach provides the most comprehensive and reliable characterization.
-
¹H NMR spectroscopy is the indispensable tool for quantitative analysis, providing a direct measure of the percentage of head-to-tail couplings.
-
UV-Vis spectroscopy serves as an excellent qualitative method, offering rapid insight into the degree of π-conjugation and solid-state ordering. The presence of a red-shifted absorption maximum and a clear vibronic structure are strong indicators of high regioregularity.
-
FTIR spectroscopy offers supporting evidence by probing the vibrational modes of the thiophene ring, which are sensitive to the substitution pattern.
By employing this suite of spectroscopic techniques, researchers can confidently correlate the synthetic methodology with the resulting polymer structure, and in turn, understand the structure-property relationships that govern device performance. This rigorous analytical approach is fundamental to the rational design of next-generation conjugated polymers.
References
-
Boudouris, B. W., et al. (2011). Real-Time Observation of Poly(3-Alkylthiophene) Crystallization and Correlation with Transient Optoelectronic Properties. Macromolecules, 44(17), 6653–6658. [Link]
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Park, J. H., et al. (2021). Molecular Weight-Dependent Physical and Photovoltaic Properties of Poly(3-alkylthiophene)s with Butyl, Hexyl, and Octyl Side-Chains. Polymers, 13(20), 3440. [Link]
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McCullough, R. D., & Lowe, R. D. (1992). Enhanced Electrical Conductivity in Regioregularly Substituted Poly(3-alkylthiophenes). Journal of the Chemical Society, Chemical Communications, (1), 70-72. [Link]
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Spano, F. C. (2005). Modeling disorder in polymer aggregates: The optical spectroscopy of regioregular poly(3-hexylthiophene) thin films. The Journal of Chemical Physics, 122(23), 234701. [Link]
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Zen, A., et al. (2004). Effect of Molecular Weight and Annealing of Poly(3-hexylthiophene)s on the Performance of All-Polymer Solar Cells. Advanced Functional Materials, 14(8), 757-764. [Link]
-
Nieuwendaal, R. C., et al. (2014). Measuring Order in Regioregular Poly(3-hexylthiophene) with Solid-State 13C CPMAS NMR. ACS Macro Letters, 3(2), 130-135. [Link]
-
Ansari, M. A., et al. (2018). Synthesis and characterization of poly(3-hexylthiophene): improvement of regioregularity and energy band gap. RSC Advances, 8(15), 8145-8154. [Link]
-
DeLongchamp, D. M., et al. (2007). Measuring Molecular Order in Poly(3-alkylthiophene) Thin Films with Polarizing Spectroscopies. Langmuir, 23(2), 834-842. [Link]
-
Sheina, E. E., et al. (2001). Regioregular, Head-to-Tail Coupled Poly(3-alkylthiophenes) Made Easy by the GRIM Method: Investigation of the Reaction and the Origin of Regioselectivity. Macromolecules, 34(13), 4324-4333. [Link]
-
Tsoi, W. C., et al. (2012). On the Role of Single Regiodefects and Polydispersity in Regioregular Poly(3-hexylthiophene): Defect Distribution, Synthesis of Defect-Free Chains, and a Simple Method for Rapid Determination of Regioregularity. Journal of the American Chemical Society, 134(10), 4790-4805. [Link]
-
Kline, R. J., et al. (2005). Dependence of Regioregular Poly(3-hexylthiophene) Film Morphology and Field-Effect Mobility on Molecular Weight. Macromolecules, 38(8), 3312-3319. [Link]
-
Trznadel, M., et al. (1998). The influence of synthesis method on the regioregularity, and optical and electrical properties of poly(3-hexylthiophene). Synthetic Metals, 92(2), 121-125. [Link]
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Beyond Butyl: A Comparative Guide to Alternative Monomers for Enhanced Soluble Conductive Polymers
Introduction: The Quest for Processable Power
Conductive polymers have revolutionized the field of organic electronics, offering a unique combination of the electronic properties of metals with the processing advantages and mechanical flexibility of plastics. Among these, polythiophenes have emerged as a cornerstone material class due to their excellent charge carrier mobility and environmental stability. For years, poly(3-butylthiophene) (P3BT), derived from the polymerization of 2-bromo-5-butylthiophene, has been a workhorse in this field. Its butyl side chains impart a degree of solubility in organic solvents, a critical prerequisite for solution-based fabrication techniques like spin-coating, inkjet printing, and roll-to-roll processing.
However, the demands of next-generation electronic devices, from flexible displays and wearable sensors to efficient organic photovoltaics, necessitate materials with enhanced performance characteristics. While P3BT offers a foundational balance of properties, its solubility can be limited, and its performance ceiling has largely been reached. This guide provides a comprehensive comparison of alternative monomers to this compound, offering researchers and materials scientists a data-driven roadmap to designing and synthesizing soluble conductive polymers with superior properties. We will delve into the impact of side-chain engineering on polymer solubility, conductivity, and morphology, supported by experimental data and detailed synthetic protocols.
The Rationale for Moving Beyond Butyl Side Chains
The seemingly simple alkyl side chain on the thiophene monomer plays a pivotal role in dictating the final properties of the resulting polymer. The primary function of these side chains is to disrupt the strong interchain interactions of the rigid polythiophene backbone, thereby rendering the polymer soluble. However, the length, branching, and functionality of these side chains also profoundly influence the polymer's self-assembly in the solid state, which in turn governs its charge transport properties.
The limitations of the butyl side chain in this compound stem from a delicate balance: while it provides some solubility, it can also lead to excessive crystallinity and aggregation in solution, making consistent processing a challenge. Furthermore, to achieve higher performance, a finer tuning of the interplay between solubility and solid-state packing is often required. This has spurred the exploration of a diverse array of alternative thiophene monomers.
Classes of Alternative Monomers: A Comparative Analysis
We will explore three primary classes of alternative monomers that have demonstrated significant advantages over this compound:
-
Longer Linear Alkyl Chains: Extending the length of the alkyl side chain.
-
Branched Alkyl Chains: Introducing steric hindrance to modulate packing.
-
Functionalized Side Chains: Incorporating heteroatoms to introduce new functionalities.
Longer Linear Alkyl Chains: Enhancing Solubility
A straightforward approach to improving the solubility of polythiophenes is to increase the length of the linear alkyl side chain. Monomers such as 2-bromo-5-hexylthiophene and 2-bromo-5-octylthiophene are widely used alternatives. The longer alkyl chains increase the entropy of the polymer in solution, leading to significantly enhanced solubility in a wider range of organic solvents.
However, this increased solubility comes at a potential cost. The longer, more flexible side chains can disrupt the close packing of the polymer backbones in the solid state, which is crucial for efficient charge hopping between chains. This can lead to a decrease in charge carrier mobility and, consequently, lower conductivity.[1][2][3]
Comparative Performance Data: Linear Alkyl Side Chains
| Monomer | Polymer | Typical Molecular Weight (kDa) | Polydispersity Index (PDI) | Electrical Conductivity (S/cm) | Solubility (in Chloroform) |
| This compound | P3BT | 10 - 50 | 1.5 - 2.5 | 10⁻³ - 10⁻² | Moderate |
| 2-bromo-5-hexylthiophene | P3HT | 15 - 70 | 1.3 - 2.0 | 10⁻² - 10⁰ | High |
| 2-bromo-5-octylthiophene | P3OT | 20 - 80 | 1.4 - 2.2 | 10⁻³ - 10⁻¹ | Very High |
Note: The reported values are typical ranges and can vary significantly based on the polymerization method, molecular weight, and processing conditions.
Branched Alkyl Chains: Tuning Morphology
Introducing branching in the alkyl side chain is a more nuanced strategy to control both solubility and solid-state morphology. Monomers with branched side chains, such as 2-bromo-5-(2-ethylhexyl)thiophene, offer a unique balance of properties. The branching point's proximity to the polymer backbone significantly influences the polymer's thermal properties and packing structure.[4]
Branched chains are more effective at disrupting interchain interactions than their linear counterparts of similar mass, leading to excellent solubility. Interestingly, this disruption does not always lead to a decrease in conductivity. The bulky nature of the branched side chains can prevent excessive crystallization, leading to a more amorphous film morphology that can still support efficient charge transport, particularly in applications where high crystallinity is not a prerequisite.
Functionalized Side Chains: Expanding Capabilities
Incorporating heteroatoms, such as oxygen, into the side chains opens up a vast design space for creating multifunctional conductive polymers. Two prominent examples are alkoxy and oligoethylene glycol (OEG) side chains.
-
Alkoxy Side Chains: Monomers like 2-bromo-5-(decyloxy)thiophene introduce an oxygen atom adjacent to the thiophene ring. This has a significant electronic effect, as the oxygen atom donates electron density to the thiophene ring, which can lower the polymer's bandgap.[5][6] This is particularly advantageous for applications in organic photovoltaics, where a lower bandgap allows for the absorption of a broader range of the solar spectrum. Polymers derived from alkoxythiophenes often exhibit good solubility and can self-assemble into well-ordered structures.[5][6]
-
Oligoethylene Glycol (OEG) Side Chains: Thiophene monomers functionalized with OEG side chains have garnered significant interest for applications in bioelectronics.[7][8][9][10] The OEG units impart hydrophilicity and biocompatibility to the otherwise hydrophobic polythiophene backbone. Furthermore, these side chains can facilitate ion transport, making the resulting polymers mixed ionic-electronic conductors. This property is crucial for devices like organic electrochemical transistors (OECTs) that interface with biological systems. The length of the OEG chain is a critical parameter that needs to be optimized to balance ionic and electronic conductivity.[7][8][9][10]
Comparative Performance Data: Functionalized Side Chains
| Monomer Class | Polymer Example | Key Advantages | Challenges |
| Alkoxythiophenes | Poly(3-decyloxythiophene) | Lower bandgap, good solubility | Synthesis of monomers can be more complex |
| OEG-thiophenes | Poly(3-(2-(2-methoxyethoxy)ethoxy)methylthiophene) | Mixed ionic-electronic conduction, biocompatibility | Potential for reduced electronic conductivity if OEG chain is too long |
Experimental Section: Synthesis and Polymerization
To provide a practical context, we present a detailed protocol for the synthesis of a widely used alternative monomer, 2-bromo-5-hexylthiophene, and its subsequent polymerization via Grignard Metathesis (GRIM), a powerful and controlled polymerization technique.[1][11]
Synthesis of 2-bromo-3-hexylthiophene
This two-step procedure involves the synthesis of 3-hexylthiophene followed by its selective bromination.
Step 1: Synthesis of 3-hexylthiophene
Figure 1: Synthesis of 3-hexylthiophene via Kumada Coupling.
Procedure:
-
To a dried three-neck flask under an inert atmosphere (e.g., argon), add Ni(dppp)Cl₂ (catalyst, ~0.5 mol%).
-
Add dry diethyl ether as the solvent.
-
Add 3-bromothiophene (1.0 eq).
-
Slowly add hexylmagnesium bromide (1.1 eq) in diethyl ether at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction with a dilute HCl solution.
-
Extract the product with diethyl ether, wash with brine, and dry over anhydrous MgSO₄.
-
Purify the crude product by vacuum distillation to obtain 3-hexylthiophene as a colorless oil.
Step 2: Bromination of 3-hexylthiophene
Figure 2: Synthesis of 2-bromo-3-hexylthiophene.
Procedure:
-
Dissolve 3-hexylthiophene (1.0 eq) in a solvent mixture of chloroform and acetic acid.
-
Cool the solution to 0 °C.
-
Add N-bromosuccinimide (NBS) (1.0 eq) portion-wise, keeping the temperature below 5 °C.
-
Stir the reaction at room temperature for 1-2 hours, monitoring the reaction progress by GC-MS.
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with chloroform, wash with water and brine, and dry over anhydrous MgSO₄.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes) to yield 2-bromo-3-hexylthiophene as a colorless oil.[12][13]
Grignard Metathesis (GRIM) Polymerization of 2-bromo-3-hexylthiophene
Figure 3: Workflow for GRIM Polymerization of P3HT.
Procedure:
-
Monomer Preparation: The starting monomer for GRIM polymerization is typically a 2,5-dihalo-3-alkylthiophene. For this protocol, we will use 2,5-dibromo-3-hexylthiophene.
-
Grignard Exchange: In a flame-dried Schlenk flask under an inert atmosphere, dissolve 2,5-dibromo-3-hexylthiophene (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C and add isopropylmagnesium chloride (i-PrMgCl) (1.0 eq) dropwise.
-
Stir the mixture at 0 °C for 1 hour to facilitate the Grignard exchange reaction, forming the active monomer species.
-
Polymerization: In a separate flask, prepare a suspension of Ni(dppp)Cl₂ (catalyst, mol% determined by the desired molecular weight) in anhydrous THF.
-
Add the catalyst suspension to the monomer solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours. The reaction mixture will typically become dark and viscous.
-
Work-up and Purification: Quench the polymerization by adding a few milliliters of 5 M HCl.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Collect the polymer by filtration and wash sequentially with methanol, acetone, and hexanes to remove oligomers and catalyst residues.
-
Dry the resulting poly(3-hexylthiophene) under vacuum to obtain a dark, fibrous solid.[1][11]
Conclusion and Future Outlook
The journey beyond this compound has opened up a rich and diverse landscape of alternative monomers for the synthesis of soluble conductive polymers. By strategically modifying the side chains on the thiophene ring, researchers can fine-tune the properties of the resulting polymers to meet the specific demands of a wide range of applications.
-
Longer linear alkyl chains offer a simple and effective way to enhance solubility, albeit with a potential trade-off in charge carrier mobility.
-
Branched alkyl chains provide a more sophisticated means of controlling polymer morphology and achieving high solubility without necessarily sacrificing conductivity.
-
Functionalized side chains , particularly those incorporating alkoxy and oligoethylene glycol moieties, introduce new functionalities, enabling applications in organic photovoltaics and bioelectronics.
The choice of monomer is intrinsically linked to the desired application. For applications requiring the highest possible conductivity, a careful balance between solubility and crystalline packing must be struck. For bioelectronic applications, the incorporation of biocompatible and ion-conducting side chains is paramount.
As our understanding of the structure-property relationships in conductive polymers continues to grow, we can expect the development of even more sophisticated and tailored monomers. The future of soluble conductive polymers lies in the rational design of these fundamental building blocks, paving the way for the next generation of flexible and printed electronics.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-bromo-5-butylthiophene
As researchers and professionals in drug development, our commitment to safety extends beyond the benchtop; it encompasses the entire lifecycle of the chemicals we handle, including their proper disposal. This guide provides essential, field-proven procedures for the safe disposal of 2-bromo-5-butylthiophene, a halogenated organic compound. The protocols herein are designed to ensure operational safety, regulatory compliance, and environmental stewardship. While specific data for this compound is limited, the following procedures are grounded in the established principles for handling similar brominated and halogenated organic compounds.
Hazard Identification and Risk Assessment
Understanding the inherent risks of a chemical is the foundation of its safe management. This compound, as a halogenated thiophene derivative, is presumed to share hazards with structurally related compounds.
Inferred GHS Classification:
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor[1] |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2][3] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[2][3][4] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[2][3][4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3][4][5] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[3][4][5] |
This classification is inferred from structurally similar compounds like 2-bromothiophene and other substituted bromothiophenes. A thorough, institution-specific risk assessment should always be performed before handling this chemical.
The primary risks involve flammability and moderate acute toxicity through multiple exposure routes. The presence of a carbon-halogen bond places it in a specific regulatory class for disposal.
Mandatory Personal Protective Equipment (PPE)
A comprehensive PPE strategy is non-negotiable. The causality is simple: to prevent the chemical from coming into contact with your body. Engineering controls like fume hoods are the first line of defense, but appropriate PPE is required for all handling and disposal activities.[5]
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles with side-shields or a full-face shield.[2][6] | Protects against splashes and vapors that can cause serious eye irritation. |
| Skin Protection | Nitrile or neoprene rubber gloves (consult manufacturer's resistance guide).[6][7] A flame-retardant lab coat.[6] | Prevents skin contact, which can cause irritation and systemic toxicity through dermal absorption. |
| Body Protection | Long pants and closed-toe shoes made of a non-porous material.[6][8] | Ensures no skin is exposed between the lab coat and footwear. |
| Respiratory Protection | Use only within a certified chemical fume hood. If a fume hood is not feasible, a NIOSH-approved respirator with an organic vapor cartridge is mandatory.[5][6] | Protects against the inhalation of harmful vapors. Respirator use requires a formal program, including fit-testing.[6] |
Spill Management Protocol
In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination. The procedure depends on the scale of the spill.
Step-by-Step Spill Cleanup Procedure
-
IMMEDIATE ACTIONS:
-
PREPARE FOR CLEANUP:
-
Don the full PPE as described in Section 2.
-
Ensure the area is well-ventilated, preferably by increasing exhaust through a fume hood.[12]
-
-
CONTAIN & ABSORB:
-
Create a dike around the spill's outer edges using an inert absorbent material like vermiculite, cat litter, or commercial spill pillows.[12][13] Work from the outside in to prevent the spill from spreading.[10][12]
-
Slowly apply the absorbent material over the entire spill until the liquid is fully absorbed.[13]
-
-
COLLECT & CONTAINERIZE:
-
DECONTAMINATE & FINALIZE:
-
Clean the spill area with soap and water, collecting the rinse water for disposal if the chemical is highly toxic.[12][13]
-
Place all contaminated PPE (e.g., gloves) into the hazardous waste container.
-
Seal and label the container with "HAZARDOUS WASTE," the full chemical name ("Waste this compound"), and the date.[11][15]
-
Report the spill to your institution's Environmental Health and Safety (EHS) department.
-
Spill Response Decision Workflow
Caption: Decision workflow for responding to a chemical spill.
Core Disposal Protocol: A Self-Validating System
The disposal of this compound is governed by its classification as a halogenated organic compound .[15][16] This classification is critical because halogenated waste streams cannot be recycled into fuel like many non-halogenated solvents and require high-temperature incineration for destruction.[16] Mixing these waste streams leads to costly re-classification of the entire volume.
Step 1: Waste Segregation
-
Action: Designate a specific waste container solely for this compound and other halogenated organic wastes.
-
Causality: This is the most crucial step for both safety and cost-effectiveness. Halogenated compounds require specific, more expensive disposal methods.[16] Mixing them with non-halogenated solvents (like acetone or ethanol) contaminates the entire container, forcing the entire volume to be treated as halogenated waste.[15][16]
Step 2: Container Selection
-
Action: Use a chemically compatible, leak-proof container with a secure, screw-top cap.[15][16] UN-approved containers are the standard.[16] The container must be in good condition.[15]
-
Causality: The container must not react with or be degraded by the chemical. A secure cap is mandatory to prevent spills and the release of vapors, which are harmful if inhaled.[15]
Step 3: Proper Labeling
-
Action: Label the container before adding the first drop of waste.[15] The label must clearly state:
-
Causality: Clear, accurate labeling prevents accidental mixing of incompatible chemicals and is a legal requirement for waste tracking and disposal.
Step 4: Accumulation and Storage
-
Action: Keep the waste container closed at all times except when actively adding waste.[15] Store the container in a designated satellite accumulation area, which should be in a well-ventilated location (like a fume hood) and have secondary containment (e.g., a spill tray).
-
Causality: Keeping containers closed minimizes vapor exposure and prevents spills. Secondary containment ensures that any potential leaks are captured before they can spread.
Step 5: Arranging Final Disposal
-
Action: Once the container is full or has been accumulating for a set period (per institutional policy), contact your organization's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup.[5]
-
Causality: Disposal of hazardous waste is highly regulated. Only trained and certified professionals are permitted to transport and process these materials to ensure they are destroyed in an environmentally sound manner, typically via controlled incineration.[18] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [15]
Chemical Incompatibility
To prevent dangerous reactions within the waste container, never mix this compound with the following substances.
| Incompatible Material Class | Examples | Rationale for Avoidance |
| Strong Oxidizing Agents | Nitric acid, peroxides, permanganates[19][20] | Can cause vigorous, exothermic, or explosive reactions. |
| Strong Bases | Sodium hydroxide, potassium t-butoxide[1] | May cause dehydrohalogenation or other uncontrolled reactions. |
| Strong Reducing Agents | Sodium borohydride, lithium aluminum hydride[1] | Can lead to highly reactive and potentially hazardous chemical transformations. |
| Acids | Strong mineral acids (e.g., sulfuric acid)[19][20] | Risk of vigorous reactions and decomposition. |
By adhering to these scientifically grounded procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment.
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Comprehensive Safety Guide: Personal Protective Equipment for Handling 2-Bromo-5-Butylthiophene
As a Senior Application Scientist, my primary objective is to empower you, our valued researchers and partners, to achieve your scientific goals with the highest standards of safety and efficacy. This guide moves beyond a simple checklist to provide a deep, procedural understanding of how to safely handle 2-bromo-5-butylthiophene. Given the limited specific toxicological data for this compound, our recommendations are synthesized from authoritative data on structurally analogous brominated and alkylated thiophenes, ensuring a conservative and robust safety margin. A thorough, site-specific risk assessment by qualified personnel remains imperative before commencing any work.
Inferred Hazard Profile: Understanding the "Why"
The molecular structure of this compound—a thiophene ring functionalized with a halogen (bromine) and an alkyl chain (butyl)—suggests a multi-faceted hazard profile. The thiophene moiety itself can exhibit toxicity, while the bromo- group enhances reactivity and potential for skin/eye irritation.[1][2] Based on data from closely related compounds, we can infer the following primary risks.
Key Inferred Hazards:
-
Acute Toxicity: Brominated thiophenes are frequently classified as harmful or fatal if swallowed, inhaled, or in contact with skin.[3][4][5][6][7]
-
Skin and Eye Damage: Direct contact is likely to cause serious skin irritation and severe eye irritation or damage.[7]
-
Respiratory Irritation: Vapors or aerosols may cause respiratory tract irritation.[7][8]
-
Flammability: While the butyl group may raise the flashpoint compared to simpler thiophenes, the compound should be treated as a combustible or flammable liquid.[1][3][5][6] Vapors can form explosive mixtures with air.[5][6]
-
Organ Toxicity: Prolonged or repeated exposure to thiophene derivatives has been associated with effects on the nervous system and liver.[2]
Table 1: Inferred GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement (Inferred) | Source Basis |
| Acute Toxicity, Oral | Category 2-4 | H300/H302: Fatal or Harmful if swallowed | [5][6][7] |
| Acute Toxicity, Dermal | Category 2-4 | H310/H312: Fatal or Harmful in contact with skin | [4][7][9] |
| Acute Toxicity, Inhalation | Category 1-4 | H330/H332: Fatal or Harmful if inhaled | [3][4][7][9] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [3][7] |
| Serious Eye Damage/Irritation | Category 1-2 | H318/H319: Causes serious eye damage or irritation | [5][6][7] |
| Flammable Liquids | Category 3-4 | H226/H227: Flammable or Combustible liquid and vapor | [5][6] |
Core PPE Requirements: Your First Line of Defense
The selection of Personal Protective Equipment (PPE) is not merely a requirement but a critical system designed to isolate you from the chemical's hazards. Each component is chosen to counter a specific risk identified in the hazard profile. All handling of this compound must be conducted within a certified and operational chemical fume hood.[4][10]
Table 2: Summary of Required Personal Protective Equipment
| Protection Type | Specific PPE | Material/Standard | Purpose & Rationale |
| Eye & Face | Chemical Splash Goggles & Face Shield | ANSI Z87.1 / EN166 | Goggles are mandatory at all times to protect against splashes and vapors.[1][11] A Face Shield , worn over goggles, is required during procedures with a heightened splash risk (e.g., transfers, reaction quenching) to protect the entire face.[10] |
| Hand | Double-Gloved Chemical-Resistant Gloves | Outer: Nitrile or NeopreneInner: Nitrile | Provides robust protection against skin absorption, a primary exposure route.[3][12] Double-gloving creates a redundant barrier, crucial for handling compounds with inferred high toxicity, and allows for safe removal of the outer glove immediately after contamination.[10][11] |
| Body | Flame-Resistant Laboratory Coat & Chemical-Resistant Apron | Coat: Nomex or equivalentApron: PVC or equivalent | A flame-resistant lab coat protects against fire hazards from this combustible liquid.[10] An apron worn over the coat provides an additional impermeable barrier against significant spills and splashes.[2][10] |
| Respiratory | NIOSH-Approved Respirator (as needed) | Organic Vapor Cartridge | While a fume hood is the primary engineering control, a respirator may be required during large-scale operations, spill cleanup, or if engineering controls fail.[1][5][12] A quantitative fit test is essential for proper use. |
| Foot | Closed-toe Shoes | Sturdy, non-permeable material | Prevents injury from spills and dropped objects. |
Procedural Guidance: Integrating Safety into Your Workflow
Safe handling is an active process. The following diagram and protocols provide a self-validating system for minimizing exposure at every stage of your work.
Diagram 1: PPE Selection & Operational Workflow
Caption: Logical workflow for handling this compound.
Experimental Protocols
Protocol 1: PPE Donning (Donning) Sequence The order of donning PPE is critical to ensure a sterile and protected state before handling hazardous materials.
-
Footwear: Confirm you are wearing closed-toe shoes.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Lab Coat: Put on the flame-resistant lab coat, ensuring it is fully buttoned.
-
Apron: If required by the risk assessment (e.g., for workup), don the chemical-resistant apron over the lab coat.
-
Eye Protection: Put on chemical splash goggles.
-
Face Shield: If required, place the face shield over the goggles.
-
Outer Gloves: Don the second, outer pair of gloves, pulling the cuffs over the sleeves of the lab coat.
Protocol 2: Safe Handling Operations (Inside Fume Hood)
-
Preparation: Ensure all necessary equipment is inside the fume hood before introducing the chemical to minimize traffic in and out of the hood.
-
Weighing and Transfer:
-
Perform all weighing and transfers on a disposable weighing paper or in a tared container within the fume hood.
-
Use non-sparking tools.[5]
-
Keep the container of this compound closed when not actively dispensing.
-
-
Reaction Monitoring:
-
Keep the fume hood sash at the lowest possible height that still allows for safe manipulation.
-
Continuously monitor the reaction for any unexpected changes.
-
-
Post-Experiment:
-
Decontaminate all surfaces and equipment that came into contact with the chemical using an appropriate solvent.
-
Properly cap, label, and store any resulting mixtures or products.
-
Protocol 3: PPE Doffing (Doffing) Sequence This sequence is designed to prevent cross-contamination from the "dirty" outer layers of PPE to your skin and clothing.
-
Outer Gloves: While still in the work area, remove the outer gloves by peeling them off without touching the external surface with your bare skin. Dispose of them in the designated solid hazardous waste container.
-
Exit Work Area: Step away from the immediate work area (e.g., outside the fume hood).
-
Face Shield & Apron: Remove the face shield and apron (if worn).
-
Goggles: Remove eye protection.
-
Lab Coat: Remove the lab coat by rolling it inside-out to contain any contamination.
-
Inner Gloves: Lastly, remove the inner pair of gloves using the same technique as in step 1.
-
Hand Washing: Immediately wash hands thoroughly with soap and water.
Emergency & Disposal Plan
Emergency Procedures:
-
Skin Contact: Immediately remove all contaminated clothing.[2] Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[8][12]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.
-
Spill: Evacuate the area. Remove all ignition sources.[5] Absorb the spill with an inert, non-combustible material like sand or vermiculite and collect it into a designated hazardous waste container for disposal.[1]
Disposal Plan:
-
Waste Segregation: All materials contaminated with this compound (e.g., gloves, weighing paper, absorbent material) must be collected in a dedicated, clearly labeled hazardous solid waste container.[10]
-
Liquid Waste: Unused chemical or solutions containing this compound must be collected in a separate, labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility is confirmed.[10]
-
Consult EHS: All waste must be disposed of according to your institution's Environmental Health and Safety (EHS) guidelines and local regulations.[3][10]
References
-
MATERIAL SAFETY DATA SHEET THIOPHENE. Oxford Lab Fine Chem LLP. [Link]
-
SAFETY DATA SHEET - 2-Bromo-5-chlorothiophene. Thermo Fisher Scientific. [Link]
-
SAFETY DATA SHEET - 2-Bromothiophene. Thermo Fisher Scientific. [Link]
-
SAFETY DATA SHEET - 2-Acetyl-5-bromothiophene. Thermo Fisher Scientific. [Link]
-
SAFETY DATA SHEET - 2-(Bromomethyl)thiophene. Thermo Fisher Scientific. [Link]
Sources
- 1. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. fishersci.ca [fishersci.ca]
- 7. fishersci.be [fishersci.be]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
